Azido-PEG10-CH2CO2-NHS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Fórmula molecular |
C26H46N4O14 |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |
Clave InChI |
DGZJUQVIBLXHGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG10-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-CH2CO2-NHS is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics and research tools. This molecule incorporates three key chemical features: an azide (B81097) group (N3), a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][][3]
The NHS ester provides a reactive handle for the facile conjugation to primary amines, which are readily available on the surface of proteins and peptides (e.g., the side chain of lysine (B10760008) residues or the N-terminus).[4][5] This reaction forms a stable amide bond. The azide group, on the other hand, is a bioorthogonal moiety that can specifically react with an alkyne-containing molecule through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] This results in the formation of a stable triazole linkage. The long, hydrophilic PEG10 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule.[3][4]
Core Properties and Specifications
The physical and chemical properties of this compound and related structures are summarized below. Data has been compiled from various suppliers and may show slight variations.
Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C26H46N4O14 | [7] |
| Molecular Weight | 638.67 g/mol | [7] |
| Purity | >95% | [7] |
| Appearance | To be determined | [7] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Quantitative Data for Structurally Similar Linkers
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Source(s) |
| Azido-PEG10-NHS ester | C27H48N4O14 | 652.7 | >90% to 98% | [4][8] |
| Azido-PEG2-CH2CO2-NHS | C10H14N4O6 | 286.2 | 95% | [9] |
Reaction Mechanisms and Signaling Pathways
The utility of this compound is rooted in two distinct and highly efficient chemical reactions: the NHS ester-amine coupling and the azide-alkyne cycloaddition.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly reactive group that readily acylates primary amines to form a stable amide bond. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in buffers with a pH range of 7.2-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[10][11]
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Azide-Alkyne Click Chemistry
Once the linker is attached to the first molecule via the NHS ester, the terminal azide group is available for reaction with an alkyne-functionalized second molecule. This can be achieved through two primary "click chemistry" pathways.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction utilizes a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. The reaction is typically carried out in the presence of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its active Cu(I) oxidation state.[12][13][14]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide. The release of ring strain drives the reaction forward, making it ideal for applications in living systems where the toxicity of copper is a concern.[15][][17][18]
Caption: Two main pathways for azide-alkyne click chemistry: CuAAC and SPAAC.
Experimental Protocols
The following are detailed methodologies for the use of this compound in a typical bioconjugation workflow.
Protocol 1: Labeling of a Protein with this compound
This protocol describes the initial step of conjugating the linker to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[11]
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[11]
-
Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved this compound reagent. The optimal molar ratio may need to be determined empirically for each protein.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Quenching (Optional): Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized protein to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
PBS buffer, pH 7.4
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and a 2-5 fold molar excess of the alkyne-containing molecule in PBS buffer.
-
Catalyst Preparation: Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water). In a separate tube, premix CuSO4 and the ligand. For example, mix 2.5 µl of 20 mM CuSO4 with 5.0 µl of 50 mM THPTA.[12]
-
Reaction Initiation: Add the premixed catalyst solution to the protein-alkyne mixture. The final concentration of CuSO4 is typically between 0.05 and 0.25 mM.[12]
-
Reduction: Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Experimental Workflow: PROTAC Synthesis
This compound is particularly well-suited for the modular synthesis of PROTACs. A typical workflow involves the separate synthesis of a warhead that binds to the target protein and a ligand for an E3 ubiquitin ligase, one of which is functionalized with a primary amine and the other with an alkyne.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. Buy Azido-PEG1-CH2CO2-NHS | 1480545-09-2 | >95% [smolecule.com]
- 7. medkoo.com [medkoo.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Azido-PEG2-CH2CO2-NHS, 1312309-64-0 | BroadPharm [broadpharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG10-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG10-CH2CO2-NHS. This molecule is a valuable tool in bioconjugation, chemical biology, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key components: a terminal azide (B81097) group for "click" chemistry, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines.
Core Structure and Chemical Properties
This compound is a monodisperse PEG linker, ensuring batch-to-batch consistency in length and molecular weight, which is critical for the precise engineering of complex biomolecules.
Chemical Structure:
The molecule features a terminal azide group (N3), a flexible polyethylene glycol chain with 10 repeating units, and a reactive N-hydroxysuccinimide ester.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H48N4O14 | [] |
| Molecular Weight | 652.70 g/mol | [] |
| Appearance | Pale yellow or colorless oily matter | [] |
| Purity | Typically ≥95% | [] |
Solubility and Stability
The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to. The NHS ester is susceptible to hydrolysis, a key consideration for reaction and storage conditions.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [][2] |
| Dimethylformamide (DMF) | Soluble | [][2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Water | The PEG chain imparts hydrophilicity, but the overall molecule is typically dissolved in an organic solvent before addition to aqueous reaction mixtures. | [3] |
| Condition | Stability | Source |
| Storage | Recommended at -20°C with desiccant to prevent hydrolysis of the NHS ester. | [3] |
| pH (NHS Ester) | Hydrolysis of the NHS ester increases with pH. The half-life is 4-5 hours at pH 7.0 (0°C) and decreases to 10 minutes at pH 8.6 (4°C). | [4] |
| Temperature | Equilibrate to room temperature before opening to avoid moisture condensation. | [3] |
Key Reactions and Mechanisms
This compound is a bifunctional linker, enabling two distinct and highly efficient conjugation reactions: NHS ester acylation of primary amines and azide-alkyne cycloaddition.
NHS Ester Reaction with Primary Amines
The NHS ester reacts selectively with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond. This reaction is fundamental for attaching the PEG linker to proteins and other biomolecules.[5]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[]
Azide-Alkyne Cycloaddition ("Click" Chemistry)
The azide group is a bioorthogonal handle that can react with a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This "click" reaction is highly efficient and specific, forming a stable triazole linkage.[7] It is widely used to conjugate the other end of the PEG linker to a second molecule of interest, such as a small molecule ligand in the synthesis of PROTACs.[8]
Reaction Mechanism: The Cu(I) catalyst coordinates with the alkyne, forming a copper-acetylide intermediate. The azide then reacts with this intermediate in a 1,3-dipolar cycloaddition to form a six-membered metallacycle, which then rearranges to the stable triazole product, regenerating the Cu(I) catalyst.[7]
Experimental Protocols
The following are general protocols that can be adapted for specific applications. Optimization may be required based on the specific properties of the molecules being conjugated.
Protocol for Labeling a Protein with this compound
This protocol describes the covalent attachment of the azide-PEG linker to a protein by targeting primary amines.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[3]
-
Anhydrous DMSO or DMF[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[3]
-
Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage due to the hydrolysis of the NHS ester.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.[3]
-
Characterization: The degree of labeling can be determined by methods such as MALDI-TOF mass spectrometry or by conjugating the azide to a fluorescent alkyne and measuring the absorbance.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., the protein from the previous protocol) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to improve catalyst stability)
-
Reaction buffer (e.g., PBS)
-
Degassing equipment (e.g., nitrogen or argon gas)
Methodology:
-
Preparation of Reactants: In a reaction vessel, combine the azide-functionalized molecule and a slight molar excess (e.g., 1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.
-
Preparation of Catalyst Stocks: Prepare fresh stock solutions of 100 mM CuSO4 in water and 1 M sodium ascorbate in water. If using, prepare a 10 mM stock solution of TBTA in DMSO.
-
Reaction Setup: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
Initiation of Reaction: Add the catalyst components to the reaction mixture. A typical final concentration is 0.1 mM CuSO4, 0.5 mM sodium ascorbate, and if used, 0.1 mM TBTA. Add the CuSO4 solution first, followed by the sodium ascorbate solution.
-
Incubation: Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by an appropriate technique such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, the product can be purified by methods appropriate for the conjugated molecule, such as size-exclusion chromatography, affinity chromatography, or HPLC.
Applications in PROTAC Synthesis
This compound is a valuable tool for the modular synthesis of PROTACs.[8] A common strategy involves:
-
Reacting the NHS ester of the linker with a ligand for an E3 ubiquitin ligase that contains a primary amine.
-
Reacting the azide end of the linker-E3 ligase ligand conjugate with an alkyne-functionalized ligand for the target protein via a CuAAC reaction.
This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize the formation of the ternary complex and subsequent target protein degradation.
Conclusion
This compound is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for the construction of complex bioconjugates and PROTACs. Its well-defined structure, coupled with the high efficiency and orthogonality of NHS ester and click chemistries, enables the precise and modular assembly of molecules for a wide range of applications in research and drug discovery. Careful consideration of the reaction conditions, particularly with respect to the stability of the NHS ester, is crucial for successful conjugation.
References
- 2. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to α-Azido-ω-(carboxymethyl)deca(ethylene glycol) N-succinimidyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of α-azido-ω-(carboxymethyl)deca(ethylene glycol) N-succinimidyl ester, a versatile heterobifunctional crosslinker essential in modern bioconjugation, drug delivery, and diagnostics. Commonly known as Azido-PEG10-NHS ester, this reagent provides a robust methodology for covalently linking molecules, leveraging two distinct and highly efficient chemical reactions.
Core Function and Chemical Architecture
Azido-PEG10-NHS ester is a molecule designed with three key functional components:
-
N-succinimidyl (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[1][2] The reaction, which proceeds efficiently in a pH range of 7.2 to 9, forms a stable and covalent amide bond.[1][2]
-
Azide (B81097) Group (-N₃): This moiety serves as a bioorthogonal handle for "click chemistry."[3] It does not react with native biological functional groups but participates in highly specific and efficient cycloaddition reactions with alkyne-containing molecules.[4][5] This can be either a copper-catalyzed reaction (CuAAC) or a copper-free, strain-promoted reaction (SPAAC).[3][6]
-
Deca(ethylene glycol) (PEG10) Spacer: This hydrophilic PEG linker consists of 10 repeating ethylene (B1197577) glycol units.[7] It enhances the water solubility of the molecule and the resulting conjugate, reduces potential aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[7][8]
The dual reactivity of this linker enables a powerful two-step conjugation strategy. First, a biomolecule is "functionalized" with an azide group via the NHS ester reaction. Second, a different molecule containing an alkyne group is "clicked" onto the azide, creating a stable triazole linkage.
Technical Data and Reaction Parameters
Successful conjugation requires careful control of reaction conditions. The following tables summarize the key properties and quantitative parameters for using Azido-PEG10-NHS ester.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | Azido-PEG10-NHS ester | [3][9] |
| Molecular Weight | ~652.7 g/mol | [9] |
| Purity | Typically ≥95% | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF; further dilutable in aqueous buffers | [1] |
| Storage | Store at -20°C, desiccated. Reagent is moisture-sensitive. |[1][10] |
Table 2: Quantitative Reaction Parameters
| Parameter | NHS Ester Reaction (Amine Coupling) | Azide-Alkyne Cycloaddition (CuAAC) | Reference(s) |
|---|---|---|---|
| Target Group | Primary Amine (-NH₂) | Terminal Alkyne | [2][6] |
| Optimal pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | 4.0 - 11.0 | [2][4][11] |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES (Amine-free) | Most aqueous buffers (PBS, etc.) | [1][2][4] |
| Reaction Time | 30-60 min (Room Temp) or 2 hours (on ice) | 30-60 min (Room Temp) | [1][6] |
| Temperature | 4°C to Room Temperature | Room Temperature | [1][12] |
| Catalyst System | None | CuSO₄, Sodium Ascorbate (B8700270), Ligand (THPTA/TBTA) | [6][13] |
| Key Consideration | NHS ester hydrolysis rate increases significantly at higher pH. Half-life is ~4-5 hours at pH 7 (0°C) but drops to 10 minutes at pH 8.6 (4°C). | The copper catalyst can be toxic to cells; use of a stabilizing ligand is recommended for biological applications. |[2][6] |
Experimental Protocols
The following is a generalized two-stage protocol for labeling a protein with an alkyne-functionalized molecule. Note: Optimization is crucial for each specific application.
Stage 1: Introduction of the Azide Moiety via NHS Ester Reaction
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG10-NHS ester to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the solution, as the NHS ester readily hydrolyzes.[1][11]
-
Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[1] If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable buffer via dialysis or a desalting column.[1]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azido-PEG10-NHS ester to the protein solution.[1][14] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain protein integrity.[1][14]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1]
-
-
Purification:
-
Remove unreacted crosslinker and the N-hydroxysuccinimide byproduct using a desalting column, size-exclusion chromatography, or dialysis against a suitable buffer (e.g., PBS).[1]
-
The resulting azide-functionalized protein is now ready for Stage 2 or can be stored under conditions optimal for the non-labeled protein.[1]
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare stock solutions of the required reagents in water: Copper(II) sulfate (B86663) (CuSO₄, e.g., 100 mM), a copper-stabilizing ligand like THPTA (e.g., 200 mM), and Sodium Ascorbate (e.g., 100 mM). The sodium ascorbate solution should be made fresh.[13]
-
Dissolve the alkyne-containing molecule (e.g., a drug, a fluorescent dye) in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-functionalized protein from Stage 1 with the alkyne-containing molecule. A molar ratio of 1:4 to 1:10 (protein:alkyne molecule) is typical.[13]
-
Prepare the catalyst complex by mixing CuSO₄ and the THPTA ligand in a 1:2 molar ratio and let it stand for several minutes.[13]
-
Add the Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Incubate for 30-60 minutes at room temperature, protecting the reaction from light.[13]
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity purification, to remove excess reagents and unreacted molecules.[13]
-
Applications in Drug Development
The unique properties of Azido-PEG10-NHS ester make it a powerful tool in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, an antibody is linked to a cytotoxic drug. Azido-PEG10-NHS ester facilitates this by first attaching to lysine residues on the antibody. The resulting azide handle is then used to "click" on an alkyne-modified cytotoxic payload.[8][13] This modular approach allows for precise control over linker chemistry and drug attachment.
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azido-PEG10-NHS ester is an ideal PEG-based PROTAC linker, connecting the E3 ligase ligand to the target protein ligand.[3][] The PEG spacer provides the necessary length and flexibility for the ternary complex to form efficiently.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 10. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
The Strategic Role of the PEG10 Spacer in Advanced Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification has been shown to significantly improve the physicochemical and pharmacological properties of proteins, including enhanced solubility, increased stability, and prolonged in vivo circulation time. The linker connecting the PEG moiety to the protein is a critical component of the overall design, and its length and composition can profoundly influence the efficacy and safety of the final conjugate. Among the various linker options, the PEG10 spacer, a monodisperse polyethylene glycol chain consisting of ten ethylene (B1197577) glycol units, has emerged as a versatile tool in protein modification, particularly in the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This in-depth technical guide explores the multifaceted role of the PEG10 spacer in protein modification. We will delve into its impact on the properties of bioconjugates, provide detailed experimental protocols for its use, and present visual workflows for its application in the synthesis of complex therapeutic agents.
Core Principles: The Advantages of the PEG10 Spacer
The PEG10 spacer offers a unique balance of hydrophilicity, flexibility, and defined length, which translates into several key advantages in protein modification:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG10 spacer can significantly improve the solubility of hydrophobic proteins or payloads, mitigating the risk of aggregation, which is a common challenge in the development of ADCs with high drug-to-antibody ratios (DARs).[1]
-
Improved Pharmacokinetics: The hydrodynamic radius imparted by the PEG10 chain can shield the protein from renal clearance and proteolytic degradation, leading to an extended plasma half-life and sustained therapeutic effect.[2]
-
Reduced Immunogenicity: The flexible PEG10 chain can mask immunogenic epitopes on the protein surface, potentially reducing the risk of an anti-drug antibody (ADA) response.[3]
-
Optimized Biological Activity: The defined length of the PEG10 spacer provides precise control over the distance between the protein and a conjugated molecule, which is crucial for maintaining the biological activity of the protein and ensuring efficient targeting. In the context of PROTACs, the linker length is a critical determinant for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
Quantitative Impact of PEG Spacer Length on Bioconjugate Properties
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While direct comparative data for a PEG10 spacer against a full range of other lengths in a single study is not always available, the following tables summarize the general trends and provide illustrative data based on available research.
| Property | Short PEG Spacer (e.g., PEG4) | Medium PEG Spacer (e.g., PEG8-PEG12) | Long PEG Spacer (e.g., PEG24) | Rationale for PEG10's Role |
| Solubility | Moderate Increase | Significant Increase | High Increase | A PEG10 spacer provides a substantial increase in hydrophilicity, often sufficient for many applications without the potential drawbacks of longer chains.[4] |
| In Vivo Half-Life | Modest Increase | Significant Increase | Pronounced Increase | The PEG10 spacer effectively increases the hydrodynamic radius, leading to reduced renal clearance and a longer circulation time.[5] |
| Immunogenicity | Moderate Reduction | Significant Reduction | High Reduction | The shielding effect of a PEG10 spacer can effectively mask immunogenic epitopes.[3] |
| Biological Activity | Often Preserved | Potential for Steric Hindrance | Higher Risk of Steric Hindrance | A PEG10 spacer often represents a sweet spot, providing sufficient spacing to avoid steric hindrance while maintaining proximity for biological function.[5] |
Table 1: General Impact of PEG Spacer Length on Protein Properties.
| Application | Parameter | PEG4 | PEG8 | PEG12 | PEG24 |
| Antibody-Drug Conjugate (ADC) | Clearance (mL/day/kg) | ~7 | ~5 | ~5 | ~5 |
| PROTAC | DC50 (nM) | 50 | 25 | 10 | 50 |
Table 2: Illustrative Quantitative Data on the Impact of PEG Spacer Length in ADCs and PROTACs. Note: This data is illustrative and compiled from general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and target.
Experimental Protocols for Protein Modification with PEG10 Spacers
The covalent conjugation of a PEG10 spacer to a protein can be achieved through various chemical strategies, primarily targeting amine or thiol groups on the protein surface. Below are detailed protocols for the two most common methods.
Protocol 1: Amine-Reactive PEGylation using NHS-PEG10-Ester
This method targets the primary amines on lysine (B10760008) residues and the N-terminus of the protein.
Materials:
-
Protein of interest
-
NHS-PEG10-ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[6]
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG10-ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester is susceptible to hydrolysis and should not be stored in solution.[6]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG10-ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7]
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[6]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG10-Linker
This method provides site-specific modification by targeting the sulfhydryl groups of cysteine residues.
Materials:
-
Protein with accessible cysteine residue(s)
-
Maleimide-PEG10-linker
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Anhydrous DMSO or DMF
-
Purification system (SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free, degassed buffer. If cysteine residues are involved in disulfide bonds, they must first be reduced using a reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide (B117702) reagent.
-
PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG10-linker in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG10-linker to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using SEC or IEX to remove unreacted PEG reagent and other impurities.
-
Characterization: Characterize the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the site of modification.
Visualizing the Role of PEG10 Spacers in Complex Bioconjugates
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of ADCs and PROTACs, highlighting the central role of the PEG10 spacer.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mal-PEG10-NHS - Creative Biolabs [creative-biolabs.com]
- 6. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]
- 7. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NHS Ester Chemistry for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of bioconjugation for the covalent modification of primary amines. We will delve into the core principles, reaction kinetics, and practical considerations for successfully employing this robust technology in your research and development endeavors.
The Core Chemistry: Mechanism of Amine Acylation
N-hydroxysuccinimide esters are highly reactive compounds designed for the specific modification of primary amino groups (-NH₂), which are abundantly found in biomolecules at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][2] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][]
While NHS esters can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester linkages are significantly less stable and can be easily hydrolyzed or displaced by amines.[3]
Quantitative Data: Reaction Kinetics and Stability
The efficiency of NHS ester coupling is a balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). The rates of both reactions are highly dependent on pH, temperature, and the specific ester used.
The Critical Role of pH
The reaction between an NHS ester and a primary amine is strongly pH-dependent.[1][5] The optimal pH range is typically between 7.2 and 8.5.[2] At lower pH values, the primary amines are protonated (-NH₃⁺) and thus, are not nucleophilic, which significantly slows down the reaction.[6] Conversely, at higher pH, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired labeling reaction.[5][6]
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2][7] |
| 7.0 | Ambient | ~7 hours | [8] |
| 8.0 | 4 | 1 hour | [9][10] |
| 8.6 | 4 | 10 minutes | [2][7] |
| 9.0 | Ambient | Minutes | [8][11] |
Note: These are general values for NHS esters; specific half-lives can vary depending on the molecule to which the NHS ester is attached.
Comparative Stability of Activated Esters
Different types of activated esters offer varying degrees of stability and reactivity. While NHS esters are the most common, alternatives like sulfo-NHS and tetrafluorophenyl (TFP) esters provide specific advantages.
Table 2: Comparison of Common Amine-Reactive Esters
| Activated Ester | Key Characteristics | Reference(s) |
| NHS Ester | The most widely used amine-reactive crosslinker. Generally insoluble in aqueous solutions and must be dissolved in an organic solvent like DMSO or DMF before addition to the reaction.[11] | [11] |
| Sulfo-NHS Ester | Contains a sulfonate group on the succinimide (B58015) ring, which increases its water solubility.[10][11] This allows for conjugation reactions without the need for organic solvents. It is also slightly more stable than its NHS counterpart.[11] | [10][11] |
| TFP Ester | Tetrafluorophenyl esters are more stable at basic pH values and are less susceptible to spontaneous hydrolysis compared to NHS esters.[12][13] However, they are more hydrophobic.[13] | [12][13] |
Experimental Workflow and Protocols
A successful bioconjugation experiment using NHS ester chemistry involves careful planning and execution of several key steps, from reagent preparation to final product purification and analysis.
General Protocol for NHS Ester Amine Coupling
This protocol provides a general framework. Specific parameters such as molar excess, reaction time, and temperature should be optimized for each specific application.
-
Prepare the Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 1-10 mg/mL.[5] If the buffer contains primary amines (e.g., Tris, glycine), a buffer exchange must be performed using dialysis or a desalting column.[14]
-
Prepare the NHS Ester: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[15] Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive and will hydrolyze.[14]
-
Perform the Conjugation: Adjust the pH of the biomolecule solution to 8.0-8.5 using a suitable buffer like sodium bicarbonate.[15] Add the calculated molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2] Protect from light if using a fluorescent dye.
-
Quench the Reaction: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM.[14] This will consume any unreacted NHS ester.
-
Purify the Conjugate: Remove unreacted NHS ester and other byproducts using a desalting column, dialysis, or chromatography (e.g., size-exclusion or HPLC).[5][16]
Detailed Protocol: Antibody Labeling
This protocol is a typical procedure for labeling 1 mg of an IgG antibody.
-
Materials:
-
1 mg IgG antibody in PBS
-
NHS-ester functionalized dye
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate, pH 8.3
-
1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2 mg/mL in PBS. To 0.5 mL of the antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH.[15]
-
Dye Preparation: Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO.[]
-
Molar Excess Calculation: For antibodies, a starting molar excess of 10-20 fold of dye to antibody is recommended.
-
Formula:mg of NHS Ester = (Molar Excess * mass of Ab in mg * MW of NHS Ester) / MW of Ab
-
Example (for a 15-fold molar excess of a 600 Da dye to a 150,000 Da antibody):mg of NHS Ester = (15 * 1 mg * 600 Da) / 150,000 Da = 0.06 mg
-
-
Conjugation: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.
-
Quenching: Add Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
Purification: Equilibrate a desalting column with PBS. Apply the reaction mixture to the column and collect the purified antibody conjugate according to the manufacturer's instructions.[15][17]
-
Analysis: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[15]
-
Detailed Protocol: Oligonucleotide Labeling
This protocol is for labeling an amino-modified oligonucleotide.
-
Materials:
-
Amino-modified oligonucleotide
-
NHS-ester functionalized label
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Desalting column (e.g., Glen Gel-Pak™) or HPLC for purification
-
-
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer. For a 0.2 µmole synthesis, a volume of 500 µL is a good starting point.[3]
-
NHS Ester Preparation: Dissolve the NHS ester in a small volume of anhydrous DMSO (e.g., 25 µL) to achieve a high concentration.[3]
-
Molar Excess Calculation: A 5-10 fold molar excess of the NHS ester is typically used for oligonucleotide labeling.[3]
-
Conjugation: Add the NHS ester solution to the oligonucleotide solution. Agitate the mixture and incubate at room temperature for 1-2 hours.[3]
-
Purification: Separate the labeled oligonucleotide from excess label and salts using a desalting column or by reverse-phase HPLC.[3][16]
-
Detailed Protocol: Small Molecule Conjugation
This protocol outlines the conjugation of an amine-containing small molecule to an NHS ester.
-
Materials:
-
Amine-containing small molecule
-
NHS ester
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
-
Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
-
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in an anhydrous organic solvent.[14]
-
Conjugation: Under continuous stirring, add a base and the NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS ester to the amine is a common starting point.[14]
-
Incubation: Stir the reaction mixture for 3-24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by LC-MS or TLC.[14]
-
Purification: The final product can be isolated using standard organic synthesis workup procedures, such as extraction and column chromatography.[14]
-
Conclusion
NHS ester chemistry is a versatile and powerful tool for the covalent modification of biomolecules. By understanding the underlying chemistry, the factors that influence reaction efficiency, and by following well-defined protocols, researchers can reliably produce high-quality conjugates for a wide range of applications in research, diagnostics, and drug development. Optimization of reaction conditions, including pH, molar excess, and purification strategy, is crucial for achieving the desired degree of labeling while preserving the biological activity of the molecule of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 17. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Azide Group Reactivity in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the azide (B81097) functional group's central role in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] At the core of this chemical methodology is the versatile azide, a key player in reactions that have transformed fields from drug discovery and bioconjugation to materials science.[2][3] We will explore the mechanisms, kinetics, and practical applications of the most prominent azide-based click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
The Azide Functional Group: A Bioorthogonal Handle
The azide group (–N₃) is the cornerstone of many click reactions due to its unique combination of properties. It is virtually absent in biological systems, making it a truly bioorthogonal functional group that won't participate in side reactions with biological molecules.[1][4] Azides are relatively small, kinetically stable, and can be readily introduced into a wide range of molecules, including proteins, nucleic acids, and small-molecule drugs, with minimal structural perturbation.[4][5] Their reactivity is harnessed in several key transformations, primarily 1,3-dipolar cycloadditions with alkynes and ligations with phosphines.[1][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[7][8] This reaction boasts an enormous rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition, which often requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers.[6] The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions (pH 4-12), and tolerates a vast array of functional groups.[5][6]
Mechanism: The reaction proceeds through a catalytic cycle where the active Cu(I) species coordinates to the terminal alkyne, forming a copper-acetylide intermediate.[9] This complex then reacts with the azide, leading to a six-membered metallacycle that rearranges to form the stable triazole product and regenerate the Cu(I) catalyst.[9][10] The use of a reducing agent, typically sodium ascorbate, is common to maintain copper in its active Cu(I) oxidation state when starting from Cu(II) salts like CuSO₄.[7][11]
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. bioclone.net [bioclone.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Specificity and Stealth: A Technical Guide to Bioorthogonal Chemistry with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological systems, the ability to selectively tag, track, and modify biomolecules without perturbing their natural functions is paramount. Bioorthogonal chemistry, a field of chemical biology that employs reactions that can occur in living organisms without interfering with native biochemical processes, has emerged as a powerful tool to achieve this.[1] When combined with Polyethylene Glycol (PEG) linkers, these chemical tools gain an added dimension of utility, enhancing solubility, stability, and pharmacokinetic properties of the conjugated molecules.[2][3][4] This in-depth technical guide explores the core principles of bioorthogonal chemistry with a focus on the integral role of PEG linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Concepts: Bioorthogonal Reactions and the Role of PEG Linkers
Bioorthogonal chemistry relies on the use of chemical functionalities that are abiotic and mutually reactive, yet inert to the vast array of functional groups present in biological systems.[1] This allows for highly specific chemical transformations within the complex milieu of a living cell or organism. Among the most prominent bioorthogonal reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[5][6]
PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities.[3] Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them invaluable in bioconjugation and drug delivery.[4][7] When incorporated into bioorthogonal reagents, PEG linkers can significantly improve the aqueous solubility of hydrophobic molecules, enhance the stability of the resulting conjugate, and prolong its circulation time in vivo by reducing renal clearance and shielding it from the immune system.[2][8][9]
The general scheme of a bioorthogonal reaction involving a PEG linker can be visualized as the conjugation of a biomolecule of interest, which has been modified to bear one bioorthogonal handle, with a probe molecule containing the complementary reactive group and a PEG linker.
Caption: A generalized workflow of a bioorthogonal conjugation reaction.
Quantitative Data Presentation
The efficiency of a bioorthogonal reaction is a critical parameter, especially in dynamic biological systems where concentrations of reactants may be low. This is typically quantified by the second-order rate constant (k₂). The choice of bioorthogonal reaction and the nature of the reactants, including the presence of a PEG linker, can significantly influence these kinetics.
Table 1: Comparative Kinetics of Common Bioorthogonal Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| SPAAC | Benzyl Azide | Cyclooctyne (OCT) | ~0.0024 | [7] |
| Benzyl Azide | Monofluorinated Cyclooctyne (MOFO) | ~0.045 | [7] | |
| Benzyl Azide | Difluorinated Cyclooctyne (DIFO) | ~0.3 | [7] | |
| Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [3] | |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [3] | |
| Azido-PEG-amine | DBCO-functionalized antibody | 0.18 - 0.37 (with PEG5 linker) | [10] | |
| IEDDA | Tetrazine | Norbornene | ~1.9 | [6] |
| Tetrazine | trans-Cyclooctene (B1233481) (TCO) | ~2000 | [11] | |
| Tetrazine-PEG7 | TCO-modified antibody | 13,090 | [6] | |
| Staudinger Ligation | Azide | Phosphine | ~0.0012 - 0.0024 | [6] |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
The length of the PEG linker also plays a crucial role in determining the pharmacokinetic properties of the resulting bioconjugate. Longer PEG chains generally lead to increased circulation times and can influence biodistribution.
Table 2: Effect of PEG Linker Length on Pharmacokinetic Parameters
| Molecule | PEG Linker Length | Parameter | Value | Reference(s) |
| Methotrexate-loaded Chitosan Nanoparticles | mPEG (MW 750 Da) | AUC₀₋₇₂ h (µg·h/mL) | ~15 | [8][9] |
| mPEG (MW 2000 Da) | AUC₀₋₇₂ h (µg·h/mL) | ~25 | [8][9] | |
| mPEG (MW 5000 Da) | AUC₀₋₇₂ h (µg·h/mL) | ~40 | [8][9] | |
| Antibody-Drug Conjugate | PEG4 | In vivo efficacy | Moderate | [2] |
| PEG8 | In vivo efficacy | High | [2] | |
| PEG24 | In vivo efficacy | Highest | [2] |
AUC₀₋₇₂ h: Area under the plasma concentration-time curve from 0 to 72 hours.
Experimental Protocols
The following are detailed methodologies for two of the most widely used bioorthogonal reactions involving PEG linkers.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling
This protocol describes the labeling of an azide-modified antibody with a DBCO-PEG-fluorophore conjugate.
Materials:
-
Azide-modified antibody (e.g., produced by metabolic labeling with an azide-containing sugar)
-
DBCO-PEG-Fluorophore (e.g., DBCO-PEG4-FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DBCO-PEG-Fluorophore in anhydrous DMSO.
-
Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-Fluorophore stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C for 12-24 hours. The reaction should be protected from light.
-
-
Purification:
-
Remove the unreacted DBCO-PEG-Fluorophore using a spin desalting column equilibrated with PBS, following the manufacturer's instructions.
-
-
Characterization:
-
Confirm successful conjugation by SDS-PAGE, where the labeled antibody will exhibit fluorescence under appropriate excitation.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific absorbance maximum) and using their respective extinction coefficients.
-
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Labeling
This protocol outlines the labeling of cells displaying a trans-cyclooctene (TCO) modified protein with a tetrazine-PEG-biotin conjugate.
Materials:
-
Cells expressing a TCO-modified surface protein
-
Tetrazine-PEG-Biotin (e.g., Methyltetrazine-PEG4-Biotin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Streptavidin-conjugated fluorophore (for visualization)
Procedure:
-
Cell Preparation:
-
Culture cells expressing the TCO-modified protein to the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Labeling Reaction:
-
Prepare a 100 µM solution of Tetrazine-PEG-Biotin in cell culture medium.
-
Add the Tetrazine-PEG-Biotin solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove unreacted tetrazine conjugate.
-
-
Visualization (Optional):
-
To visualize the labeled cells, incubate with a solution of a streptavidin-conjugated fluorophore in PBS for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of bioorthogonal chemistry with PEG linkers.
Caption: A streamlined workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: A two-step pre-targeting approach for tumor-specific drug delivery.
Signaling Pathway Visualization
Bioorthogonal chemistry with PEG linkers can be employed to study complex signaling pathways. For instance, a kinase inhibitor can be functionalized with a bioorthogonal handle and a PEG linker to improve its properties and allow for subsequent "click" attachment of a fluorescent probe for imaging or an affinity tag for pull-down experiments to identify its cellular targets.
Caption: Visualizing a kinase signaling pathway using a bioorthogonal probe.
By leveraging the principles and methodologies outlined in this guide, researchers can effectively employ bioorthogonal chemistry with PEG linkers to advance their work in drug discovery, diagnostics, and fundamental biological research.
References
- 1. PEG Linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG10-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Azido-PEG10-CH2CO2-NHS, a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding the chemical properties of this reagent is critical for its effective handling, storage, and application in experimental workflows.
Core Properties of this compound
This compound is a molecule that features a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group facilitates covalent linkage with alkyne-containing molecules via "click chemistry," while the NHS ester reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.[1] The PEG spacer enhances the solubility of the molecule, particularly in aqueous environments.[1]
Solubility
Qualitative Solubility: The presence of the long, hydrophilic PEG chain significantly contributes to its solubility in aqueous media.[1] It is also readily soluble in common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][] |
| Dimethylformamide (DMF) | Soluble[1][] |
| Dichloromethane (DCM) | Soluble[1][] |
| Aqueous Buffers | The PEG spacer enhances solubility in aqueous solutions.[1] Some PEG-NHS esters are reported to be soluble up to approximately 10 mM in aqueous buffers.[3][4] |
Recommendations for Dissolving: For bioconjugation, it is standard practice to first dissolve the PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture containing the target biomolecule.[5][6][7] The final concentration of the organic solvent in the reaction should ideally be kept low (typically under 10%) to avoid denaturation of proteins.[3]
Stability
The stability of this compound is primarily dictated by its two functional groups: the NHS ester and the azide.
Stability of the NHS Ester: Hydrolysis
The NHS ester is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is highly dependent on pH, with stability decreasing as the pH increases.[3][4][8][9] This competing reaction can reduce the efficiency of the desired amidation reaction with the target molecule.
Quantitative Hydrolysis Data for Representative PEG-NHS Esters:
The following table summarizes the hydrolysis half-lives of various PEG-NHS esters at 25°C, providing an indication of the expected stability of the NHS ester moiety in this compound.
| PEG-NHS Ester Linkage | Half-life at pH 8.0 (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data from Laysan Bio, Inc. |
A study on branched PEG-NHS esters demonstrated the dramatic effect of pH on stability:[10]
| pH | Hydrolysis Half-life |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
Stability of the Azide Group
The azide group in this compound is an aliphatic azide. This class of azides is generally considered stable and less hazardous than aromatic or vinylic azides. The long PEG chain further contributes to the molecule's overall stability, adhering to the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group renders the compound relatively safe to handle under standard laboratory conditions. The azide group is robust and stable across a wide range of reaction conditions, including those typically used for NHS ester couplings.
Storage and Handling
Proper storage is crucial to maintain the reactivity of this compound.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C with a desiccant.[3][5][6] | The NHS ester is highly sensitive to moisture. |
| In Solution | Prepare solutions in anhydrous DMSO or DMF immediately before use.[5][6] | To prevent hydrolysis of the NHS ester. |
| Aqueous Solutions | Do not prepare stock solutions in aqueous buffers.[5][6] | Rapid hydrolysis of the NHS ester will occur. |
Experimental Protocols
General Protocol for Dissolving and Handling
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[5][6]
-
Dissolution: Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5]
-
Usage: Add the desired volume of the stock solution to the reaction buffer containing the amine-functionalized molecule. Ensure the final concentration of the organic solvent is minimized.
General Protocol for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a protein.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH between 7.2 and 8.5.[5] The optimal pH for the reaction is typically between 8.3 and 8.5.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[5]
-
Protein Preparation: Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[4] The optimal molar excess should be determined empirically for each specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any excess NHS ester.
-
Purification: Remove unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Chemical Structure
References
- 1. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. NHS-PEG-NHS [nanocs.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Azido-PEG10-CH2CO2-NHS
This technical guide provides a comprehensive overview of the synthesis of Azido-PEG10-CH2CO2-NHS, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This linker contains an azide (B81097) moiety for "click" chemistry applications and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with a protected polyethylene (B3416737) glycol (PEG) derivative. The overall strategy involves the introduction of the azide functionality at one terminus and the generation of a reactive NHS ester at the other. The general synthetic scheme is illustrated below.
The Art and Science of PEGylation: An In-depth Technical Guide to Enhancing Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug delivery, PEGylation has emerged as a transformative strategy, enhancing the therapeutic efficacy of a wide range of molecules from small pharmaceuticals to large biologics.[1] This process, the covalent or non-covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, fundamentally alters the molecule's physicochemical properties.[1] The result is a conjugate with an improved pharmacokinetic and pharmacodynamic profile, leading to enhanced drug stability, prolonged circulation time, and reduced immunogenicity.[1][2] First introduced in the 1970s, PEGylation has since become a cornerstone of biopharmaceutical development, with numerous FDA-approved PEGylated drugs on the market for conditions ranging from cancer to chronic inflammatory diseases.[2][3]
This technical guide provides a comprehensive overview of the core principles of PEGylation in drug delivery. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the chemistry, benefits, and challenges of this powerful technology. The guide includes a review of common experimental protocols, quantitative data on the impact of PEGylation, and visualizations of key pathways and workflows to facilitate a deeper understanding of this critical drug delivery platform.
The Core Principles of PEGylation
PEGylation is the process of attaching strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics.[1] This modification alters the physicochemical properties of the parent molecule, including its conformation, electrostatic binding, and hydrophobicity.[1] These changes collectively contribute to an increased systemic retention of the therapeutic agent.[1]
The fundamental principle behind PEGylation's success lies in the unique properties of polyethylene glycol. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[4] When attached to a drug molecule, the PEG chain creates a hydrophilic shield that sterically hinders the approach of proteolytic enzymes and antibodies, thereby protecting the drug from degradation and recognition by the immune system.[1][5] This "stealth" effect is a key contributor to the enhanced in vivo performance of PEGylated therapeutics.[4]
Chemistry of PEGylation
The covalent attachment of PEG to a drug molecule is typically achieved by reacting a functionalized PEG derivative with a specific functional group on the drug. The choice of PEG derivative and reaction conditions depends on the target functional group and the desired properties of the final conjugate. The most common functional groups on proteins targeted for PEGylation are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5] Other potential sites for PEGylation include the thiol group of cysteine residues and the carboxyl groups of aspartic and glutamic acids.[5]
First vs. Second Generation PEGylation:
-
First-generation PEGylation typically involves the non-specific, random attachment of PEG chains to multiple sites on a protein. This often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment, which can lead to a loss of biological activity if PEG is attached at or near the active site.[5]
-
Second-generation PEGylation focuses on site-specific attachment of PEG to create a more homogeneous product with preserved biological activity.[5] This can be achieved by targeting specific amino acids, such as the N-terminus or a free cysteine, or by using enzymatic methods to attach PEG at a precise location.
Benefits of PEGylation in Drug Delivery
The modification of therapeutic agents with PEG offers a multitude of advantages that significantly enhance their clinical utility. These benefits stem from the profound changes PEGylation imparts on the drug's size, solubility, and interaction with the biological environment.
-
Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the drug molecule, PEGylation reduces its renal clearance, leading to a significantly longer circulation half-life.[2][3] This allows for less frequent dosing, improving patient compliance and convenience.[2]
-
Increased Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of poorly soluble drugs.[2][6] PEGylation also protects drugs from enzymatic degradation and aggregation, thereby improving their stability both in storage and in vivo.[7]
-
Reduced Immunogenicity and Antigenicity: The PEG chain can mask antigenic epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immune response.[2][4] This is particularly crucial for non-human derived proteins or chronically administered biologics.
-
Enhanced Tumor Targeting (Passive): In oncology, PEGylated nanocarriers and macromolecules can take advantage of the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these large molecules to preferentially accumulate at the tumor site, leading to targeted drug delivery.
Challenges and Considerations in PEGylation
Despite its numerous advantages, PEGylation is not without its challenges. A thorough understanding of these potential drawbacks is essential for the successful development of PEGylated therapeutics.
-
Potential for Reduced Bioactivity: The attachment of a bulky PEG chain near the active site of a protein or the binding domain of an antibody can sterically hinder its interaction with its target, leading to a partial or complete loss of biological activity.[2] Careful optimization of the PEGylation site and the size of the PEG chain is crucial to mitigate this effect.
-
Immunogenicity of PEG: While generally considered non-immunogenic, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[8] These antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs upon repeated administration, reducing their efficacy and potentially causing adverse reactions.[8]
-
Manufacturing and Characterization Complexity: The production of a homogeneous PEGylated product with a consistent degree of PEGylation and site of attachment can be challenging.[2] Sophisticated analytical techniques are required to characterize the complex mixture of PEGylated species and ensure batch-to-batch consistency.
-
Accumulation in Tissues: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues, particularly the liver and spleen, after repeated administration. While generally considered safe, the long-term consequences of this accumulation are still under investigation.
Quantitative Impact of PEGylation
The effects of PEGylation on the pharmacokinetic and physicochemical properties of drugs can be quantified to demonstrate the significant improvements achieved. The following tables summarize representative data from various studies.
Table 1: Effect of PEGylation on Drug Half-Life
| Drug | Molecular Weight of PEG (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |
| Interferon-α | 12 | 2-3 hours | 30-40 hours | ~15 |
| Interferon-α2a | 40 | 6-9 hours | 60-80 hours | ~9 |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | 3.5 hours | 15-80 hours | ~4-23 |
| Adenosine Deaminase (ADA) | 5 | < 30 minutes | ~48-72 hours | >96 |
Note: Half-life values are approximate and can vary depending on the specific study and animal model.
Table 2: Effect of PEGylation on Drug Solubility
| Drug | PEG Molecular Weight (kDa) | Solubility (Unmodified) | Solubility (PEGylated) | Fold Increase |
| Paclitaxel | 2 | 0.3 µg/mL | > 20 mg/mL | >66,000 |
| Camptothecin (B557342) | 5 | ~2.5 µg/mL | ~300 µg/mL | ~120 |
| Simvastatin | 12 | 8.74 µg/mL | 24.83 µg/mL | ~2.8 |
Note: Solubility data can be highly dependent on the specific formulation and experimental conditions.[9]
Table 3: Effect of PEGylation on Immunogenicity (Antibody Titer)
| Protein | PEG Molecular Weight (kDa) | Antibody Titer (Unmodified) | Antibody Titer (PEGylated) | Reduction in Titer |
| Uricase (porcine) | 10 | High | Significantly Reduced | >90% |
| Asparaginase (E. coli) | 5 | High | Low to Undetectable | >95% |
| Bovine Serum Albumin | 5 | 1:12,800 | 1:800 | 16-fold |
Note: Antibody titers are a relative measure of immunogenicity and can vary significantly between individuals and studies.
Key Experimental Protocols
The successful development of a PEGylated drug requires robust and well-defined experimental protocols for both the PEGylation reaction and the subsequent characterization of the conjugate.
Protocol 1: N-terminal PEGylation of a Protein using PEG-Aldehyde
This protocol describes a site-specific PEGylation method that targets the N-terminal α-amino group of a protein. By controlling the reaction pH, the more nucleophilic N-terminal amine can be preferentially modified over the ε-amino groups of lysine residues.
Materials:
-
Protein solution (in a suitable buffer, e.g., 100 mM MES, pH 6.0)
-
mPEG-propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.
-
PEGylation Reaction: Add a 2- to 10-fold molar excess of mPEG-propionaldehyde to the protein solution.
-
Reductive Amination: Add a 20- to 50-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation, purity, and biological activity.
Protocol 2: Thiol-Specific PEGylation of a Protein using PEG-Maleimide
This protocol is suitable for proteins that have a free cysteine residue available for modification. The maleimide (B117702) group reacts specifically with the thiol group of cysteine to form a stable thioether bond.
Materials:
-
Protein solution (containing a free cysteine, in a buffer such as 100 mM phosphate (B84403) buffer, pH 7.0, with 1 mM EDTA)
-
mPEG-maleimide (e.g., 20 kDa)
-
Quenching solution (e.g., 100 mM L-cysteine)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like DTT, which must then be removed prior to PEGylation.
-
PEGylation Reaction: Add a 1.5- to 5-fold molar excess of mPEG-maleimide to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in an oxygen-free environment if disulfide bond formation is a concern.
-
Quenching: Stop the reaction by adding an excess of the quenching solution to react with any unreacted mPEG-maleimide.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method.
-
Characterization: Analyze the purified conjugate for degree of PEGylation, purity, and retention of biological function.
Protocol 3: Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute characterization of PEGylated proteins. It allows for the determination of the molar mass of the protein, the attached PEG, and the overall conjugate, as well as the degree of PEGylation.
Methodology:
-
System Setup: An SEC column is coupled to a MALS detector, a UV detector, and a refractive index (RI) detector.
-
Sample Preparation: The purified PEGylated protein is prepared in a suitable mobile phase.
-
Injection and Separation: The sample is injected onto the SEC column, which separates the components based on their hydrodynamic volume.
-
Data Acquisition: As the sample elutes from the column, the UV detector measures the protein concentration, the RI detector measures the total concentration (protein + PEG), and the MALS detector measures the light scattering intensity at multiple angles.
-
Data Analysis: The data from the three detectors are used to calculate the molar mass of the protein and PEG components of the conjugate at each elution volume, providing information on the degree of PEGylation and the presence of any aggregates or fragments.
Visualizing PEGylation in Drug Delivery
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to PEGylation.
Signaling Pathway of PEGylated Interferon
PEGylated interferons are widely used in the treatment of viral hepatitis and some cancers. They exert their effects by activating the JAK-STAT signaling pathway.
Caption: JAK-STAT signaling pathway activated by PEGylated interferon.
Experimental Workflow for PEGylated Drug Development
The development of a PEGylated drug is a multi-step process that involves synthesis, purification, characterization, and functional assessment.
Caption: A comprehensive workflow for the development of a PEGylated drug.
Bioconjugation Process: Thiol-Specific PEGylation
This diagram illustrates the key steps and decision points in a typical thiol-specific bioconjugation process.
Caption: Logical flow of a thiol-specific PEGylation bioconjugation process.
Conclusion and Future Perspectives
PEGylation has undeniably revolutionized the field of drug delivery, transforming numerous therapeutic molecules into viable clinical products with enhanced efficacy and patient convenience.[1][2] The ability to prolong circulation half-life, improve solubility and stability, and reduce immunogenicity has made PEGylation an indispensable tool in the biopharmaceutical industry.[2][4]
However, the journey of PEGylation is far from over. Ongoing research is focused on addressing the current challenges, particularly the immunogenicity of PEG and the potential for reduced bioactivity. The development of novel, biodegradable PEGs and alternative polymers aims to mitigate concerns about tissue accumulation and anti-PEG antibody formation. Furthermore, advancements in site-specific conjugation techniques, including enzymatic and chemo-selective methods, are enabling the creation of more homogeneous and potent PEGylated drugs.
As our understanding of the intricate interactions between PEGylated molecules and the biological environment deepens, we can expect to see the emergence of next-generation PEGylated therapeutics with even greater precision, safety, and efficacy. The continued innovation in this field holds the promise of delivering novel and improved treatments for a wide spectrum of diseases, further solidifying the legacy of PEGylation as a cornerstone of advanced drug delivery.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. 4adi.com [4adi.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 9. Mitigating Mucoadhesion of β–Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis [mdpi.com]
Methodological & Application
Application Notes: Azido-PEG10-CH2CO2-NHS Conjugation
Introduction
Azido-PEG10-CH2CO2-NHS is a heterobifunctional crosslinker containing a 10-unit polyethylene (B3416737) glycol (PEG) spacer arm, an azide (B81097) (N₃) group, and an N-hydroxysuccinimide (NHS) ester. This reagent facilitates a two-step bioconjugation strategy. The NHS ester is an amine-reactive group that readily forms a stable amide bond with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules.[1][2][3] The terminal azide group is stable and can be used in subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate with molecules containing alkyne or strained cyclooctyne (B158145) groups.[2][4][5] This system is widely used in drug development, diagnostics, and for creating complex biomolecular structures like PROTACs.[4][5][6]
Principle of the Reaction
The conjugation process involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[7] The reaction is highly efficient and selective for primary amines at a neutral to slightly basic pH.[3][8] The appended Azido-PEG10 chain provides a flexible, hydrophilic spacer and a terminal azide group for subsequent, highly specific ligation reactions.
References
- 1. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijrpr.com [ijrpr.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Protein Labeling with Azido-PEG10-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-CH2CO2-NHS is a bifunctional linker that facilitates a two-step protein labeling strategy. This molecule contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins, and an azide (B81097) group, which serves as a bioorthogonal handle for "click chemistry."[1] This methodology allows for the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and an azide moiety to a protein of interest. The PEG component can enhance the solubility and stability of the labeled protein.[2] The terminal azide enables the subsequent, highly specific and efficient conjugation of a wide array of molecules, such as fluorescent dyes, biotin, or therapeutic agents, that are modified with a corresponding alkyne or cyclooctyne (B158145) group.[3] This two-step approach is particularly advantageous for labeling sensitive biomolecules and for the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4][5]
Principle of the Method
The protein labeling process using this compound involves two primary stages:
-
Amine Labeling: The NHS ester of the this compound reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus. This reaction forms a stable amide bond and is typically carried out in a buffer with a pH of 7-9.[6]
-
Click Chemistry Conjugation: The azide group introduced onto the protein serves as a versatile handle for covalent modification with a molecule containing a compatible reactive partner. Two main types of click chemistry are commonly employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide-labeled protein and an alkyne-containing molecule.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide. This method is particularly useful for in vivo applications or with proteins that are sensitive to copper.[8][9]
-
Reagent and Equipment
Reagents:
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
-
For CuAAC Click Chemistry:
-
Alkyne-modified molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
For SPAAC Click Chemistry:
-
Cyclooctyne-modified molecule (e.g., DBCO-dye)
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Spectrophotometer (for protein concentration determination)
-
HPLC system (for analysis of labeling)
-
Mass spectrometer (for detailed characterization)
Experimental Protocols
Protocol 1: Azide Labeling of a Protein with this compound
This protocol provides a general procedure for the azide labeling of a protein, such as an IgG antibody. Optimization may be required for different proteins.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with an appropriate amine-free buffer via dialysis or a desalting column.[6]
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[6]
2. Labeling Reaction:
-
Add the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to the protein solution to achieve the optimal pH for the NHS ester reaction.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point for labeling antibodies.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
3. Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
4. Purification of the Azide-Labeled Protein:
-
Remove excess, unreacted this compound and other small molecules by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6]
5. Characterization and Storage:
-
Determine the concentration of the purified azide-labeled protein using a spectrophotometer (e.g., measuring absorbance at 280 nm).
-
The degree of labeling (DOL), i.e., the average number of azide groups per protein molecule, can be determined by mass spectrometry.
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Diagram: Experimental Workflow for Azide Labeling of Proteins
Caption: Workflow for the labeling of proteins with this compound.
Protocol 2: CuAAC Click Chemistry Conjugation of an Azide-Labeled Protein
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
1. Preparation of Reagents:
-
Azide-Labeled Protein: Prepare the purified azide-labeled protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS).
-
Alkyne-Molecule Stock Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., alkyne-fluorophore) in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate (B8700270) Stock Solution: Prepare a 500 mM stock solution in water. Prepare this solution fresh.
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.
2. Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-molecule (typically 2-5 fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1 mM).
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
3. Purification and Analysis:
-
Purify the conjugated protein using a desalting column or dialysis to remove excess reagents.
-
Analyze the final conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to confirm conjugation and assess purity.
Diagram: Signaling Pathway of CuAAC Click Chemistry
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.
Quantitative Data Presentation
The degree of labeling (DOL) is a critical parameter in protein conjugation. The following tables provide expected outcomes for the labeling of a standard IgG antibody (MW ~150 kDa) with this compound. These values are representative and should be optimized for each specific protein and application.[6]
Table 1: Effect of Molar Excess of this compound on the Degree of Labeling (DOL) of IgG
| Molar Excess of this compound to IgG | Expected Average DOL (Azides per Antibody) |
| 5-fold | 1 - 3 |
| 10-fold | 3 - 5 |
| 20-fold | 4 - 6 |
| 40-fold | 6 - 8 |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Reaction pH | 8.0 - 8.5 | Optimal for NHS ester reaction with primary amines.[10] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce protein degradation. |
| Incubation Time | 30 - 120 minutes | Longer times may be needed for less reactive proteins or lower temperatures. |
| Molar Excess of Reagent | 5- to 40-fold | Should be optimized for the desired DOL. |
Applications in Research and Drug Development
The ability to introduce an azide handle onto a protein via the this compound linker opens up a wide range of applications:
-
Fluorescent Labeling: Azide-labeled proteins can be conjugated with alkyne- or DBCO-modified fluorescent dyes for use in immunoassays, flow cytometry, and fluorescence microscopy.[11]
-
Biotinylation: Conjugation with alkyne- or DBCO-biotin allows for the detection and purification of proteins using streptavidin-based methods.
-
PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs, where it connects a target protein binder to an E3 ligase ligand.[2] The PEG component can improve the solubility and pharmacokinetic properties of the PROTAC.[2]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Immobilization: Azide-labeled proteins can be immobilized on alkyne-functionalized surfaces for the development of biosensors and protein microarrays.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Protein buffer contains primary amines (e.g., Tris).- NHS ester has hydrolyzed.- Incorrect reaction pH.- Insufficient molar excess of the reagent. | - Exchange protein into an amine-free buffer.- Prepare fresh this compound stock solution.- Ensure the reaction pH is between 8.0 and 8.5.- Increase the molar excess of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is not stable under the reaction conditions. | - Keep the volume of the organic solvent below 10% of the total reaction volume.- Perform the reaction at a lower temperature (e.g., 4°C). |
| Low Click Chemistry Yield | - Inefficient copper catalyst (for CuAAC).- Degradation of the azide or alkyne group. | - Use a copper-chelating ligand like THPTA.- Prepare the sodium ascorbate solution fresh.- Ensure proper storage of the azide-labeled protein and alkyne-molecule. |
Diagram: Logical Relationship in Troubleshooting Low Labeling Efficiency
Caption: Troubleshooting guide for low protein labeling efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bachem.com [bachem.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for NHS Ester Reaction with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed in bioconjugation to form stable amide bonds with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][2] This reaction is a cornerstone technique for the preparation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging and immunoassays, and other modified proteins for therapeutic and diagnostic applications. The reaction's efficiency is critically dependent on several parameters, most notably pH, which dictates the balance between the desired aminolysis and the competing hydrolysis of the NHS ester.[1][3][4] A thorough understanding and control of the reaction conditions are paramount for achieving optimal and reproducible conjugation.
Reaction Mechanism and Kinetics
The fundamental reaction mechanism involves the nucleophilic attack of an unprotonated primary amine from a lysine residue on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]
However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that becomes more pronounced at higher pH values.[2] This hydrolysis renders the NHS ester inactive and unable to react with the target amine, thereby reducing the overall conjugation efficiency. The optimal pH for the NHS ester reaction is therefore a compromise, typically between 7.2 and 8.5, where there is a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the rate of hydrolysis.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the NHS ester reaction with primary amines, providing a basis for reaction optimization.
Table 1: Influence of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2][3][5] |
| 8.0 | Room Temperature | ~1 hour | [6] |
| 8.5 | Room Temperature | ~30 minutes | [6] |
| 8.6 | 4 | 10 minutes | [2][3][5] |
| 9.0 | Room Temperature | <10 minutes | [6] |
Table 2: Comparison of Aminolysis and Hydrolysis Rates at Various pH Values (Room Temperature)
| pH | Half-life of Amidation (with primary amine) | Half-life of Hydrolysis | Predominant Reaction | Reference(s) |
| 8.0 | 80 minutes | 210 minutes | Aminolysis | [6] |
| 8.5 | 20 minutes | 180 minutes | Aminolysis | [6] |
| 9.0 | 10 minutes | 125 minutes | Aminolysis | [6] |
Table 3: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester stability. | [1][2][7] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis for very sensitive proteins or long incubation times. | [2] |
| Reaction Time | 30 minutes - 4 hours (can be extended to overnight at 4°C) | Should be optimized based on the reactivity of the protein and the NHS ester. | [2][8] |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the number of accessible lysines and the desired degree of labeling. Empirical optimization is recommended. | [9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).
Materials:
-
Protein of interest
-
NHS ester of the label
-
Reaction Buffer: 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate (B1201080) buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Solvent for NHS Ester: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Slowly add the NHS ester solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted label and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL) using appropriate spectrophotometric or mass spectrometric methods.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Chemical reaction mechanism of an NHS ester with a lysine residue.
Caption: Experimental workflow for NHS ester-lysine conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. stallardediting.com [stallardediting.com]
- 9. benchchem.com [benchchem.com]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) reagents for bioconjugation. This powerful and bioorthogonal click chemistry reaction has become an indispensable tool in chemical biology, drug development, and bioimaging.[1][2][3] This document offers detailed protocols, quantitative data for reaction optimization, and troubleshooting guidance to facilitate the successful implementation of SPAAC with DBCO in your research.
Introduction to SPAAC with DBCO
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction between a cyclooctyne (B158145), such as DBCO, and an azide-functionalized molecule.[1][2] The reaction is driven by the high ring strain of the DBCO molecule, which significantly lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage.[3] A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1][3]
The DBCO moiety is characterized by its high reactivity and stability, enabling rapid and specific conjugation to azide-containing biomolecules under physiological conditions.[1] This has led to its widespread use in various applications, including:
-
Antibody-Drug Conjugate (ADC) Development: Precisely attaching therapeutic payloads to antibodies.
-
Live Cell Imaging: Labeling and tracking of biomolecules in their native environment.[4][5]
-
Cell Surface Labeling: Probing and visualizing cell surface glycans and proteins.[6]
-
Radiopharmaceutical Development: Construction of targeted imaging and therapeutic agents.[7][8][9][10][11]
Core Advantages of SPAAC with DBCO
-
Biocompatibility: The absence of a copper catalyst makes it non-toxic and suitable for in vivo studies.[1]
-
High Specificity and Bioorthogonality: DBCO and azides react selectively with each other without interfering with native biological functional groups.[12]
-
Rapid Kinetics: The reaction proceeds quickly under mild, physiological conditions (aqueous buffer, room temperature).[1]
-
High Efficiency: SPAAC reactions with DBCO typically result in high yields of the desired conjugate.[12]
-
Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under a wide range of conditions.[2][12]
-
Traceability: The DBCO group has a characteristic UV absorbance around 310 nm, which allows for monitoring the reaction progress.[12]
Quantitative Data for Reaction Optimization
The efficiency of SPAAC with DBCO can be influenced by several factors. The following tables summarize key quantitative data to aid in the optimization of your conjugation reactions.
Table 1: Second-Order Rate Constants for DBCO and Other Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [13] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [13] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [13] |
| DBCO-PEG | Peptide with Azide | 0.34 | [14] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[13]
Table 2: Recommended Reaction Conditions for SPAAC with DBCO
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 7.5-fold molar excess of the small molecule is a good starting point. | [15][16] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Reactions can be performed overnight at 4°C. | [15] |
| Reaction Time | 2 to 48 hours | Typically 4-12 hours at room temperature. Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [15] |
| pH | 7.0 - 8.5 | For NHS ester reactions to label proteins with DBCO, a pH of 8.0-8.5 is recommended. The subsequent SPAAC reaction is efficient at neutral pH. | [17] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | For biomolecule conjugations, aqueous buffers are preferred. DMSO or DMF can be used as co-solvents (typically <20%) if solubility is an issue. | [15] |
Table 3: Stability of DBCO Conjugates
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations | Reference(s) |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | [18] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | [18] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. | [18] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. | [18] |
Note: DBCO-modified IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[19]
Experimental Protocols
Protocol 1: Labeling of Antibodies with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl or 100 mM Glycine, pH 8.0).
-
Desalting column or other purification system (e.g., spin column, dialysis cassette).
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Antibody Activation with DBCO:
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[17][20]
-
Purify the DBCO-labeled Antibody: Remove the excess DBCO-NHS ester and quenching reagent using a desalting column or another appropriate purification method.
-
Determine the Degree of Labeling (DOL) (Optional): The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for DBCO).[16][21][22]
-
Formula for DOL: DOL = (A₃₀₉ * ε_protein) / (A₂₈₀ - (A₃₀₉ * CF₂₈₀)) * ε_DBCO Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of DBCO at ~309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the DBCO group at 280 nm.
-
-
Protocol 2: SPAAC Reaction with a DBCO-Labeled Antibody
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or an oligonucleotide).
Materials:
-
Purified DBCO-labeled antibody (from Protocol 1).
-
Azide-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the DBCO-labeled antibody with the azide-functionalized molecule.
-
A 2-4 fold molar excess of the azide-modified molecule is typically used.[12]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Purification of the Conjugate:
-
Remove the excess unreacted azide-functionalized molecule using an appropriate purification method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
-
Characterization:
Protocol 3: Live-Cell Imaging with DBCO-Fluorophores
This protocol outlines the labeling of azide-modified biomolecules on or within live cells using a DBCO-conjugated fluorophore.
Materials:
-
Live cells with metabolically incorporated azide groups (e.g., after incubation with an azide-containing sugar).
-
DBCO-conjugated fluorophore.
-
Serum-free cell culture medium or PBS.
-
Fluorescence microscope.
Procedure:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).[6]
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated azide precursors.
-
Labeling:
-
Add the staining solution to the cells.
-
Incubate for 1 hour at 37°C, protected from light.[6]
-
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound DBCO-fluorophore.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive Reagents: DBCO or azide has degraded. 2. Slow Reaction Kinetics: Low intrinsic reactivity of the specific DBCO and azide pair. 3. Incompatible Buffer/Solvent: The chosen solvent system is hindering the reaction. 4. Presence of Sodium Azide: Competes with the azide-labeled molecule for DBCO. | 1a. Use freshly prepared or properly stored reagents. Store DBCO derivatives under an inert atmosphere and protected from light.[17] 2a. Increase the concentration of one or both reactants. 2b. Increase the reaction temperature if the stability of your molecules allows.[17] 3a. If in an aqueous buffer, try a different buffer system (e.g., switch from PBS to HEPES).[17] 3b. If solubility is an issue, consider adding a co-solvent like DMSO.[17] 4a. Ensure all buffers are free of sodium azide. |
| Low degree of labeling (DOL) | 1. Insufficient Molar Excess of DBCO-NHS Ester: Not enough labeling reagent to react with available amines. 2. Hydrolysis of NHS Ester: Moisture in the reaction can hydrolyze the NHS ester, rendering it inactive. 3. Suboptimal pH: The pH of the reaction buffer is not optimal for the NHS ester reaction. | 1a. Increase the molar excess of the DBCO-NHS ester. 2a. Use anhydrous DMSO or DMF and ensure all reagents and reaction vessels are dry. 3a. Adjust the pH of the antibody solution to 8.0-8.5 for the NHS ester reaction.[17] |
| High background in cell imaging | 1. Non-specific Binding of DBCO-fluorophore: The fluorescent probe is binding to cells non-specifically. 2. Insufficient Washing: Unbound probe has not been adequately removed. | 1a. Include a blocking step (e.g., with BSA) before adding the DBCO-fluorophore. 1b. Decrease the concentration of the DBCO-fluorophore. 2a. Increase the number and duration of washing steps after incubation with the probe. |
| Protein Aggregation | 1. High DOL: Too many hydrophobic DBCO molecules on the protein surface can lead to aggregation. 2. High Concentration of Organic Solvent: Can cause protein denaturation and precipitation. | 1a. Reduce the molar excess of the DBCO-NHS ester during the labeling step. 2a. Keep the final concentration of DMSO or DMF below 20%. |
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC with DBCO.
Caption: Core advantages of utilizing SPAAC with DBCO for bioconjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical syntheses of DOTAGA-DBCO and DFO-DBCO, strained alkyne pre-cursors to radioimmunoconjugates for targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the Development of PET Radiopharmaceuticals for Oncology | MDPI [mdpi.com]
- 9. championsoncology.com [championsoncology.com]
- 10. thebrackengroup.com [thebrackengroup.com]
- 11. Radiopharmaceutical Development Support | Oncodesign Services [oncodesign-services.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Azido-PEG10-CH2CO2-NHS in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Azido-PEG10-CH2CO2-NHS is a heterobifunctional linker that facilitates a two-step conjugation strategy, offering precise control over the conjugation process and enabling the creation of more homogeneous and effective ADCs.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. It covers the principles of the two-step conjugation method, provides detailed experimental procedures, and presents representative data for the characterization of the resulting ADC.
Principle of the Method
The use of this compound for ADC development involves a two-stage process:
-
Antibody Modification: The N-Hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues) on the antibody surface to form a stable amide bond. This step introduces an azide-functionalized PEG10 linker onto the antibody.
-
Payload Conjugation via Click Chemistry: The azide (B81097) group on the modified antibody is then used to attach an alkyne-modified cytotoxic drug through a bioorthogonal click chemistry reaction. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), depending on the nature of the alkyne on the drug. This two-step approach allows for the separate optimization of each reaction and can lead to more defined and homogeneous ADCs.[1][2]
Data Presentation
The following tables summarize key quantitative data from representative studies on ADCs developed using PEG linkers. While specific data for this compound is not publicly available, the presented data for ADCs with similar short PEG linkers and targeting relevant pathways provide valuable insights into the expected performance characteristics.
Table 1: In Vitro Cytotoxicity of an EGFR-Targeting ADC
| Cell Line | ADC Concentration (µg/mL) | Inhibition Rate (%) |
| A549 (Human Lung Cancer) | 0.0089 | 25.3 ± 2.1 |
| 0.0178 | 48.7 ± 3.5 | |
| 0.0267 | 65.1 ± 4.2 |
Data adapted from a study on a Cetuximab-conjugated tubulin inhibitor (Erbitux-vc-PAB-MMAE)[3]. The linker used in this study is not this compound, but the data illustrates the potent in vitro activity achievable with an ADC targeting the EGFR pathway.
Table 2: Pharmacokinetic Parameters of an Affibody-Drug Conjugate with a PEG Linker
| Conjugate | Half-life (h) |
| ZHER2-SMCC-MMAE (No PEG) | 1.0 |
| ZHER2-PEG10K-MMAE | 11.2 |
Data adapted from a study investigating the effect of PEG linker length on the pharmacokinetics of a HER2-targeting affibody-drug conjugate[4][5][][7]. Note that the PEG10k linker is significantly longer than the PEG10 linker, and thus the observed half-life extension will be more pronounced. However, this data demonstrates the principle that PEGylation can significantly improve the pharmacokinetic profile of an ADC.
Table 3: Drug-to-Antibody Ratio (DAR) Characterization of Trastuzumab Deruxtecan
| Species | Relative Abundance (%) |
| DAR 8 | ~95 |
| DAR 6 | ~5 |
| Average DAR | 7.94 |
Data from the characterization of Trastuzumab Deruxtecan (Enhertu®), a cysteine-linked ADC[8]. This table illustrates the type of data obtained from DAR analysis, which is a critical quality attribute of an ADC.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Antibody Modification with this compound
This protocol describes the first step of the conjugation process: the introduction of the azide-functionalized linker onto the antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Cetuximab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified azide-modified antibody.
-
-
Characterization:
-
Determine the protein concentration of the modified antibody using a standard protein assay (e.g., BCA assay).
-
The degree of linker incorporation (Linker-to-Antibody Ratio or LAR) can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting a known amount of the modified antibody with an alkyne-bearing fluorescent dye followed by spectrophotometric analysis.
-
Protocol 2: Payload Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the second step: the attachment of an alkyne-modified cytotoxic drug to the azide-modified antibody. This example uses a DBCO (Dibenzocyclooctyne)-modified drug for a copper-free click chemistry reaction.[9][]
Materials:
-
Purified azide-modified antibody from Protocol 1
-
DBCO-functionalized cytotoxic drug
-
Anhydrous DMSO or DMF
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Drug-Linker Preparation:
-
Dissolve the DBCO-functionalized cytotoxic drug in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Click Chemistry Reaction:
-
Add a 1.5- to 5-fold molar excess of the DBCO-drug solution to the azide-modified antibody solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation. The reaction can be monitored by LC-MS to determine the extent of conjugation.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a preparative SEC column to remove any unreacted drug-linker and aggregated species.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC of the reduced and deglycosylated ADC, or mass spectrometry.[8][11]
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA or Surface Plasmon Resonance (SPR) assay.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC development using a two-step conjugation strategy.
Caption: Simplified HER2 signaling pathway, a common target for ADC therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetuximab increases LGR5 expression and augments LGR5-targeting antibody-drug conjugate efficacy in patient-derived colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Surface Modification of Nanoparticles Using Azido-PEG10-CH2CO2-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a pivotal step in the development of advanced nanomaterials for biomedical applications such as drug delivery, in vivo imaging, and diagnostics. Functionalization with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption (opsonization), minimize aggregation, and decrease clearance by the mononuclear phagocyte system, thereby extending the nanoparticle's systemic circulation half-life.[1][2][3]
Azido-PEG10-CH2CO2-NHS is a heterobifunctional linker designed for the efficient and versatile surface functionalization of nanoparticles. This molecule features three key components:
-
An N-Hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amine groups on the nanoparticle surface.
-
A hydrophilic 10-unit polyethylene glycol (PEG10) spacer to impart "stealth" properties and improve solubility.[3]
-
A terminal azide (B81097) (N3) group that serves as a versatile handle for subsequent bioconjugation via "click chemistry."[4]
These application notes provide a comprehensive overview of the utility of this compound for nanoparticle surface modification, along with detailed protocols for conjugation and characterization.
Key Features and Applications
Key Features of this compound
-
Amine-Reactive Conjugation: The NHS ester readily reacts with primary amines (-NH2) on the nanoparticle surface at physiological to slightly basic pH (7-9) to form stable and irreversible amide bonds.[5]
-
Enhanced Biocompatibility: The PEG10 spacer provides a hydrophilic shield that can improve colloidal stability and reduce immunogenicity.[1][2]
-
"Click Chemistry" Functionality: The terminal azide group enables highly efficient and specific covalent attachment of a wide range of molecules (e.g., targeting ligands, imaging agents, therapeutic payloads) containing a corresponding alkyne group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6]
-
Precise Spacer Length: The defined length of the PEG10 linker allows for precise control over the distance between the nanoparticle surface and the conjugated molecule.
Applications
-
Targeted Drug Delivery: Modification of drug-loaded nanoparticles with this compound, followed by click chemistry conjugation of targeting ligands (e.g., peptides, antibodies, aptamers), can facilitate selective delivery to specific cells or tissues.[6]
-
In Vivo Imaging: Attachment of imaging agents (e.g., fluorescent dyes, chelators for radiolabeling) to azide-functionalized nanoparticles enables their use as contrast agents for various imaging modalities.
-
Diagnostic Platforms: Immobilization of capture probes (e.g., antibodies, oligonucleotides) on the nanoparticle surface for use in biosensors and diagnostic assays.
-
Fundamental Research: Creation of well-defined nanoparticle surfaces to study nanoparticle-cell interactions and other biological phenomena.
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound and subsequent functionalization using click chemistry. Optimization may be required depending on the specific type and properties of the nanoparticles.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface (e.g., amine-functionalized silica (B1680970) or iron oxide nanoparticles).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5 (or other non-amine containing buffers like HEPES or bicarbonate)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Washing buffer: Typically the same as the reaction buffer or deionized water
-
Centrifuge or magnetic separator appropriate for the nanoparticles
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the nanoparticles are well-sonicated to form a homogenous suspension.
-
Linker Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved this compound to the nanoparticle suspension. The optimal molar ratio should be determined empirically. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent nanoparticle aggregation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
Pellet the nanoparticles by centrifugation (the speed and duration will depend on the nanoparticle size and density) or by using a magnetic separator for magnetic nanoparticles.
-
Carefully remove and discard the supernatant containing excess linker and by-products.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the washing step at least three times to ensure complete removal of unreacted reagents.
-
-
Final Resuspension: After the final wash, resuspend the azide-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) or for immediate use in the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a targeting peptide) to the azide-functionalized nanoparticles from Protocol 1.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 3.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or TBTA) - optional but recommended to improve efficiency and reduce cytotoxicity.
-
Deionized water (degassed)
-
Purification supplies (centrifuge, magnetic separator, or dialysis cassettes)
Procedure:
-
Prepare Solutions:
-
Resuspend the azide-functionalized nanoparticles in degassed deionized water or a suitable buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., water or DMSO) to a known concentration.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand if used.
-
-
Reaction Setup:
-
In a reaction tube, add the azide-functionalized nanoparticle suspension.
-
Add the alkyne-containing molecule. A 5-20 fold molar excess relative to the estimated number of azide groups on the nanoparticles is a good starting point.
-
If using a ligand, add it to the CuSO4 solution and pre-mix. Then, add the CuSO4 (with or without ligand) to the nanoparticle mixture. A typical final concentration is 0.1-1 mM CuSO4.
-
-
Initiate "Click" Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO4.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light and with gentle mixing.
-
Purification: Purify the final conjugated nanoparticles using centrifugation, magnetic separation, or dialysis to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule. Wash the nanoparticles extensively with water or buffer.
-
Final Product: Resuspend the purified, functionalized nanoparticles in a suitable buffer for your downstream application and store appropriately.
Data Presentation: Characterization of Modified Nanoparticles
Successful surface modification should be confirmed by analytical techniques. The following tables present example data demonstrating the expected changes in nanoparticle properties after each modification step.
Table 1: Physicochemical Properties of Nanoparticles at Each Stage of Modification
| Nanoparticle Stage | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized (Bare) | 105.2 ± 3.1 | 0.15 ± 0.02 | +35.8 ± 2.5 |
| Azide-PEG10 Functionalized | 125.6 ± 4.5 | 0.18 ± 0.03 | -5.2 ± 1.8 |
| Final Conjugate (Post-Click) | 128.3 ± 4.8 | 0.19 ± 0.03 | -6.1 ± 2.1 |
Note: Data are representative and will vary based on the core nanoparticle, PEG linker density, and the nature of the clicked molecule.
Interpretation of Data:
-
Hydrodynamic Diameter (Z-Average): An increase in the hydrodynamic diameter after PEGylation is expected due to the formation of the PEG layer on the nanoparticle surface.[5] A further slight increase may be observed after the click chemistry step, depending on the size of the conjugated molecule.
-
Polydispersity Index (PDI): A low PDI value (<0.25) indicates a narrow size distribution and a monodisperse sample. A significant increase in PDI may suggest aggregation.[5]
-
Zeta Potential: Amine-functionalized nanoparticles typically exhibit a positive zeta potential. Successful PEGylation with this compound will shield the surface amines and is expected to shift the zeta potential towards neutral or slightly negative values.[7]
Table 2: Quantification of Surface Modification
| Method | Parameter Measured | Typical Result |
| FTIR Spectroscopy | Presence of Azide Peak | Characteristic peak at ~2100 cm⁻¹ |
| Thermogravimetric Analysis (TGA) | PEG Grafting Density | Weight loss corresponding to PEG degradation (e.g., 300-450 °C) |
| Quantitative NMR (qNMR) | PEG Concentration | Integration of PEG's characteristic proton peak (~3.65 ppm) |
| Fluorescence Spectroscopy | Ligand Conjugation | Fluorescence intensity (if a fluorescent alkyne was used) |
Note: These techniques provide either qualitative confirmation or quantitative measurement of surface functionalization.[8]
Conclusion
This compound is a powerful and versatile heterobifunctional linker for the surface modification of nanoparticles. Its amine-reactive NHS ester allows for straightforward conjugation to a variety of nanoparticle platforms, while the terminal azide group provides a robust handle for subsequent functionalization via click chemistry. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in the creation of advanced, functionalized nanomaterials for a wide range of biomedical applications.
References
- 1. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. ijrpr.com [ijrpr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. irjweb.com [irjweb.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. A common and efficient method for this is the labeling of amine-modified oligonucleotides with N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond between the oligonucleotide and the molecule of interest, which can be a fluorescent dye, a quencher, biotin, or a therapeutic agent.[1][2][3] NHS esters are favored for their reactivity and selectivity towards primary aliphatic amines under mild aqueous conditions.[1]
This document provides a detailed protocol for the successful labeling of amine-modified oligonucleotides with NHS esters, including reaction setup, purification of the conjugate, and key considerations for optimal results.
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] The reaction is highly pH-dependent, with optimal conditions typically between pH 8.0 and 9.0.[2][4][5] At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while minimizing the hydrolysis of the NHS ester, a competing reaction that increases at higher pH.[2][5]
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| NHS Ester Molar Excess | 5 - 20 fold | A molar excess is required to drive the reaction to completion and overcome NHS ester hydrolysis.[1][6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Should be free of primary amines (e.g., Tris).[7][8][9] |
| pH | 8.0 - 9.0 | Optimal for amine reactivity and minimizing NHS ester hydrolysis.[2][4][5] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensure the solvent is high quality and free of amine contaminants.[2][7] |
| Reaction Temperature | Room Temperature (~25°C) | Provides a good balance between reaction rate and stability of reagents.[7] |
| Reaction Time | 1 - 4 hours | Can be extended overnight in some cases for convenience.[1][4][5][7] |
Table 2: Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (e.g., Desalting Column) | Separates based on molecular size. | Quick and effective for removing small molecules like excess label and salts. | May not separate unconjugated oligonucleotide from the conjugate. |
| Ethanol (B145695) Precipitation | Precipitates nucleic acids out of solution. | Simple and can remove some unconjugated label. | May not be sufficient for high purity applications; some free label may co-precipitate. |
| Reverse Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | High-resolution method that can separate labeled from unlabeled oligonucleotides and remove excess label.[4][7] | Requires specialized equipment and method development. |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Desalting columns (e.g., Glen Gel-Pak™) or ethanol precipitation reagents (3 M Sodium Acetate, 100% Ethanol)
-
Nuclease-free water
Protocol 1: Labeling Reaction
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.3-0.8 mM. Ensure the buffer is free of any primary amines.[7][9]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2][4] NHS esters are moisture-sensitive and should be handled accordingly.
-
Combine Reagents: Add a 5- to 20-fold molar excess of the NHS ester solution to the oligonucleotide solution.[1][6] Vortex gently to mix.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature.[1][5] For light-sensitive dyes, protect the reaction from light by covering the tube with aluminum foil.
-
(Optional) Quench the Reaction: The reaction can be stopped by adding a quenching buffer, such as 1.5 M hydroxylamine (B1172632) (pH 8.5), to a final concentration of 50-100 mM and incubating for 15-30 minutes.[6][8]
Protocol 2: Purification of the Labeled Oligonucleotide
Method A: Desalting Column (Size Exclusion Chromatography)
-
Equilibrate the desalting column according to the manufacturer's instructions, typically with nuclease-free water.
-
Load the entire reaction mixture onto the column.
-
Elute the labeled oligonucleotide according to the manufacturer's protocol. The larger, labeled oligonucleotide will elute first, while the smaller, unconjugated label and salts will be retained.
-
Collect the fractions containing the purified conjugate.
Method B: Ethanol Precipitation
-
To the reaction mixture, add 1/10th volume of 3 M Sodium Acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.[7]
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes to pellet the oligonucleotide.[7]
-
Carefully decant the supernatant which contains the excess, unconjugated label.
-
Wash the pellet with cold 70% ethanol.
-
Centrifuge again and decant the supernatant.
-
Air-dry the pellet briefly and resuspend in a desired volume of nuclease-free water or buffer. Do not over-dry the pellet as it can be difficult to redissolve.[7]
Visualizations
Caption: Experimental workflow for labeling amine-modified oligonucleotides.
Caption: Chemical reaction of an amine with an NHS ester.
Caption: Troubleshooting common issues in NHS ester labeling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Buffer Selection for NHS Ester Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to NHS Ester Coupling
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This method primarily targets primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine (B10760008) residues, to form a stable and irreversible amide bond.[1][2] The widespread use of NHS esters stems from their reactivity and selectivity under relatively mild, aqueous conditions, making them ideal for modifying sensitive biological molecules.[2]
The success of an NHS ester coupling reaction is critically dependent on the reaction conditions, most notably the choice of buffer and pH.[3] The pH of the reaction environment dictates the balance between two competing reactions: the desired aminolysis (reaction with the primary amine) and the undesirable hydrolysis of the NHS ester by water.[4] This application note provides a comprehensive guide to selecting the optimal buffer for your NHS ester coupling reactions, along with detailed experimental protocols to ensure efficient and reproducible conjugations.
The Critical Role of pH
The pH of the reaction buffer is the most crucial factor influencing the outcome of an NHS ester coupling reaction.[3] It directly affects both the nucleophilicity of the target amine and the stability of the NHS ester.
-
Amine Reactivity: The reactive species in the coupling reaction is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[4] At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), significantly slowing down the reaction rate.[4] As the pH increases, the concentration of the reactive, unprotonated amine increases, favoring the coupling reaction.[4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where the ester is cleaved by water, rendering it inactive.[4] The rate of this competing reaction increases significantly with higher pH.[4]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications involving proteins and other biomolecules, the optimal pH range is between 8.3 and 8.5.[3][4]
Buffer Selection Guide
The choice of buffer is critical to maintaining the optimal pH and ensuring compatibility with the NHS ester chemistry. Buffers containing primary amines, such as Tris and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5]
Below is a summary of commonly used buffers for NHS ester coupling reactions:
| Buffer System | Recommended pH Range | Concentration (Typical) | Notes |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | A widely used and effective buffer for NHS ester reactions.[3][6] |
| Sodium Phosphate (B84403) | 7.2 - 8.5 | 0.1 M | A good alternative to sodium bicarbonate, especially for pH-sensitive proteins.[3][5] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 1X | Can be used for pH-sensitive proteins, but the reaction will be slower, potentially requiring longer incubation times.[7] |
| Borate Buffer | 8.0 - 9.0 | 0.1 M | Another suitable option for maintaining an alkaline pH.[5] |
| HEPES Buffer | 7.2 - 8.0 | 50 - 100 mM | Can be used, but ensure the pH is adjusted to the higher end of its buffering range for optimal reaction.[5] |
Quantitative Data on Reaction Kinetics
The following tables provide quantitative data on the effect of pH on NHS ester stability and the competition between the desired amidation reaction and hydrolysis.
Table 1: Half-life of NHS Ester at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[5] |
| 8.0 | Room Temperature | ~3.5 hours[8] |
| 8.5 | Room Temperature | ~3 hours[8] |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | Room Temperature | ~2 hours[8] |
Table 2: Comparison of Amidation and Hydrolysis of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | t₁/₂ Hydrolysis (min) | t₁/₂ Amidation (min) | Amide Yield (%) |
| 8.0 | 210[9] | 80[9] | 80 - 85[9] |
| 8.5 | 180[9] | 20[9] | 80 - 85[9] |
| 9.0 | 125[9] | 10[9] | 80 - 85[9] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration column, desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3]
-
If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[10]
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[11]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[12]
Materials:
-
Purified protein-label conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Calculate the Concentration of the Label:
-
[Label] (M) = Aₘₐₓ / (εₗₐₙₑₗ × path length)
-
εₗₐₙₑₗ is the molar extinction coefficient of the label at its Aₘₐₓ.
-
-
-
Calculate the Corrected Protein Absorbance:
-
The label may also absorb light at 280 nm. This contribution must be subtracted from the total A₂₈₀.
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)
-
CF is the correction factor, which is the ratio of the label's absorbance at 280 nm to its absorbance at Aₘₐₓ.[11]
-
-
-
Calculate the Protein Concentration:
-
[Protein] (M) = Corrected A₂₈₀ / (εₚᵣₒₜₑᵢₙ × path length)
-
εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Label] / [Protein][11]
-
Visualizing the Chemistry and Workflow
Caption: NHS Ester Coupling Reaction Mechanism.
Caption: Workflow for Selecting a Suitable Buffer.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Revolutionizing Proteomics: Harnessing the Power of Click Chemistry for In-Depth Analysis
For Immediate Release
[City, State] – [Date] – The field of proteomics is undergoing a significant transformation with the broad adoption of click chemistry, a set of powerful bioorthogonal reactions. These highly specific and efficient reactions are providing researchers, scientists, and drug development professionals with unprecedented tools to label, identify, and quantify proteins and their modifications within complex biological systems. This suite of application notes and detailed protocols provides a comprehensive overview of key click chemistry applications in proteomics, empowering researchers to unravel the intricate molecular mechanisms of health and disease.
Application Note 1: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to target and covalently label the active sites of enzymes. By integrating click chemistry, ABPP probes can be designed with a small, bioorthogonal alkyne or azide (B81097) handle. This minimalist design enhances cell permeability and reduces potential steric hindrance, allowing for the profiling of enzyme activities in their native cellular environment.
A key advancement in this area is the development of isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP), which enables the quantitative analysis of probe-labeled proteins. This method allows for the identification of not only the protein target but also the specific site of probe modification, providing valuable insights into enzyme function and inhibitor interactions.[1]
Quantitative Data: Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)
The following table summarizes representative quantitative data from an isoTOP-ABPP experiment designed to profile the reactivity of cysteine residues in the human proteome using an iodoacetamide (B48618) (IA)-alkyne probe. The ratios represent the relative labeling of cysteine-containing peptides at different probe concentrations, highlighting hyper-reactive sites.
| Protein Name | Gene Symbol | Peptide Sequence | Ratio (20µM/10µM IA-probe) | Ratio (50µM/10µM IA-probe) | Ratio (100µM/10µM IA-probe) |
| Glutathione S-transferase P | GSTP1 | IYGVEGSLKDLCLADQELL | 1.1 | 1.2 | 1.3 |
| Peroxiredoxin-1 | PRDX1 | VCPAGWKPGSGTIKPNVLL | 1.5 | 2.1 | 2.8 |
| Thioredoxin | TXN | DAFQEALDAAGDKLVVVDFSATWC*GPCKMIK | 1.2 | 1.4 | 1.7 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | YDDIKASVDEALNNFLKCLEK | 1.0 | 1.1 | 1.1 |
| Peptidyl-prolyl cis-trans isomerase A | PPIA | VSFELFADKVPKTAENFRALCTGEK | 1.3 | 1.6 | 2.0 |
Data is illustrative and compiled based on findings reported in quantitative proteomics studies.[1]
Experimental Protocol: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
1. Proteome Labeling: a. Prepare two proteome samples (e.g., cell lysates) for comparison (e.g., control vs. treated). b. Label one proteome with a low concentration (e.g., 10 µM) of an alkyne-functionalized activity-based probe (e.g., iodoacetamide-alkyne for cysteine reactivity) for 1 hour at room temperature. c. Label the second proteome with a high concentration (e.g., 100 µM) of the same probe under identical conditions.
2. Click Chemistry Reaction: a. To the "low concentration" labeled proteome, add a "light" isotopically labeled azide-TEV-biotin tag. b. To the "high concentration" labeled proteome, add a "heavy" isotopically labeled azide-TEV-biotin tag. c. The click chemistry reaction mixture typically contains: i. Tris(2-carboxyethyl)phosphine (TCEP) (1 mM) ii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM) iii. Copper(II) sulfate (B86663) (CuSO4) (1 mM) iv. Azide-TEV-biotin tag (100 µM) d. Incubate for 1 hour at room temperature.
3. Protein Enrichment and Digestion: a. Combine the "light" and "heavy" labeled proteomes. b. Enrich the biotin-tagged proteins using streptavidin-agarose beads for 2 hours at 4°C. c. Wash the beads extensively to remove non-specifically bound proteins. d. Resuspend the beads in a digestion buffer (e.g., 6 M urea) and reduce with DTT and alkylate with iodoacetamide. e. Perform an on-bead digestion with trypsin overnight at 37°C. This will digest all proteins, but the probe-labeled peptides will remain attached to the beads.
4. Isotopic Peptide Release and Analysis: a. Elute the non-labeled tryptic peptides. b. Wash the beads and resuspend in a new buffer. c. Add TEV protease to cleave the isotopically labeled peptides from the beads. d. Analyze the eluted peptides by LC-MS/MS. e. Quantify the relative abundance of the "light" and "heavy" peptides to determine the differential reactivity of the targeted residues.
Experimental Workflow: isoTOP-ABPP
Application Note 2: Bio-Orthogonal Non-canonical Amino Acid Tagging (BONCAT)
Bio-Orthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful technique for the metabolic labeling and subsequent identification of newly synthesized proteins.[2] Cells are cultured in media where a canonical amino acid (typically methionine) is replaced with a non-canonical analog containing a bioorthogonal handle, such as azidohomoalanine (AHA) or homopropargylglycine (HPG). These analogs are incorporated into newly synthesized proteins during translation.
Following metabolic labeling, the azide or alkyne handle on the nascent proteins can be "clicked" to a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. Combining BONCAT with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the precise quantification of changes in protein synthesis rates under different cellular conditions.[3][4]
Quantitative Data: BONCAT-pSILAC for Time-Resolved Proteomics
The following table presents a selection of proteins quantified in a BONCAT-pSILAC experiment in HeLa cells, comparing protein synthesis over a 4-hour pulse. The H/M (Heavy/Medium) ratio reflects the relative abundance of newly synthesized proteins under two different experimental conditions.
| Protein Name | Gene Symbol | Function | H/M Ratio (4h pulse) |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Chaperone | 1.05 |
| Tubulin beta chain | TUBB | Cytoskeleton | 0.98 |
| Elongation factor 1-alpha 1 | EEF1A1 | Translation | 1.12 |
| Pyruvate kinase PKM | PKM | Glycolysis | 0.95 |
| 40S ribosomal protein S3 | RPS3 | Ribosome component | 1.02 |
Data is illustrative and compiled based on findings reported in quantitative proteomics studies.[3][4]
Experimental Protocol: BONCAT-pSILAC
1. SILAC Labeling and Metabolic Labeling with AHA: a. Culture two populations of cells in parallel. One in "light" SILAC medium (containing normal arginine and lysine) and the other in "medium" SILAC medium (containing, for example, 13C6-arginine and 2H4-lysine). b. For the experimental pulse, replace the respective SILAC media with methionine-free SILAC media supplemented with L-azidohomoalanine (AHA) (e.g., 50 µM). c. The "light" population can serve as the control, and the "medium" population can be subjected to a specific stimulus. d. Incubate the cells for the desired pulse duration (e.g., 4 hours).
2. Cell Lysis and Click Chemistry: a. Harvest and lyse the "light" and "medium" cell populations separately. b. Combine equal amounts of protein from the "light" and "medium" lysates. c. Perform a click chemistry reaction to attach an alkyne-biotin tag to the AHA-containing proteins. The reaction mixture typically includes: i. Alkyne-biotin tag (e.g., 25 µM) ii. TCEP (1 mM) iii. TBTA (100 µM) iv. CuSO4 (1 mM) d. Incubate for 1 hour at room temperature.
3. Protein Enrichment and Digestion: a. Enrich the biotinylated (newly synthesized) proteins using streptavidin-agarose beads. b. Wash the beads thoroughly to remove non-biotinylated proteins. c. Perform an on-bead digestion with trypsin overnight at 37°C.
4. LC-MS/MS Analysis and Quantification: a. Analyze the resulting peptides by LC-MS/MS. b. Identify and quantify the "light" and "medium" SILAC peptide pairs. The ratio of the peak intensities of these pairs reflects the relative synthesis rate of each protein between the two conditions.
Experimental Workflow: BONCAT-pSILAC
Application Note 3: Drug Target Identification using Photoaffinity Labeling and Click Chemistry
Identifying the molecular targets of small molecule drugs is a critical step in drug discovery and development. Photoaffinity labeling (PAL) combined with click chemistry offers a powerful approach for this purpose. In this method, a small molecule of interest is functionalized with both a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne).
Upon incubation with cells or cell lysates, the modified small molecule binds to its protein targets. UV irradiation then activates the photoreactive group, leading to the formation of a covalent bond between the small molecule and its target protein. The alkyne handle is then used to "click" on a reporter tag, such as biotin, for enrichment and subsequent identification by mass spectrometry.
Quantitative Data: SILAC-based Photoaffinity Labeling
The following table shows hypothetical quantitative data from a SILAC-based photoaffinity labeling experiment to identify the targets of a novel kinase inhibitor. The H/L (Heavy/Light) ratio indicates the enrichment of a protein in the presence of the photoaffinity probe compared to a control.
| Protein Name | Gene Symbol | Function | H/L Ratio |
| Mitogen-activated protein kinase 1 | MAPK1 | Kinase | 8.5 |
| Cyclin-dependent kinase 2 | CDK2 | Kinase | 7.2 |
| Serum albumin | ALB | Carrier Protein | 1.1 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | 0.9 |
| Heat shock protein 90 | HSP90AA1 | Chaperone | 1.3 |
Data is illustrative and compiled based on findings reported in quantitative proteomics studies.
Experimental Protocol: Photoaffinity Labeling with Click Chemistry
1. Cell Culture and SILAC Labeling: a. Culture two populations of cells, one in "light" SILAC medium and one in "heavy" SILAC medium (containing, for example, 13C6,15N4-arginine and 13C6,15N2-lysine).
2. Probe Treatment and UV Crosslinking: a. Treat the "heavy" cells with the alkyne-functionalized photoaffinity probe. b. Treat the "light" cells with a vehicle control (e.g., DMSO). c. Irradiate both cell populations with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target proteins.
3. Cell Lysis and Click Chemistry: a. Lyse the "heavy" and "light" cells and combine the lysates in a 1:1 protein ratio. b. Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne-functionalized probe-protein conjugates.
4. Enrichment and Mass Spectrometry: a. Enrich the biotinylated proteins using streptavidin-agarose beads. b. Digest the enriched proteins with trypsin. c. Analyze the resulting peptides by LC-MS/MS. d. Proteins that are significantly enriched in the "heavy" channel (high H/L ratio) are considered potential targets of the small molecule.
Logical Relationship: Drug Target Deconvolution
Conclusion
Click chemistry has emerged as an indispensable tool in the proteomics toolbox, enabling a wide range of applications from the study of enzyme activity and protein synthesis to the identification of drug targets. The protocols and data presented here provide a foundation for researchers to implement these powerful techniques in their own laboratories. The modularity, specificity, and efficiency of click chemistry reactions will undoubtedly continue to drive innovation in proteomics and contribute to a deeper understanding of complex biological processes.
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG Linkers in Targeted Therapy and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing polyethylene (B3416737) glycol (PEG) linkers in the development of targeted therapies and drug delivery systems. This document outlines the various types of PEG linkers, their impact on pharmacokinetics and efficacy, and detailed protocols for their conjugation and characterization.
Introduction to PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely used to enhance the therapeutic properties of various modalities, including proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][2] The process of covalently attaching PEG chains, known as PEGylation, offers several key advantages in drug delivery:
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic size of the therapeutic agent, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[3][][5]
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the drug molecule, reducing its recognition by the immune system and minimizing the risk of an immune response.[2][6]
-
Enhanced Stability and Solubility : PEGylation can protect the therapeutic from enzymatic degradation and improve the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2][6]
-
Improved Targeting : In the context of nanoparticles and other drug carriers, a PEGylated surface can help to reduce non-specific uptake by the reticuloendothelial system (RES), leading to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[7][8]
Types of PEG Linkers and Their Applications
PEG linkers can be broadly categorized based on their structure and reactivity. The choice of linker depends on the specific application and the desired properties of the final conjugate.[9][10][11]
-
Linear PEG Linkers : These are the most common type of PEG linkers, consisting of a straight chain of ethylene (B1197577) glycol units. They can be functionalized at one or both ends to allow for conjugation to biomolecules.[9][11]
-
Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core, which can increase the overall molecular weight and hydrodynamic volume more effectively than linear PEGs of the same mass. This can lead to a more significant extension of the drug's half-life.[9][12]
-
Multi-Arm PEG Linkers : These possess multiple reactive sites, allowing for the attachment of several molecules, which is useful for creating multifunctional drug delivery systems or increasing drug loading.
-
Cleavable vs. Non-Cleavable PEG Linkers :
-
Cleavable Linkers : These linkers are designed to be stable in circulation but break down under specific conditions found at the target site, such as low pH in endosomes or the presence of specific enzymes in tumor cells.[13][14] This allows for the controlled release of the active drug at the desired location, minimizing off-target toxicity.[13][14]
-
Non-Cleavable Linkers : These linkers form a stable covalent bond between the drug and the targeting moiety. The drug is typically released upon lysosomal degradation of the entire conjugate after internalization into the target cell.[15][16] Non-cleavable linkers generally exhibit greater plasma stability.[15]
-
Data Presentation: Quantitative Impact of PEGylation
The following tables summarize the quantitative effects of PEGylation on various parameters in targeted therapy and drug delivery.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic Agent | PEG Linker | Half-Life (PEGylated) | Half-Life (Non-PEGylated) | Fold Increase | Reference |
| rhTIMP-1 | 20 kDa PEG | 28 h | 1.1 h | ~25 | [17] |
| Affibody-MMAE Conjugate | 4 kDa PEG | 2.5-fold increase | - | 2.5 | [18] |
| Affibody-MMAE Conjugate | 10 kDa PEG | 11.2-fold increase | - | 11.2 | [18] |
| PEG Polymer | 50 kDa | 16.5 h | - | - | [] |
| PEG Polymer | 6 kDa | 18 min | - | - | [] |
| Doxorubicin (in liposomes) | PEGylated liposome | 36 h (circulation) | - | >90 (bioavailability) | [19] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| Targeting Moiety | PEG Linker | IC50 | Fold Change vs. No PEG | Reference |
| Affibody-MMAE | No PEG | - | - | [18] |
| Affibody-MMAE | 4 kDa PEG | 4.5-fold higher | 4.5 | [18] |
| Affibody-MMAE | 10 kDa PEG | 22-fold higher | 22 | [18] |
Table 3: Drug Loading and Release from PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| PEGylated PLGA | Doxorubicin | - | ~95% | >80% release over 8 days | [14] |
| FA-micelles | Folic Acid | 7.68% | 27.72% | 79.17% at pH 6.8, 89.83% at pH 5.0 in 24h | [20] |
Experimental Protocols
This section provides detailed protocols for key experiments involving PEG linkers in targeted therapy and drug delivery.
Protocol for PEGylation of Antibodies with NHS-Ester PEG
This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
NHS-Ester functionalized PEG (e.g., mPEG-NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.[11][21]
-
PEG-NHS Solution Preparation : Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11][21] The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[21]
-
Conjugation Reaction :
-
Calculate the required volume of the PEG-NHS solution to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point.[11][13]
-
Slowly add the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.[11][13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]
-
-
Quenching the Reaction : Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS. Incubate for 30 minutes at room temperature.[3]
-
Purification : Remove unreacted PEG and quenched linker by dialysis against PBS or by using size-exclusion chromatography.[11][21]
-
Characterization : Analyze the PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.[22]
Protocol for Maleimide-Thiol Conjugation for Antibody-Drug Conjugates (ADCs)
This protocol describes the conjugation of a thiol-reactive maleimide-PEG-drug linker to a reduced antibody.
Materials:
-
Antibody solution (in a suitable buffer like PBS)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Maleimide-functionalized PEG-drug linker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine or cysteine)
-
Purification materials (e.g., SEC columns)
Procedure:
-
Antibody Reduction :
-
To reduce the interchain disulfide bonds of the antibody, add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30 minutes.[23] This will generate free thiol groups for conjugation.
-
If using DTT, the excess DTT must be removed before adding the maleimide (B117702) linker, for example, by using a desalting column.
-
-
Maleimide-PEG-Drug Solution Preparation : Dissolve the maleimide-functionalized PEG-drug linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation Reaction :
-
Add the maleimide-PEG-drug solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide linker over the antibody is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction : Add a 20-fold molar excess of a quenching reagent like cysteine over the maleimide linker to cap any unreacted maleimide groups.[23]
-
Purification : Purify the ADC using size-exclusion chromatography to remove unreacted linker, drug, and quenching reagent.[24]
-
Characterization : Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of a PEGylated therapeutic, such as an ADC, on cancer cell lines.
Materials:
-
Target cancer cell line and appropriate culture medium
-
96-well cell culture plates
-
PEGylated therapeutic (e.g., ADC) and control articles (e.g., unconjugated antibody, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Treatment : Prepare serial dilutions of the PEGylated therapeutic and control articles in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.[10]
-
Incubation : Incubate the plate for a period relevant to the mechanism of action of the drug (typically 48-144 hours).[10]
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][25]
-
Formazan Solubilization :
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[10][25]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[25]
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of PEG linkers in targeted therapy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. amt.tstu.ru [amt.tstu.ru]
- 13. broadpharm.com [broadpharm.com]
- 14. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEGylated nanoparticles for biological and pharmaceutical applications [ouci.dntb.gov.ua]
- 21. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 22. creativepegworks.com [creativepegworks.com]
- 23. broadpharm.com [broadpharm.com]
- 24. biotium.com [biotium.com]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing hydrolysis of NHS esters in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of N-hydroxysuccinimide (NHS) esters in aqueous solutions, ensuring successful bioconjugation and other labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules, such as proteins and antibodies, by reacting with primary amine groups (-NH2). However, in aqueous solutions, NHS esters are susceptible to hydrolysis, a chemical reaction where the ester is cleaved by water. This hydrolysis reaction results in a non-reactive carboxylic acid and free NHS, rendering the labeling reagent inactive and unable to bind to its target molecule. This competitive reaction reduces the efficiency of the desired labeling, leading to lower yields and inconsistent results.
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by the following factors:
-
pH: The stability of NHS esters is highly dependent on the pH of the solution. Hydrolysis is significantly accelerated at higher pH values (alkaline conditions). The optimal pH for the reaction of NHS esters with primary amines is typically between 7.0 and 8.5.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. Therefore, it is recommended to perform NHS ester reactions at room temperature or on ice to minimize hydrolysis.
-
Buffer Composition: The type of buffer used can impact the stability of NHS esters. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, and HEPES buffers are generally recommended.
-
Concentration of Reactants: While not directly affecting the rate of hydrolysis, the concentration of the target molecule can influence the competition between the desired labeling reaction and hydrolysis. Higher concentrations of the target amine can favor the labeling reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | NHS ester hydrolysis: The reagent may have degraded before it could react with the target molecule. | 1. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.0-8.5. 2. Control Temperature: Perform the reaction at room temperature or on ice. 3. Use Fresh Reagents: Prepare the NHS ester solution immediately before use. Avoid storing NHS esters in aqueous solutions. 4. Buffer Selection: Use a non-amine-containing buffer such as PBS or HEPES. |
| Inconsistent Results | Variable hydrolysis: The extent of NHS ester hydrolysis may be varying between experiments. | 1. Standardize Protocols: Ensure consistent timing between the preparation of the NHS ester solution and its addition to the reaction mixture. 2. Control Environmental Factors: Maintain a consistent temperature and pH for all experiments. |
| Complete Failure of Labeling | Complete hydrolysis of NHS ester: The reagent may have fully degraded before the reaction. | 1. Check Reagent Age and Storage: Ensure the solid NHS ester has been stored properly in a dry, cool environment. 2. Solvent Purity: Use anhydrous, amine-free organic solvents (e.g., DMSO, DMF) to dissolve the NHS ester before adding it to the aqueous reaction buffer. |
Quantitative Data: Half-life of NHS Esters
The stability of NHS esters in aqueous solutions is often quantified by their half-life (t½), the time it takes for 50% of the ester to be hydrolyzed. The half-life is highly dependent on the pH of the solution.
| pH | Typical Half-life (t½) at Room Temperature |
| 6.0 | Several hours |
| 7.0 | ~1-2 hours |
| 7.5 | ~30-60 minutes |
| 8.0 | ~15-30 minutes |
| 8.5 | < 10 minutes |
| 9.0 | ~1 minute |
Note: These values are approximate and can vary depending on the specific NHS ester, buffer composition, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a suitable concentration (e.g., 1-10 mg/mL).
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.
-
Reaction: Add the NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein will depend on the number of available amines on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 20-50 mM. This will consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: Reaction pathways of an NHS ester in an aqueous solution.
Caption: Experimental workflow for protein labeling with NHS esters.
Caption: Troubleshooting decision tree for low labeling efficiency.
Technical Support Center: Optimizing NHS Ester Reactions
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing the pH for N-hydroxysuccinimide (NHS) ester reactions with proteins. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting NHS esters with proteins?
The optimal pH for NHS ester reactions with primary amines on proteins is a compromise between maximizing amine reactivity and minimizing hydrolysis of the ester. The recommended pH range is typically between 7.2 and 8.5.[1][2][3][4] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high modification yield.[5][6]
Q2: Why is pH so critical for this reaction?
The pH directly influences two competing reactions:
-
Amine Reactivity: The reaction occurs when a primary amine group (-NH₂) on the protein (e.g., the side chain of a lysine (B10760008) residue or the N-terminus) acts as a nucleophile and attacks the NHS ester.[7] At acidic or neutral pH, these amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[5][7][8][9] As the pH increases into the alkaline range, more amines become deprotonated and available to react.[7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack and cleave the ester, rendering it inactive.[7][10] The rate of this hydrolysis reaction increases significantly with rising pH.[1][3][10]
Therefore, the optimal pH maximizes the availability of reactive amines while keeping the rate of competing hydrolysis manageable.[7]
Q3: What happens if the pH is too low?
If the pH is too low (e.g., below 7.0), the majority of primary amines on the protein will be protonated (-NH₃⁺). This prevents them from acting as nucleophiles, leading to a very slow or negligible reaction rate and resulting in poor labeling efficiency.[5][6]
Q4: What happens if the pH is too high?
If the pH is too high (e.g., above 9.0), the hydrolysis of the NHS ester becomes extremely rapid.[5][6] The NHS ester will be destroyed by water before it has a chance to react with the protein's amines, which also leads to a low conjugation yield.[5][6]
Q5: Which buffers should I use for the reaction?
It is crucial to use a buffer that does not contain primary amines. Amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[2][11]
Recommended Buffers:
-
Phosphate-buffered saline (PBS): Typically used at a pH of 7.2-7.4. The reaction will be slower, but so will hydrolysis, which can be beneficial for sensitive proteins.[12]
-
Sodium Bicarbonate/Carbonate Buffer: A common choice for achieving the optimal pH range of 8.3-8.5.[5][12][13]
-
Borate Buffer: Another suitable option for reactions at slightly alkaline pH.[1][3]
Data Presentation
NHS Ester Hydrolysis Rate
The stability of an NHS ester in aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for half of the NHS ester to become hydrolyzed and thus inactive.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data sourced from Thermo Fisher Scientific.[1][3][10]
Visualizing the Reaction Chemistry
The diagram below illustrates the pH-dependent competition between the desired amidation reaction with the protein and the undesirable hydrolysis of the NHS ester.
Caption: NHS ester reaction pathways at varying pH levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Suboptimal pH: The buffer pH is too low (<7.2), leaving amines protonated and unreactive. | 1a. Verify the pH of your reaction buffer using a calibrated meter. Adjust to the optimal range of 8.3-8.5 using a recommended buffer like sodium bicarbonate.[5] |
| 2. NHS Ester Hydrolysis: The buffer pH is too high (>9.0), or the NHS ester stock solution is old or was exposed to moisture, causing rapid hydrolysis.[14] | 2a. Lower the pH to the 7.2-8.5 range. 2b. Always prepare NHS ester solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[4][15] Do not store aqueous stock solutions.[5][15] | |
| 3. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein.[11] | 3a. Exchange the protein into an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) via dialysis or a desalting column before starting the reaction.[4][11] | |
| 4. Low Protein Concentration: The concentration of the protein is too low, which favors the competing hydrolysis reaction.[1] | 4a. Increase the protein concentration. A concentration of 1-10 mg/mL is often recommended.[5][6] | |
| Protein Precipitation | 1. Over-labeling: A high degree of labeling can alter the protein's net charge and isoelectric point (pI), leading to aggregation and precipitation.[14] | 1a. Reduce the molar excess of the NHS ester in the reaction. Perform trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal degree of labeling.[7] |
| 2. Solvent Effects: If the NHS ester is dissolved in a high concentration of organic solvent (e.g., >10% DMSO/DMF), it may denature and precipitate the protein. | 2a. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[15] Dissolve the NHS ester in a minimal volume of solvent before adding it to the protein solution.[12] |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting inefficient NHS ester labeling reactions.
Caption: A logical workflow for troubleshooting low labeling.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. The molar excess of the NHS ester and incubation times may need to be optimized for your specific protein and label.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
-
NHS ester of the desired label (e.g., fluorescent dye, biotin).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification tools: Desalting column (e.g., Sephadex) or dialysis cassette.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[15][16] Vortex to ensure it is fully dissolved.[13] Do not store this solution.[15]
-
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.[7]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.[5][6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][5][12] Reactions at 4°C can help minimize hydrolysis but may require longer incubation.
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Characterize the Conjugate:
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. biotium.com [biotium.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Improving the Solubility of Hydrophobic NHS Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with hydrophobic N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic NHS ester won't dissolve in my aqueous reaction buffer. What should I do?
A1: This is a common issue as most NHS esters are not readily soluble in aqueous buffers. The standard procedure is to first dissolve the hydrophobic NHS ester in a dry, water-miscible organic solvent before adding it to your reaction mixture.[1][2][3] Commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] It is crucial to use an anhydrous (dry) solvent to prevent premature hydrolysis of the NHS ester.[1]
Q2: What is the best organic solvent to use for dissolving my hydrophobic NHS ester?
A2: Both DMSO and high-quality, amine-free DMF are excellent choices for dissolving hydrophobic NHS esters.[1][2][3] Ensure the DMF is free of dimethylamine, which can react with the NHS ester, by making sure it doesn't have a fishy odor.[2] The choice may also depend on the tolerance of your protein or biomolecule to the specific solvent.
Q3: How much organic solvent can I add to my aqueous reaction?
A3: It is generally recommended to keep the final concentration of the organic solvent in the aqueous reaction mixture low, typically between 0.5% and 10%.[4][5] This is to minimize the risk of denaturing your protein or altering its native conformation.
Q4: I'm concerned about using organic solvents with my sensitive protein. Are there any alternatives?
A4: Yes, there are several strategies to avoid or minimize the use of organic solvents:
-
Use Sulfo-NHS Esters: These are sulfonated versions of NHS esters that are water-soluble.[1] The sulfonate group imparts hydrophilicity, allowing them to be dissolved directly in aqueous buffers.[1]
-
PEGylated NHS Esters (NHS-PEG): Incorporating a polyethylene (B3416737) glycol (PEG) spacer into the NHS ester can improve its water solubility.[4][5][6]
-
15-Crown-5 (B104581) with Sulfo-NHS: A recent method involves using 15-crown-5 to render Sulfo-NHS esters soluble in organic solvents.[7][8] This is particularly useful for reacting hydrophobic carboxylic acids with the water-insoluble Sulfo-NHS salt.[7][8]
Q5: My labeling efficiency is low even after dissolving the NHS ester. What could be the problem?
A5: Low labeling efficiency can be due to several factors:
-
Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis (reaction with primary amines). The rate of hydrolysis increases with increasing pH.[9]
-
Incorrect pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[2][3] Below this range, the primary amines on the protein are protonated and less reactive. Above this range, hydrolysis becomes a significant competing reaction.
-
Buffer composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester and should be avoided.[1][5] Use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[2][3]
-
Old or improperly stored reagent: NHS esters are moisture-sensitive.[5][6] Ensure they are stored in a desiccated environment and brought to room temperature before opening to prevent condensation.[4][5][6]
Troubleshooting Guides
Problem: Precipitate forms upon adding the NHS ester solution to the aqueous buffer.
| Possible Cause | Solution |
| Localized high concentration of the hydrophobic NHS ester. | Add the dissolved NHS ester dropwise to the vigorously stirred protein solution. This ensures rapid dispersion and minimizes precipitation. |
| The final concentration of the organic solvent is too high. | Reduce the volume of the organic solvent used to dissolve the NHS ester. Aim for a final concentration of less than 10% in the reaction mixture.[4][5] |
| The NHS ester is inherently very hydrophobic. | Consider switching to a more hydrophilic alternative like a Sulfo-NHS ester or a PEGylated NHS ester.[1][4][5][6] |
Problem: Low or no labeling of the target molecule.
| Possible Cause | Solution |
| Hydrolysis of the NHS ester. | Prepare the NHS ester stock solution immediately before use.[4][5][6] Work quickly and at a controlled pH (7.2-8.5).[2][3] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Incorrect buffer. | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[1][5] Perform a buffer exchange if necessary. |
| Inactive NHS ester. | Use a fresh vial of the NHS ester. Store reagents properly with a desiccant and allow them to warm to room temperature before opening.[4][5][6] |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of the NHS ester to your target molecule. A 5- to 20-fold molar excess is a common starting point.[10] |
Quantitative Data Summary
| Reagent Type | Solvent | Solubility | Notes |
| Hydrophobic NHS Esters | DMSO, DMF | Varies by compound, generally good | Must be dissolved in organic solvent first. |
| Sulfo-NHS Esters | Aqueous Buffer | ~10 mM[11] or 5-10 mg/mL[1] | Water-soluble alternative to standard NHS esters.[1] |
| Sulfo-NHS Esters | DMSO | Up to 50 mg/mL[1] | Higher solubility in DMSO than in aqueous buffers.[1] |
| BODIPY-581/591 NHS ester | DMSO | 12.5 mg/mL | An example of a hydrophobic fluorescent dye NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving and Using Hydrophobic NHS Esters
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of the hydrophobic NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4][5][6]
-
Weigh out the required amount of the NHS ester and dissolve it in a minimal volume of anhydrous DMSO or high-quality, amine-free DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2][3] This solution should be prepared immediately before use.[4][5][6]
-
-
Prepare the Reaction Mixture:
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[9]
-
-
Purify the Conjugate:
Protocol 2: Using Water-Soluble Sulfo-NHS Esters
-
Prepare the Sulfo-NHS Ester Solution:
-
Dissolve the Sulfo-NHS ester directly in the aqueous reaction buffer (e.g., PBS, pH 7.2-8.0) immediately before use.
-
-
Perform the Labeling Reaction:
-
Add the Sulfo-NHS ester solution to your protein solution at the desired molar ratio.
-
Incubate at room temperature for 30 minutes to 2 hours.
-
-
Quench and Purify:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Caption: Workflow for labeling with hydrophobic NHS esters.
Caption: Decision tree for addressing NHS ester solubility.
References
- 1. covachem.com [covachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Quenching Unreacted NHS Esters in Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for effectively quenching unreacted N-hydroxysuccinimide (NHS) esters in biomolecule labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is an NHS ester and how does it function in labeling reactions?
N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently modifying proteins and other biomolecules.[1][2][3][4][5][6] They selectively react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][5][7] This reaction is most efficient at a slightly basic pH of 7.2 to 8.5.[7][8][9]
Q2: Why is it necessary to quench unreacted NHS esters?
Quenching is a critical step to stop the labeling reaction and deactivate any excess, unreacted NHS esters.[7][9][10] Failure to quench can lead to several issues in downstream applications, including:
-
Non-specific binding: Unreacted labels can bind non-specifically to other molecules or surfaces, leading to high background signals.[10]
-
Heterogeneous labeling: Continued reaction can lead to uncontrolled and heterogeneous labeling of the target biomolecule.[10]
-
Altered biomolecule function: Modification of unintended amine groups could potentially alter the biological activity of the protein.[10]
Q3: What are the common reagents used for quenching NHS ester reactions?
Several reagents containing primary amines are effective for quenching NHS ester reactions. These include:
-
Lysine [11]
-
Methylamine (B109427) [3][4][12]
These quenching agents react with the remaining NHS esters, effectively terminating the labeling process.[10]
Q4: How do quenching reagents work?
Quenching reagents are small molecules that possess a primary amine. This amine acts as a nucleophile, attacking the NHS ester in the same manner as the primary amines on the target biomolecule. This reaction forms a stable amide bond with the quenching agent, thus consuming the excess reactive NHS ester.[10] Hydroxylamine is an exception, as it converts the carboxyl group to a hydroxamic acid.[11]
Q5: Can the pH of the reaction affect quenching?
Yes, pH is a critical factor. NHS esters are susceptible to hydrolysis, which increases with higher pH.[1][2][7][10] While a pH range of 7.2-8.5 is optimal for the labeling reaction, a very high pH (e.g., >8.6) can also be used to quench the reaction by promoting rapid hydrolysis of the NHS ester, which regenerates the original carboxyl group.[7][11][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific signal in downstream applications | Incomplete quenching of the NHS ester. | Increase the concentration of the quenching reagent (see Table 2). Extend the quenching incubation time. Ensure thorough purification after quenching to remove all unreacted and quenched labels.[10] |
| Low labeling efficiency | The buffer used for the labeling reaction contains primary amines (e.g., Tris). | Perform a buffer exchange into an amine-free buffer like PBS, borate, or carbonate buffer before starting the labeling reaction.[8] |
| The pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling.[7][8] | |
| Hydrolysis of the NHS ester due to high pH or prolonged reaction time at room temperature. | Perform the reaction at 4°C overnight to minimize hydrolysis.[8] Prepare the NHS ester solution immediately before use.[14] | |
| Precipitation of the protein after labeling | Over-labeling of the protein, which can alter its solubility. | Optimize the molar excess of the NHS ester reagent used in the reaction.[15] |
| Reversal of cross-linking (for cross-linking applications) | Use of Tris as a quenching agent. | Tris has the potential to reverse formaldehyde (B43269) cross-links.[16] Consider using glycine for quenching in such applications. |
| Presence of over-labeled peptides (e.g., on serine, threonine, tyrosine) | Inefficient removal of O-acyl esters formed as side products. | Use methylamine as a quenching agent, as it is more efficient than hydroxylamine at reversing this type of over-labeling.[3][4][12] |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Various pH Values
This table highlights the impact of pH on the stability of NHS esters, which is a crucial factor to consider during labeling and quenching reactions.[1][7]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 4 | 1 hour[11] |
| 8.6 | 4 | 10 minutes[7][11] |
Table 2: Common Quenching Reagents and Recommended Conditions
This table provides a summary of commonly used quenching reagents and their typical working concentrations and incubation times.
| Quenching Reagent | Final Concentration | Incubation Time | pH |
| Tris | 20-100 mM[8][10][11][17] | 10-15 minutes[17] | 7.4-8.0[7][17] |
| Glycine | 20-100 mM[7][8][11][17] | 10-15 minutes[17] | 7.4[17] |
| Hydroxylamine | 10-50 mM[10][11][18] | 15 minutes[18] | 8.5[18] |
| Ethanolamine | 20-50 mM[11] | 15-30 minutes | 8.0-8.5 |
| Methylamine | 0.4 M[4][12] | 1 hour[4][12] | ~9.2 (influenced by the reagent)[4][12] |
Experimental Protocols
Protocol 1: General Quenching of NHS Ester Labeling Reactions
This protocol outlines the general steps for quenching an NHS ester labeling reaction using a primary amine-containing reagent.
Materials:
-
Labeled protein solution in an appropriate reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 7.4)
-
Purification column (e.g., desalting column)
Procedure:
-
Perform the Labeling Reaction: Follow your established protocol for labeling the biomolecule with the NHS ester.
-
Prepare the Quenching Reagent: Ensure your quenching buffer is at the desired pH and concentration.
-
Add the Quenching Reagent: Add the quenching buffer to the labeling reaction mixture to achieve the desired final concentration (refer to Table 2). For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction to get a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for the recommended time at room temperature (refer to Table 2).
-
Purify the Labeled Protein: Remove the excess label, byproducts, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis.[8][10]
Protocol 2: Quenching and Reversal of Over-labeling with Methylamine
This protocol is specifically for applications where removal of off-target O-acyl esters on serine, threonine, and tyrosine residues is desired.
Materials:
-
TMT-labeled peptide mixture
-
Methylamine solution (e.g., 40% in water)
-
Methanol
Procedure:
-
Perform Labeling: Label your peptides with the NHS ester reagent (e.g., TMT) according to your standard protocol.
-
Prepare Quenching Solution: Prepare a 0.4 M methylamine solution in methanol.
-
Quench and Reverse Over-labeling: Add the 0.4 M methylamine solution to the labeled peptide mixture.
-
Incubate: Incubate the reaction for 1 hour at room temperature.[4][12]
-
Proceed with Downstream Processing: After incubation, the sample can be processed for mass spectrometry analysis.
Visualizations
Caption: Chemical reaction for quenching unreacted NHS esters.
Caption: Experimental workflow for NHS ester labeling and quenching.
Caption: Troubleshooting decision tree for NHS ester quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. covachem.com [covachem.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of PEGylated proteins after conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my PEGylated protein after the conjugation reaction?
The first and most crucial step is to remove unreacted PEG and other small molecule reagents from the reaction mixture. Size exclusion chromatography (SEC) is highly effective for this initial cleanup. It separates molecules based on their hydrodynamic radius, efficiently separating the large PEGylated protein from smaller, unreacted PEG molecules and hydrolysis byproducts.[]
Q2: Which chromatography technique is best for separating mono-PEGylated from multi-PEGylated proteins?
Ion-exchange chromatography (IEX) is generally the most effective method for separating proteins with different degrees of PEGylation (e.g., mono-, di-, multi-PEGylated species).[][2] The attachment of PEG chains shields the protein's surface charges, altering its interaction with the IEX resin.[][3] Proteins with more PEG chains will have a greater charge-shielding effect and will elute differently than those with fewer PEG chains.
Q3: Can I separate positional isomers of my mono-PEGylated protein?
Separating positional isomers (where a single PEG chain is attached to different sites on the protein) is challenging but can be achieved using high-resolution ion-exchange chromatography (IEX) or reversed-phase high-performance liquid chromatography (RP-HPLC).[] The success of separation depends on how the PEGylation site affects the protein's overall charge and hydrophobicity.
Q4: How does the size of the PEG affect the purification strategy?
The size of the attached PEG molecule significantly impacts the purification strategy. Larger PEG chains lead to a more substantial increase in the hydrodynamic radius of the protein, which enhances separation by size exclusion chromatography (SEC).[] In ion-exchange chromatography (IEX), larger PEGs create a more pronounced charge-shielding effect, which can also improve separation.
Q5: What are the common methods to analyze the purity and success of my PEGylation and purification?
Several analytical techniques are used to assess the outcome of your experiment:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation and to get a qualitative idea of purity.[4]
-
Size Exclusion Chromatography (SEC): To quantify the amount of aggregate, unreacted protein, and PEGylated product.
-
Ion-Exchange Chromatography (IEX): To resolve and quantify different PEGylated species.[5]
-
MALDI-TOF Mass Spectrometry: To confirm the molecular weight of the PEGylated protein and determine the degree of PEGylation.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins.
Problem 1: Low Yield of PEGylated Protein
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize the PEGylation reaction conditions, such as the molar ratio of PEG to protein, pH, temperature, and reaction time.[8] |
| Protein Precipitation during Purification | Adjust buffer conditions (pH, ionic strength) to maintain protein solubility. Consider adding stabilizing agents like arginine or glycerol. |
| PEGylated Protein Adhering to the Column | Modify the elution conditions. For IEX, use a steeper salt gradient or change the pH. For HIC, use a more rapidly decreasing salt gradient. |
| Loss of Protein during Filtration/Concentration Steps | Use low-protein-binding membranes and devices. Optimize centrifugation speeds and times to prevent protein aggregation and loss. |
Problem 2: Poor Resolution and Purity
| Possible Cause | Recommended Solution |
| Co-elution of Unreacted Protein and PEGylated Product | In SEC, ensure the column has the appropriate pore size for the size difference between your native and PEGylated protein. In IEX, optimize the salt gradient to enhance the separation based on charge differences. |
| Presence of Aggregates | For SEC, ensure the column is properly packed and the flow rate is optimal. For other chromatography methods, consider adding agents like PEG or specific salts to the buffers to help dissociate aggregates.[9][10][11] |
| Overlapping Peaks of Different PEGylated Species | In IEX, use a shallower gradient and a lower flow rate to improve resolution. Consider using a monolithic column for HIC, which can offer better resolution for PEGylated proteins.[12] |
| Contamination with Unreacted PEG | Use a high-resolution SEC column specifically designed for separating large molecules from smaller ones. Ensure sufficient column length and an optimized flow rate. |
Quantitative Data Summary
The following tables provide a summary of typical performance metrics for different chromatography techniques used in PEGylated protein purification. Note that actual results will vary depending on the specific protein, PEG reagent, and experimental conditions.
Table 1: Comparison of Purification Techniques for PEGylated Proteins
| Technique | Typical Purity | Typical Recovery | Key Separates | Limitations |
| Size Exclusion Chromatography (SEC) | >95% (for removing unreacted PEG) | >90% | PEGylated protein from unreacted PEG and small molecules.[] | Limited resolution for different PEGylated species.[2] |
| Ion-Exchange Chromatography (IEX) | >90% (for separating PEG species)[13] | 80-95% | Mono-, di-, and multi-PEGylated proteins; positional isomers.[] | Dynamic binding capacity can be significantly reduced by PEGylation.[13] |
| Hydrophobic Interaction Chromatography (HIC) | Variable | 70-90% | Positional isomers; separation of PEGylated from native protein. | Lower capacity and resolution compared to IEX for PEGylated species.[] |
Experimental Protocols
Protocol 1: General Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG
-
Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your PEGylated protein from the unreacted PEG.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein and downstream applications (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate (e.g., 0.5 mL/min for an analytical column).
-
Sample Preparation: Filter your PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the filtered sample onto the column. The PEGylated protein will elute first, followed by the unreacted protein (if there is a significant size difference), and finally the unreacted PEG.
-
Fraction Collection: Collect fractions corresponding to the PEGylated protein peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to confirm purity and concentration.
Protocol 2: General Ion-Exchange Chromatography (IEX) for Separation of PEGylated Species
-
Column Selection: Choose a cation or anion exchange column based on the isoelectric point (pI) of your native protein and the buffer pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
-
System Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
Sample Preparation: Exchange the buffer of your sample (after initial SEC cleanup) into Buffer A using dialysis or a desalting column.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-100% Buffer B over 20 column volumes). Unmodified protein will typically bind more strongly and elute at a higher salt concentration than the PEGylated versions.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze fractions by SDS-PAGE and/or MALDI-TOF to identify which fractions contain the desired PEGylated species.
Protocol 3: General Hydrophobic Interaction Chromatography (HIC)
-
Column Selection: Choose a HIC column with an appropriate hydrophobicity (e.g., Butyl, Phenyl).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Elution Buffer (Buffer B): Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
System Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Add salt to your protein sample to match the concentration in Buffer A.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Buffer A over 20 column volumes).
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the collected fractions to identify the pure PEGylated protein.
Visualizations
Caption: Experimental workflow for PEGylation and purification.
Caption: Troubleshooting decision tree for low protein yield.
References
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 10. Useful tool for the Remove of Aggregates in Antibody Purification - Bestchrom [bestchrom.com]
- 11. Research Paper Sharing | How to remove aggregate from antibody? Try Protein A resin-based approach丨Bestchrom [bestchrom.com]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of protein concentration on NHS ester reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their NHS ester protein labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for an NHS ester labeling reaction?
A: The optimal protein concentration for an NHS ester labeling reaction is typically between 1-10 mg/mL.[1][2] Some protocols recommend a concentration of at least 2 mg/mL to achieve good labeling efficiency, while others suggest a range of 5-20 mg/mL.[3][4]
Q2: How does a low protein concentration affect the NHS ester reaction rate?
A: Low protein concentrations can lead to less efficient labeling.[3][5] This is primarily because the hydrolysis of the NHS ester becomes a more significant competing reaction in dilute protein solutions.[3][6][7][8] At low concentrations, the probability of a reactive NHS ester molecule encountering a primary amine on a protein is reduced, increasing the likelihood of it reacting with water (hydrolysis) instead. This results in a lower overall yield of the desired protein conjugate.[9][10][11][12]
Q3: Can I perform labeling with a protein concentration lower than the recommended range?
A: Yes, it is possible to perform labeling at protein concentrations below 2.5 mg/mL, but it will likely result in lower labeling efficiency.[5] For instance, a protein concentration of around 1 mg/mL might yield a labeling efficiency of 20-30%.[5] To compensate for the lower concentration, a greater molar excess of the NHS ester reagent may be required to achieve the desired degree of labeling.[13]
Q4: What is the relationship between protein concentration and the competing hydrolysis reaction?
A: In an aqueous environment, NHS esters are susceptible to hydrolysis, a reaction that competes with the desired aminolysis (reaction with the protein's primary amines).[3][6][7][8] The rate of hydrolysis is pH-dependent, increasing at higher pH values.[1][2][6][8] In dilute protein solutions, the concentration of water molecules is significantly higher than that of the protein's primary amines, favoring the hydrolysis reaction and reducing the efficiency of protein labeling.[9][10][11][12]
Q5: Are there any buffer considerations related to protein concentration?
A: Yes, the choice of buffer is critical. Amine-containing buffers like Tris or glycine (B1666218) are incompatible with NHS ester reactions as they compete with the protein for reaction with the NHS ester.[3] For large-scale labeling reactions, be aware that the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. It is advisable to use a more concentrated buffer or monitor the pH during the reaction to ensure it remains in the optimal range (typically pH 7.2-8.5).[1][2][3][6]
Troubleshooting Guide
Issue: Low Labeling Efficiency
Low labeling efficiency is a common problem in NHS ester protein conjugation. The following guide will help you troubleshoot potential causes related to protein concentration and other factors.
Logical Troubleshooting Workflow
Data Presentation
The following table summarizes the impact of protein concentration on the efficiency of NHS ester labeling reactions.
| Protein Concentration Range | Recommended for Labeling? | Expected Labeling Efficiency | Key Considerations |
| < 1 mg/mL | Not Recommended | Very Low | Hydrolysis of NHS ester will significantly outcompete the labeling reaction.[9][10][11][12] |
| 1 - 2 mg/mL | Sub-optimal | Low (approx. 20-30%) | May require a higher molar excess of NHS ester to achieve desired labeling.[5][13] |
| 2 - 10 mg/mL | Optimal | Good to High | Balances reaction efficiency with practical sample handling.[1][2][3][4] |
| > 10 mg/mL | Yes | High | May increase the risk of protein aggregation or precipitation, depending on the protein's solubility.[14] |
Experimental Protocols
General Protocol for NHS Ester Labeling of Proteins
This protocol provides a general guideline. Optimization may be required for specific proteins and NHS ester reagents.
1. Preparation of Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4).[1][2][15][3]
-
If the protein solution contains amine-containing substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[3][5]
-
Adjust the protein concentration to the optimal range of 2-10 mg/mL.[1][2][4]
2. Preparation of NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][15][3]
-
The concentration of the NHS ester stock solution is typically around 10 mg/mL.[16]
3. Labeling Reaction:
-
Add the calculated amount of the NHS ester solution to the protein solution while gently stirring or vortexing.[1][2] The molar excess of NHS ester to protein may need to be optimized, with typical starting points ranging from 8 to 20-fold molar excess.[1][2][13]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][2][15][3] Reactions at 4°C may require longer incubation times but can help minimize hydrolysis of the NHS ester.[3]
4. Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added.
5. Purification of the Labeled Protein:
-
Remove unreacted NHS ester and byproducts by using a desalting column (e.g., Sephadex G25), dialysis, or ultrafiltration.[1][2][15][16]
Experimental Workflow Diagram
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Common pitfalls in using NHS esters for bioconjugation
Welcome to the technical support center for NHS ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester bioconjugation reactions?
The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally recommended for most applications.[2] At a lower pH, the primary amines on your biomolecule will be protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.[1][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces efficiency.[2][4][5] For many proteins and peptides, a pH of 8.3-8.5 is considered optimal.[5]
Q2: My NHS ester reagent is not dissolving in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[2] In these cases, the reagent should first be dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][5] This stock solution can then be added to your aqueous reaction mixture. It is crucial to use high-quality, anhydrous, and amine-free solvents to prevent premature hydrolysis or reaction with the NHS ester.[6][7] When adding the organic solvent to your reaction, ensure the final concentration does not exceed a level that could denature your biomolecule, typically kept between 0.5% to 10%.[2]
Q3: Can I use Tris buffer for my NHS ester conjugation?
No, it is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][8][9] These buffers will compete with your target biomolecule for reaction with the NHS ester, leading to low conjugation efficiency and the formation of undesired side products.[2][8] Suitable alternative buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer.[2][5]
Q4: How should I store my NHS ester reagents?
NHS esters are sensitive to moisture and should be stored in a cool, dry place.[9][10] For long-term storage, it is recommended to store them at -20°C to -80°C in a desiccated environment.[6][9][11] Before opening a vial of NHS ester, it is critical to allow it to fully equilibrate to room temperature to prevent condensation of moisture onto the reagent, which would lead to hydrolysis.[6][9] If you frequently use small amounts of the reagent, it is good practice to aliquot the stock solution to avoid repeated opening and closing of the main container.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed NHS Ester: The reagent may have been exposed to moisture during storage or handling. | Test the activity of your NHS ester reagent (see Protocol 2). If inactive, use a fresh vial. Always allow the reagent to warm to room temperature before opening.[6][9] Store under desiccated conditions.[6] |
| Incorrect pH: The reaction pH may be too low, resulting in protonated, non-reactive amines. | Ensure the reaction buffer pH is between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often optimal.[5] | |
| Presence of Competing Nucleophiles: The buffer or sample may contain primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) or other nucleophiles.[2][8][12] | Perform a buffer exchange of your biomolecule into an amine-free buffer like PBS, HEPES, or borate buffer prior to conjugation.[8] | |
| Low Biomolecule Concentration: At low concentrations, the competing hydrolysis reaction is more significant. | Increase the concentration of your biomolecule in the reaction mixture.[4][] | |
| Poor Reproducibility | Inconsistent Reagent Preparation: NHS esters in aqueous solution are not stable and should be used immediately. | Always prepare fresh solutions of the NHS ester immediately before use.[5][9] Do not store NHS esters in aqueous stock solutions. |
| Solvent Quality: If using an organic solvent like DMF, it may have degraded to form amines. | Use high-quality, anhydrous, amine-free DMF or DMSO.[5][7] Consider using N,N'-dimethylacetamide (DMA or DMAC) as a more stable alternative to DMF.[7] | |
| Protein Precipitation | High Concentration of Organic Solvent: The organic solvent used to dissolve the NHS ester may be denaturing the protein. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10%.[2] |
| Change in pH: The release of N-hydroxysuccinimide (NHS) during the reaction can lower the pH of a weakly buffered solution.[5] | Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction. |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2][4] |
| 8.6 | 4 | 10 minutes[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5). If necessary, perform dialysis or use a desalting column to exchange the buffer.[8]
-
Prepare Protein Solution: Adjust the concentration of the protein to be labeled to 1-10 mg/mL in the reaction buffer.[5]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a suitable anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of approximately 10 mM.[9]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[9] Gently mix immediately. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of about 50 mM to consume any unreacted NHS ester.[2]
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5]
Protocol 2: Quick Qualitative Test for NHS Ester Activity
This protocol helps determine if an NHS ester reagent has been hydrolyzed and is no longer active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm upon deprotonation in a basic solution.[2][14]
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of an appropriate buffer (e.g., PBS). If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.[14]
-
Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record this value.[14]
-
Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[14]
-
Measure Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[14]
-
Interpretation:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.
-
Inactive (Hydrolyzed) Reagent: There will be no significant increase in absorbance after adding NaOH.[14]
-
Visualizations
Caption: Reaction pathway for NHS ester bioconjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. glenresearch.com [glenresearch.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Immunogenicity of PEGylated Therapeutics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the immunogenicity of PEGylated therapeutics. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the immunogenicity of PEGylated therapeutics?
A1: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) polymers to a therapeutic molecule, such as a protein, peptide, or nanoparticle.[1] This process is designed to improve the drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn prolongs its circulation time and reduces immunogenicity and antigenicity.[2] However, a growing body of evidence shows that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies.[3][4] This immune response can lead to accelerated clearance of the drug, reduced efficacy, and potential adverse effects, including hypersensitivity reactions.[3][5]
Q2: How do anti-PEG antibodies develop?
A2: Anti-PEG antibodies can be either pre-existing or treatment-induced.[6]
-
Pre-existing antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics, food, and pharmaceuticals.[3][7] One study reported that approximately 72% of contemporary human plasma samples had detectable levels of anti-PEG antibodies.[5]
-
Treatment-induced antibodies: Repeated administration of a PEGylated therapeutic can induce an immune response, leading to the production of new anti-PEG antibodies.[3] The immunogenicity of the therapeutic protein itself, the extent of PEGylation, and the molecular weight of the PEG can all influence this response.[4][8]
Q3: What are the clinical consequences of anti-PEG antibodies?
A3: The presence of anti-PEG antibodies can have several clinical consequences:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to the PEGylated therapeutic, leading to the formation of immune complexes.[5][9] These complexes are rapidly cleared from circulation, primarily by macrophages in the liver and spleen, a phenomenon known as the Accelerated Blood Clearance (ABC) effect.[3][10] This can significantly reduce the drug's half-life and therapeutic efficacy.[3]
-
Reduced Efficacy: By promoting rapid clearance, anti-PEG antibodies can prevent the therapeutic from reaching its target site, leading to a loss of efficacy.[3][9] For example, in patients treated with PEG-asparaginase, the presence of anti-PEG antibodies was associated with a rapid loss of serum asparaginase (B612624) activity.[3]
-
Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and the PEGylated drug can activate the complement system.[11][12] This activation can lead to the release of anaphylatoxins, which can trigger hypersensitivity or infusion reactions, ranging from mild to severe.[7][9]
-
Neutralization: In some cases, anti-PEG antibodies may directly neutralize the therapeutic effect of the drug.
Q4: What factors influence the immunogenicity of PEG?
A4: Several factors related to the PEG molecule and its conjugation can influence its immunogenicity:
-
Molecular Weight: Higher molecular weight PEGs tend to be more immunogenic.[3][8]
-
Structure: The structure of the PEG molecule (e.g., linear vs. branched) can impact immunogenicity. Some studies suggest that branched PEGs may be less immunogenic.[8]
-
PEG Density: The number of PEG chains attached to the therapeutic molecule can affect the immune response.[13]
-
Carrier Molecule: The immunogenicity of the protein or nanoparticle to which the PEG is attached can also influence the anti-PEG immune response.[4][8]
-
Route of Administration and Dosing: The route and frequency of administration can impact the generation of anti-PEG antibodies.[3][6]
Troubleshooting Guide
Q5: My PEGylated therapeutic is showing unexpectedly rapid clearance in preclinical models. What could be the cause?
A5: Unexpectedly rapid clearance is a hallmark of the Accelerated Blood Clearance (ABC) phenomenon, which is often mediated by anti-PEG antibodies.
-
Check for pre-existing antibodies: Even treatment-naïve animals can have pre-existing anti-PEG antibodies. It is crucial to screen your animals for these antibodies before starting the study.
-
Evaluate treatment-induced antibodies: If the rapid clearance is observed after the first dose, it is likely due to pre-existing antibodies. If it occurs after subsequent doses, the therapeutic may be inducing an anti-PEG antibody response.[5]
-
Consider the formulation: The specific characteristics of your PEGylated therapeutic (PEG size, density, etc.) could be contributing to higher immunogenicity.[3][8]
Q6: I am observing a high background or false positives in my anti-PEG antibody ELISA. How can I troubleshoot this?
A6: High background and false positives in anti-PEG ELISAs can be due to several factors:
-
Blocking inefficiency: Inadequate blocking of the ELISA plate can lead to non-specific binding. Optimizing the blocking agent (e.g., using 1% milk instead of albumin) can improve specificity.[14]
-
Non-specific binding of detection antibody: The secondary antibody may be binding non-specifically. Ensure you are using a high-quality, specific secondary antibody and consider titrating its concentration.
-
Matrix effects: Components in the serum or plasma sample can interfere with the assay. A proper sample dilution is critical.
-
Free PEG interference: If the sample contains free PEG, it can compete with the coated PEG for antibody binding, leading to lower signals or false negatives.[15] Consider a sample pre-treatment step to remove free PEG if necessary.
-
Washing steps: Insufficient washing between steps can lead to high background. Ensure thorough washing with a buffer containing a mild detergent like Tween-20, followed by a final wash with PBS.[15]
Q7: A patient is experiencing an infusion reaction to a PEGylated drug. What is the likely mechanism and how should it be managed?
A7: Infusion reactions to PEGylated drugs are often complement activation-related pseudo-allergic (CARPA) reactions.[9] These can be triggered by pre-existing or treatment-induced anti-PEG antibodies that form immune complexes with the drug, leading to complement activation.[7][11]
-
Mechanism: The formation of these immune complexes can activate the classical complement pathway, while some PEGylated formulations can also directly activate the alternative and lectin pathways.[11][16] This leads to the generation of anaphylatoxins (C3a and C5a), which cause mast cell and basophil degranulation and the release of inflammatory mediators, resulting in the symptoms of an infusion reaction.[9]
-
Management:
-
Mild to Moderate Reactions: The infusion should be stopped or the rate slowed down. Symptomatic treatment with antihistamines and corticosteroids may be necessary. The infusion can often be cautiously restarted at a lower rate once symptoms resolve.[17]
-
Severe Reactions: The infusion must be stopped immediately. Anaphylaxis protocols should be followed, which may include the administration of epinephrine.
-
Premedication: For subsequent infusions, premedication with antihistamines and corticosteroids can help to mitigate or prevent reactions.[18]
-
Data Summaries
Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the Human Population
| Study Population | Number of Subjects | Prevalence of Anti-PEG IgG and/or IgM | Key Findings | Reference |
| Contemporary Human Plasma | 377 | ~72% (18% IgG, 25% IgM, 30% both) | High prevalence of low-level antibodies. Only ~7% had IgG >500 ng/mL and ~1% had IgM >500 ng/mL. | [5] |
| Healthy Individuals | 377 | 72% | IgG2 was the predominant subclass. Levels correlated with age but not gender or race. | [5] |
| Historical Serum (1970-1999) | Not specified | ~56% (20% IgG, 19% IgM, 16% both) | Suggests that the presence of anti-PEG antibodies is a long-standing phenomenon. | [5] |
| Healthy Donors | 1504 | 43.1% | Higher prevalence in females than males. IgG decreased with age, while IgM remained stable. | [13][19] |
Table 2: Impact of Anti-PEG Antibody Isotype on PEGylated Drug Pharmacokinetics
| Antibody Isotype | Primary Effect | Mechanism | Clinical Relevance | References |
| IgM | Accelerated Blood Clearance (ABC) | Forms large immune complexes that are rapidly cleared by the mononuclear phagocyte system. Efficiently activates the complement system. | Often responsible for the ABC phenomenon observed after the first dose in sensitized individuals. Can be transient. | [5][9][10] |
| IgG | Accelerated Blood Clearance, Reduced Efficacy | Forms smaller immune complexes. Clearance can be Fc-receptor mediated. Can also neutralize drug activity. | Can lead to sustained rapid clearance and loss of therapeutic effect with repeated dosing. | [3][10] |
Experimental Protocols
Protocol 1: Direct ELISA for Detection of Human Anti-PEG IgG and IgM
This protocol is a general guideline and should be optimized for specific reagents and samples.
Materials:
-
High-binding 96-well microplates
-
Coating Antigen: mPEG-NH2 (e.g., 5 kDa)
-
Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking Buffer: 1% (w/v) non-fat dry milk in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T) and PBS
-
Sample Diluent: 1% (w/v) milk in PBS
-
Patient/animal serum or plasma samples
-
Positive Control: Anti-PEG monoclonal antibody
-
Negative Control: Pooled normal human/animal serum
-
Detection Antibodies: HRP-conjugated goat anti-human IgG and HRP-conjugated goat anti-human IgM
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1M Sulfuric Acid or 1M Hydrochloric Acid
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute mPEG-NH2 to 20 µg/mL in PBS.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at room temperature.[14]
-
-
Blocking:
-
Wash the plate 3 times with PBS.
-
Add 300 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Sample Incubation:
-
Wash the plate 3 times with PBS.
-
Dilute serum samples (e.g., 1:50 or 1:100) in Sample Diluent. Also prepare dilutions of positive and negative controls.
-
Add 100 µL of diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with PBS-T, followed by 2 times with PBS.
-
Dilute the HRP-conjugated anti-human IgG or IgM detection antibody in Sample Diluent (typically 1:5,000, but should be optimized).
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[14]
-
-
Development:
-
Wash the plate 6 times with PBS-T, followed by 2 times with PBS.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
-
Reading:
-
Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[2]
-
Protocol 2: Confirmatory (Competition) Assay for Anti-PEG Antibodies
To confirm the specificity of a positive result from the direct ELISA, a competition assay is performed.
Procedure:
-
Follow the direct ELISA protocol up to the sample incubation step.
-
For each positive sample, prepare two aliquots of the diluted sample.
-
To one aliquot, add a high concentration of free PEG (e.g., diol-PEG) or the PEGylated drug product as a competitor. To the other aliquot, add an equal volume of Sample Diluent (uncompeted).[14]
-
Incubate the sample-competitor mixtures for 20-60 minutes at room temperature.[14]
-
Add 100 µL of the competed and uncompeted samples to the wells of the coated and blocked plate.
-
Proceed with the remaining steps of the direct ELISA protocol.
-
Interpretation: A significant reduction (e.g., >30-50%, depending on the validated cut-point) in the signal of the competed sample compared to the uncompeted sample confirms the presence of specific anti-PEG antibodies.[20]
Visualizations
References
- 1. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4adi.com [4adi.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 5. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 10. Both IgM and IgG Antibodies against Polyethylene Glycol Can Alter the Biological Activity of Methoxy Polyethylene Glycol-Epoetin Beta in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 12. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]
- 16. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 17. albertahealthservices.ca [albertahealthservices.ca]
- 18. researchgate.net [researchgate.net]
- 19. e-b-f.eu [e-b-f.eu]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Azido-PEG10-CH2CO2-NHS Conjugates for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azido-PEG10-CH2CO2-NHS, a heterobifunctional PEGylation reagent, with its common alternatives. The focus is on providing objective performance data, supported by experimental protocols, to aid in the rational selection of reagents for bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring a discrete polyethylene (B3416737) glycol (PEG) linker with ten ethylene (B1197577) glycol units. This structure imparts hydrophilicity and a defined spacer length to the conjugated molecule. The reagent possesses two distinct reactive functionalities:
-
An N-Hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1]
-
An Azide (B81097) group : This functionality enables "click chemistry," a set of highly efficient and specific reactions. The azide can react with terminal alkynes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) through strain-promoted alkyne-azide cycloaddition (SPAAC), which is a copper-free click chemistry reaction.
This dual functionality allows for a two-step, orthogonal conjugation strategy. For instance, a protein can first be PEGylated via the NHS ester, and the incorporated azide group can then be used to attach another molecule of interest, such as a small molecule drug, a fluorescent dye, or a second protein. This reagent is also frequently utilized as a PEG-based linker in the synthesis of PROTACs.
Comparison with Alternative PEGylation Reagents
The choice of a PEGylation reagent depends on several factors, including the target functional groups on the biomolecule, the desired stability of the linkage, and the reaction conditions. Here, we compare this compound with three common alternatives: a standard methoxy-PEG-NHS (mPEG-NHS), a Maleimide-PEG-NHS, and a DBCO-PEG-NHS.
Chemical Properties and Reaction Mechanisms
| Reagent | Target Functional Group(s) | Resulting Linkage | Key Features |
| This compound | Primary Amines (-NH2) and Alkynes/Strained Alkynes | Amide and Triazole | Heterobifunctional, enabling orthogonal, two-step conjugations. The triazole ring formed via click chemistry is highly stable.[2] |
| mPEG-NHS | Primary Amines (-NH2) | Amide | Monofunctional, used for straightforward PEGylation to improve solubility and pharmacokinetics. |
| Maleimide-PEG-NHS | Primary Amines (-NH2) and Thiols (-SH) | Amide and Thioether | Heterobifunctional, ideal for linking proteins via lysine and cysteine residues. The thioether bond is generally stable. |
| DBCO-PEG-NHS | Primary Amines (-NH2) and Azides (-N3) | Amide and Triazole | Heterobifunctional, for copper-free click chemistry. Offers high reaction rates and biocompatibility.[3] |
Reaction Pathways
Below are diagrams illustrating the conjugation pathways for each reagent.
Comparative Experimental Data
Direct head-to-head comparisons of these specific PEG reagents under identical conditions are scarce in the literature. However, by compiling data from various studies on the individual reaction chemistries, we can construct a comparative performance overview.
Reaction Kinetics and Efficiency
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Conditions | Typical Efficiency |
| NHS Ester-Amine | NHS Ester | Primary Amine | ~10² - 10⁴ | pH 7-9, Room Temp, 30-60 min | High |
| Thiol-Maleimide | Maleimide (B117702) | Thiol | ~10³ | pH 6.5-7.5, Room Temp, 1-2 hours | High |
| CuAAC | Azide | Terminal Alkyne | ~10⁴ - 10⁵ (with Cu(I) catalyst) | Aqueous buffer, Room Temp, 1-4 hours | Very High |
| SPAAC (DBCO-Azide) | DBCO | Azide | ~10⁻¹ - 1 | pH 5-10, Room Temp or 37°C, 1-12 hours | Very High |
Note: Reaction rates and efficiencies are highly dependent on the specific reactants, concentrations, and reaction conditions.
Stability of the Formed Linkage
The stability of the covalent bond linking the PEG reagent to the biomolecule is crucial for the performance of the final conjugate, especially for in vivo applications.
| Linkage | Formed from | Stability Characteristics |
| Amide | NHS Ester + Amine | Generally very stable under physiological conditions. Resistant to enzymatic cleavage. |
| Thioether | Maleimide + Thiol | Stable under most physiological conditions. However, the maleimide ring can undergo hydrolysis at higher pH, and the thioether bond can be susceptible to retro-Michael addition, especially if adjacent to an electron-withdrawing group. |
| 1,2,3-Triazole | Azide + Alkyne (CuAAC or SPAAC) | Exceptionally stable. Resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage.[2][4][5] It is often considered a bioisostere for the amide bond.[4][5] |
Impact on Protein Structure and Function
PEGylation can influence the structure and biological activity of a protein. The extent of this impact depends on the site of conjugation, the size and structure of the PEG, and the nature of the chemical linkage.
While specific comparative data for this compound is limited, general principles of PEGylation apply. Site-specific conjugation, which can be achieved with heterobifunctional reagents, is generally preferred over random conjugation to minimize the impact on protein activity. The azide functionality of this compound allows for the subsequent attachment of a second molecule at a position distal to the protein's active site, which can be advantageous.
Studies have shown that the choice of conjugation chemistry can influence the stability and activity of the final product. For instance, while both NHS ester and maleimide chemistries are widely used, the potential for maleimide exchange with other thiols in a biological environment can be a concern for the long-term stability of the conjugate. In contrast, the triazole linkage formed by click chemistry is considered highly robust.
Experimental Protocols
General Protocol for Protein PEGylation with Azido-PEG-NHS Ester
This protocol outlines the general steps for conjugating an Azido-PEG-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Workflow for Protein PEGylation and Characterization
Characterization of the Conjugate
The extent of PEGylation and the integrity of the conjugate should be assessed using a combination of analytical techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more accurate determination of the molecular weight and can be used to determine the number of PEG chains attached per protein molecule.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to separate and quantify the PEGylated protein from the unreacted protein and other impurities.[8][9]
-
Activity Assays: Functional assays should be performed to determine the impact of PEGylation on the biological activity of the protein.
Conclusion
This compound is a powerful and versatile reagent for bioconjugation, offering the ability to perform orthogonal, two-step conjugations. Its key advantages lie in the formation of a highly stable triazole linkage via click chemistry and the defined spacer length provided by the PEG10 chain.
When compared to its alternatives:
-
mPEG-NHS is a simpler reagent suitable for straightforward PEGylation where no further conjugation is required.
-
Maleimide-PEG-NHS provides a means to link amine and thiol groups, but the stability of the resulting thioether linkage may be a concern in some biological applications.
-
DBCO-PEG-NHS offers a copper-free click chemistry approach with excellent reaction kinetics and biocompatibility, making it a strong alternative for applications where the introduction of copper is undesirable.
The choice of the optimal PEGylation reagent will ultimately depend on the specific requirements of the application, including the available functional groups, the desired stability of the conjugate, and the need for subsequent, orthogonal conjugation steps. The experimental protocols and comparative data provided in this guide serve as a foundation for making an informed decision in the design and execution of your bioconjugation strategy.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Confirming Protein PEGylation: An SDS-PAGE Comparison
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. This modification can improve drug solubility, extend circulating half-life, and reduce immunogenicity. Consequently, accurate and reliable analysis of PEGylated proteins is critical for process development, quality control, and ensuring the efficacy and safety of the final product.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for analyzing protein PEGylation due to its accessibility, simplicity, and relatively low cost.[1] This guide provides a comprehensive comparison of SDS-PAGE with alternative analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Techniques for PEGylation Confirmation
While SDS-PAGE is a valuable tool, it is essential to understand its limitations and how it compares to other available methods. The choice of analytical technique will depend on the specific information required, such as the degree of PEGylation, purity of the conjugate, or the presence of isomers.
| Analytical Technique | Principle | Advantages | Disadvantages | Quantitative Capability |
| SDS-PAGE | Separation based on apparent molecular weight after denaturation with SDS. PEGylation increases the hydrodynamic radius, causing a shift in band migration.[2] | Simple, widely available, cost-effective, and suitable for screening multiple samples.[1] | Provides apparent molecular weight which can be inaccurate due to PEG-SDS interactions leading to band broadening and smearing.[3][4] | Semi-quantitative at best, based on band intensity.[2] |
| Native-PAGE | Separation based on size, shape, and native charge of the protein. | Avoids the interaction between PEG and SDS, providing better resolution and sharper bands compared to SDS-PAGE.[3][4][5] | Migration is not solely dependent on molecular weight, which can complicate interpretation. | Semi-quantitative, based on band intensity. |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of the molecules. | Can separate different PEGylated species (mono-, di-, multi-PEGylated) and aggregates. | Standard column calibration may not be accurate for PEGylated proteins due to their unique conformation.[6] | Quantitative, can determine the relative amounts of different species. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a MALS detector to determine the absolute molar mass of eluting species. | Provides accurate molecular weight determination of the protein and the attached PEG, enabling precise calculation of the degree of PEGylation.[6] | Requires specialized and more expensive instrumentation. | Highly quantitative. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine the precise molecular weight. | Provides the most accurate and detailed information on the degree and sites of PEGylation.[7] | Requires highly purified samples and sophisticated, expensive instrumentation. The polydispersity of PEG can complicate data analysis.[2][8] | Highly quantitative. |
| High-Performance Liquid Chromatography (HPLC) | Techniques like Reverse-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC) separate molecules based on hydrophobicity and charge, respectively. | Can provide high-resolution separation of different PEGylated species and isomers. | Method development can be complex. RP-HPLC may provide poor resolution for high molecular weight PEGs.[4] | Quantitative. |
Detailed Experimental Protocol: SDS-PAGE Analysis of PEGylated Proteins
This protocol outlines the key steps for analyzing protein PEGylation using SDS-PAGE.
1. Sample Preparation:
-
Unmodified Protein Control: Prepare a sample of the non-PEGylated protein at the same concentration as the PEGylated sample.
-
PEGylated Protein Sample: Prepare the PEGylated protein sample. It is advisable to test a few dilutions to ensure the protein concentration is within the optimal detection range of the staining method.
-
Loading Buffer: Mix the protein samples with 2x or 4x SDS-PAGE loading buffer. This buffer typically contains SDS to denature the protein, a reducing agent (like dithiothreitol (B142953) or β-mercaptoethanol) to break disulfide bonds, glycerol (B35011) to increase sample density, and a tracking dye (like bromophenol blue).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.
2. Gel Electrophoresis:
-
Gel Selection: Choose a polyacrylamide gel with an appropriate percentage to resolve the expected molecular weights of the unmodified and PEGylated protein. Gradient gels (e.g., 4-12% or 4-20%) are often suitable for analyzing a wide range of sizes.[9][10]
-
Apparatus Assembly: Assemble the electrophoresis apparatus according to the manufacturer's instructions. Fill the inner and outer chambers with running buffer (typically Tris-glycine-SDS).
-
Sample Loading: Carefully load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Electrophoresis: Apply a constant voltage (e.g., 100-150 V) and run the gel until the tracking dye reaches the bottom.
3. Gel Staining:
Several staining methods can be used to visualize the protein bands.
-
Coomassie Brilliant Blue Staining:
-
Immerse the gel in Coomassie staining solution for at least 1 hour.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the background is clear and the protein bands are visible. This is a common method for protein detection.[2]
-
-
Barium Iodide Staining for PEG:
-
After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes.
-
Rinse with deionized water.
-
Immerse the gel in an iodine solution (e.g., 0.1 M iodine in 0.2 M potassium iodide) until brown bands appear against a yellow background.
-
Zinc-Imidazole Reverse Staining:
-
This is a rapid and sensitive reverse staining method where the gel background is stained, leaving the protein bands transparent.[11]
-
Immerse the gel in a solution of imidazole (B134444) and SDS, followed by a zinc sulfate (B86663) solution.
-
4. Data Interpretation:
-
Band Shift: Successful PEGylation is confirmed by a significant upward shift in the apparent molecular weight of the protein band compared to the unmodified control.[2]
-
Purity Assessment: The presence of a band at the molecular weight of the unmodified protein in the PEGylated sample lane indicates incomplete PEGylation. Multiple bands above the unmodified protein may suggest different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
Molecular Weight Estimation: The apparent molecular weight of the PEGylated protein can be estimated by comparing its migration to that of the molecular weight markers. However, it is important to note that PEGylated proteins often migrate slower than expected based on their actual molecular weight.[5][9]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for SDS-PAGE analysis of PEGylated proteins and the logic behind interpreting the results.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azido-PEG10-CH2CO2-NHS and Other PEG Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), hinges on the selection of an optimal linker. The linker not only connects the targeting moiety to the payload but also critically influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides a detailed comparison of Azido-PEG10-CH2CO2-NHS with other classes of PEG linkers, supported by experimental data and detailed protocols to inform strategic linker selection.
This compound is a heterobifunctional linker that integrates several key features for advanced bioconjugation strategies. It possesses an azide (B81097) (N3) group for bioorthogonal "click" chemistry, a hydrophilic 10-unit PEG spacer to enhance solubility and reduce aggregation, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, such as those on lysine (B10760008) residues of proteins.[1][2][3] This combination of functionalities makes it a versatile tool, particularly in the construction of complex molecular architectures where precise control over conjugation is paramount.[3][4]
At a Glance: Key Differences and Applications
The choice between this compound and other PEG linkers is dictated by the specific requirements of the application, including the nature of the biomolecule and payload, the desired stability of the conjugate, and the intended biological mechanism of action.
| Linker Type | Reactive Groups | Primary Applications | Key Advantages |
| Azido-PEG-NHS Ester | Azide, NHS Ester | PROTACs, Click Chemistry, Bioconjugation | Heterobifunctional, enables bioorthogonal ligation, precise control.[1][2][3] |
| NHS Ester PEG | NHS Ester | Antibody-Drug Conjugates (ADCs), Protein Labeling | Well-established for amine-reactive conjugation, forms stable amide bonds.[4][5][6] |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | ADCs (cysteine conjugation), Peptide-Drug Conjugates | Allows for site-specific conjugation to thiols, heterobifunctional.[7] |
| Aldehyde-PEG | Aldehyde | Protein modification, Nanoparticle functionalization | Reacts with primary amines via reductive amination.[8] |
| Branched PEG Linkers | Various | High payload capacity conjugates | Offers increased hydrodynamic radius and enhanced shielding effects.[7][9] |
Performance Comparison of PEG Linkers
The length and structure of the PEG linker significantly impact the performance of bioconjugates. Longer PEG chains generally improve pharmacokinetic properties but may sometimes reduce in vitro potency.[10][11] The optimal linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[4]
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker | Antibody-Payload | Key Findings | Reference |
| No PEG | ZHER2-SMCC-MMAE | Highest in vitro cytotoxicity (IC50: 2.48-4.94 nM). | [12] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 4.5-fold reduction in cytotoxicity; 2.5-fold increase in half-life. | [12] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 22-fold reduction in cytotoxicity; 11.2-fold increase in half-life; Most effective in vivo tumor inhibition. | [12] |
| PEG8 | Trastuzumab-MMAE | Considered the minimum length for optimal slower clearance. | [11] |
| PEG12, PEG24 | Trastuzumab-MMAE | Did not provide a significant further advantage in clearance over PEG8. | [11] |
Table 2: Impact of PEG Linker Architecture on ADC Properties
| Linker Architecture | Key Characteristics | Impact on ADC Performance | Reference |
| Linear PEG | Single PEG chain. | Improves solubility and pharmacokinetics.[9][13] | [14] |
| Pendant PEG (e.g., two pendant 12-unit PEGs) | Branched structure with multiple PEG chains. | Showed better physical and chemical stability under thermal stress compared to a linear 24-unit PEG. Slower clearance rates. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Labeling of an Antibody with an NHS Ester-PEG Linker
This protocol describes a general procedure for conjugating an NHS ester-containing PEG linker to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
PEG-NHS Ester linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation: Allow the PEG-NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[15][16] Prepare a 10 mM stock solution of the PEG-NHS Ester in anhydrous DMSO or DMF immediately before use.[15][16]
-
Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS Ester stock solution to the antibody solution (typically 1-10 mg/mL).[8][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15][16]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Purification: Remove unreacted PEG linker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[15][16]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of an antibody-drug conjugate (ADC) against cancer cell lines.
Materials:
-
Target cancer cell line and appropriate culture medium.
-
ADC constructs with different linkers.
-
Control antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the control antibody in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance to determine cell viability. Plot the viability against the ADC concentration and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Bioconjugation Strategies
Diagrams created using Graphviz can effectively illustrate the complex workflows and molecular interactions involved in bioconjugation.
Caption: Workflow for ADC synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The selection of a PEG linker is a critical step in the development of effective bioconjugates. This compound offers the distinct advantage of enabling bioorthogonal click chemistry, providing a powerful tool for constructing complex molecules like PROTACs. For more traditional applications such as the development of ADCs via lysine conjugation, standard NHS ester-PEG linkers remain a robust and well-validated choice.[4] The length and architecture of the PEG chain must be carefully optimized to balance pharmacokinetic benefits with potential impacts on in vitro potency.[10][12] By leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions in their linker selection, ultimately accelerating the development of next-generation targeted therapeutics.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a bioconjugate. This guide provides an objective, data-driven comparison of monodisperse and polydisperse PEG linkers, offering insights into their respective advantages and disadvantages to inform rational drug design.
Polyethylene glycol (PEG) linkers are widely utilized in drug delivery and bioconjugation to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. These flexible, hydrophilic spacers can be broadly categorized into two distinct classes: monodisperse and polydisperse. The fundamental difference lies in their molecular weight distribution, a factor with profound implications for the final drug product.
Monodisperse PEG linkers are single molecular entities with a precisely defined, uniform chain length and molecular weight.[1][2][][4] This homogeneity is achieved through controlled, stepwise synthesis, resulting in a pure compound with a polydispersity index (PDI) of 1.0.[5] In contrast, polydisperse PEG linkers are a heterogeneous mixture of PEG chains with varying lengths, characterized by an average molecular weight and a PDI greater than 1.[5] This inherent variability arises from the polymerization process used in their synthesis.[6]
The choice between a monodisperse and a polydisperse PEG linker is not trivial, as it influences key attributes of the resulting bioconjugate, including its purity, bioactivity, and safety profile.[6]
At a Glance: Key Differences
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Single, defined molecular weight | Average molecular weight with a distribution of chain lengths |
| Purity | High, single molecular entity | Mixture of different molecular weight species |
| Synthesis | Controlled, stepwise synthesis | Polymerization of ethylene (B1197577) oxide |
| Characterization | Simplified, with a single set of analytical signals | Complex, with a distribution of analytical signals |
| Homogeneity of Final Conjugate | High, leading to uniform Drug-to-Antibody Ratios (DARs) | Low, resulting in heterogeneous DARs |
| Batch-to-Batch Reproducibility | High | Low |
Performance in Drug Development: A Data-Driven Comparison
The homogeneity of monodisperse PEG linkers translates into tangible benefits in drug development, particularly in the context of complex biologics like antibody-drug conjugates (ADCs). A uniform linker length ensures the production of a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR), which simplifies characterization, improves reproducibility, and reduces regulatory hurdles.[7]
| Performance Metric | Monodisperse PEG | Polydisperse PEG | Rationale |
| Protein Adsorption | Significantly lower | Higher | The uniform PEG layer on monodisperse PEG-coated nanoparticles provides a more effective barrier against protein binding.[8][9][10] |
| Blood Circulation Half-Life (t½) | Significantly prolonged | Shorter | The uniform, dense PEG shell of monodisperse PEGs reduces clearance by the reticuloendothelial system.[8][9][10] |
| Tumor Accumulation | Enhanced | Lower | The longer circulation time of monodisperse PEGylated nanoparticles leads to greater accumulation in tumor tissue.[8][9][10] |
| Drug-to-Antibody Ratio (DAR) Homogeneity | High (Uniform DAR) | Low (Heterogeneous DAR) | The defined structure of monodisperse linkers allows for precise control over the number of drug molecules conjugated to each antibody.[2] |
| In Vivo Efficacy | Enhanced | Variable | Improved pharmacokinetics and tumor accumulation of conjugates with monodisperse linkers often lead to better therapeutic outcomes.[11] |
| Immunogenicity | Potentially reduced | Potential for anti-PEG antibody formation | The heterogeneity of polydisperse PEGs can increase the risk of an immune response.[7][12] |
| Stability (Aggregation) | Low | Moderate to High | The hydrophilic shield provided by monodisperse PEGs can effectively mask hydrophobic drug payloads, reducing the propensity for aggregation.[11] |
Experimental Protocols
To fully appreciate the differences in performance, it is essential to understand the experimental workflows involved in the synthesis, characterization, and evaluation of PEG linkers and their conjugates.
Synthesis of PEG Linkers
1. Solid-Phase Synthesis of a Monodisperse PEG Linker (Example: Fmoc-N-amido-dPEG®-acid)
This method allows for the precise, stepwise addition of ethylene glycol units to achieve a defined chain length.
-
Materials: Wang resin, Fmoc-protected amino acid, dicyclohexylcarbodiimide (B1669883) (DCC), N-hydroxysuccinimide (NHS), piperidine (B6355638) in DMF, trifluoroacetic acid (TFA).
-
Procedure:
-
Swell the Wang resin in dichloromethane (B109758) (DCM).
-
Couple the first Fmoc-protected amino-dPEG®-acid to the resin using DCC and NHS as activating agents.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Wash the resin again to remove excess piperidine.
-
Repeat the coupling and deprotection steps to add subsequent dPEG® units until the desired chain length is achieved.
-
Cleave the final monodisperse PEG linker from the resin using a cleavage cocktail containing TFA.
-
Precipitate the cleaved linker in cold diethyl ether and purify by HPLC.[13][14]
-
2. Williamson Ether Synthesis of a Polydisperse PEG Linker
This classic polymerization method results in a mixture of PEG chains with varying lengths.
-
Materials: Ethylene glycol, a strong base (e.g., sodium hydride), an alkylating agent (e.g., ethyl bromoacetate), and a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve ethylene glycol in anhydrous THF.
-
Add sodium hydride portion-wise at 0°C to deprotonate the hydroxyl groups, forming the alkoxide.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction is a nucleophilic substitution (SN2) where the alkoxide attacks the alkyl halide.[15][16]
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
The resulting polydisperse PEG linker can be purified by column chromatography, though separation of individual chain lengths is challenging.[17]
-
Characterization and Performance Evaluation
1. Determination of Drug-to-Antibody Ratio (DAR) and Homogeneity using Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The number of peaks and their relative areas correspond to the distribution of different DAR species. A single, sharp peak indicates a homogeneous ADC (characteristic of monodisperse linkers), while multiple, broader peaks suggest a heterogeneous mixture (characteristic of polydisperse linkers).
-
2. Assessment of In Vivo Efficacy in a Xenograft Tumor Model
This experiment evaluates the anti-tumor activity of ADCs formulated with different PEG linkers.
-
Model: Immunocompromised mice bearing human tumor xenografts.
-
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC with monodisperse PEG, ADC with polydisperse PEG).
-
Administer the respective treatments intravenously at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis.
-
Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy.[11]
-
3. Evaluation of Immunogenicity using an Anti-PEG Antibody ELISA
This assay detects the presence of antibodies against the PEG linker in serum samples.
-
Materials: 96-well ELISA plates, PEGylated antigen for coating, blocking buffer (e.g., BSA or milk), serum samples, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure:
-
Coat the ELISA plate wells with the PEGylated antigen.
-
Block the wells to prevent non-specific binding.
-
Add diluted serum samples to the wells and incubate.
-
Wash the wells to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody that recognizes the primary antibodies in the serum.
-
Wash the wells again.
-
Add the TMB substrate and measure the absorbance at 450 nm. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.[6][18][19][20][21][22][23][24][25]
-
Visualizing the Concepts
To further illustrate the key differences and their implications, the following diagrams are provided.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 5. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 13. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo [ouci.dntb.gov.ua]
- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 15. researchgate.net [researchgate.net]
- 16. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labinsights.nl [labinsights.nl]
- 19. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. celerion.com [celerion.com]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Battle of Bioconjugation: Click Chemistry vs. Classical Techniques
In the intricate world of scientific research and drug development, the ability to selectively and stably link molecules—a process known as bioconjugation—is paramount. This guide provides an objective comparison of the revolutionary click chemistry with traditional bioconjugation techniques, supported by quantitative data and detailed experimental protocols to empower researchers in selecting the optimal strategy for their needs.
At the forefront of modern bioconjugation, "click chemistry," a concept introduced by K. Barry Sharpless, offers a set of powerful, modular, and reliable reactions that are high-yielding and occur under mild, aqueous conditions. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These methods stand in contrast to classical techniques that have been the workhorses of the field for decades, primarily targeting naturally occurring functional groups on biomolecules. Among the most established are amine-reactive coupling using N-hydroxysuccinimide (NHS) esters and thiol-reactive coupling via maleimides.[3][4] More recently, enzymatic approaches, such as Sortase A-mediated ligation, have emerged, offering exquisite site-specificity.[5][6]
This guide will delve into a quantitative comparison of these key bioconjugation methodologies, examining their reaction kinetics, efficiency, stability, and specificity. Detailed experimental protocols for each technique are provided to offer a practical understanding of their application.
Quantitative Performance Comparison
The choice of a bioconjugation strategy often hinges on a trade-off between reaction speed, efficiency, specificity, and the stability of the resulting linkage. The following tables summarize key quantitative performance metrics for click chemistry and its alternatives.
| Technique | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield | Specificity |
| Click Chemistry | ||||
| CuAAC | 10² - 10⁵ | Minutes to a few hours | > 90% | High (Azide/Alkyne) |
| SPAAC (DBCO) | ~1 | Hours | > 90% | High (Azide/Strained Alkyne) |
| Tetrazine Ligation | 10³ - 10⁶ | Seconds to minutes | > 95% | Very High (Tetrazine/TCO) |
| Classical Techniques | ||||
| NHS Ester-Amine Coupling | 10¹ - 10² | 1-4 hours | Variable (50-90%) | Moderate (Primary Amines) |
| Thiol-Maleimide Coupling | 10² - 10³ | 1-2 hours | > 90% | High (Thiols) |
| Enzymatic Ligation | ||||
| Sortase A | Substrate-dependent | 30 minutes - 3 hours | > 80% | Very High (Recognition Motif) |
Note: Reaction rates and yields are dependent on specific reactants, concentrations, solvent, and temperature.
| Technique | Linkage Formed | Linkage Stability | Biocompatibility | Key Advantages | Key Disadvantages |
| Click Chemistry | |||||
| CuAAC | 1,4-disubstituted 1,2,3-triazole | Very High | Moderate (Copper toxicity) | Fast, high yield, bioorthogonal | Requires potentially cytotoxic copper catalyst |
| SPAAC (DBCO) | Triazole | Very High | High | No catalyst needed, bioorthogonal | Slower kinetics than CuAAC, bulky linker |
| Tetrazine Ligation | Dihydropyridazine | High | High | Extremely fast, bioorthogonal | Tetrazine can be unstable |
| Classical Techniques | |||||
| NHS Ester-Amine Coupling | Amide | High | High | Simple, readily available reagents | Reacts with multiple lysines, lack of site-specificity |
| Thiol-Maleimide Coupling | Thioether | Moderate (prone to retro-Michael addition) | High | Fast, specific to cysteines | Linkage can be reversible |
| Enzymatic Ligation | |||||
| Sortase A | Peptide | High | Very High | Site-specific, homogenous products | Requires protein engineering, enzyme production |
Visualizing the Pathways: A Comparative Look at Bioconjugation Mechanisms
To better understand the fundamental differences between these techniques, the following diagrams illustrate their respective reaction mechanisms and a comparative experimental workflow.
Caption: Mechanisms of Click Chemistry vs. Classical Bioconjugation.
Caption: Comparative experimental workflows for bioconjugation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key bioconjugation techniques discussed.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Protein with a terminal alkyne or azide group (1-10 mg/mL in PBS)
-
Azide- or alkyne-containing label
-
Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the protein solution with the azide- or alkyne-containing label at a desired molar ratio (e.g., 1:10 protein:label).
-
Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the copper catalyst solution to the protein-label mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[7]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent label.
-
Purify the resulting bioconjugate using a suitable chromatography method to remove excess reagents and catalyst.[7]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
Materials:
-
Protein with an azide group (1-10 mg/mL in PBS, pH 7.4)
-
Strained alkyne-containing label (e.g., DBCO-label) dissolved in DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein with the strained alkyne-label. A 3-10 fold molar excess of the label is typically used.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2-18 hours or at 4°C overnight. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purify the bioconjugate using a suitable chromatography method to remove the unreacted label.
Protocol 3: NHS Ester-Amine Coupling for Protein Labeling
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[3]
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column for purification[3]
Procedure:
-
Dissolve the protein in the reaction buffer.[3]
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[3][8]
-
Add the NHS ester solution to the protein solution with gentle stirring. The molar ratio of NHS ester to protein typically ranges from 10:1 to 20:1.[8]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is light-sensitive.[3][8]
-
Stop the reaction by adding the quenching solution and incubate for an additional 15-30 minutes.[3]
-
Purify the labeled protein from excess reagents using a desalting column.[3][8]
Protocol 4: Thiol-Maleimide Coupling for Protein Labeling
Materials:
-
Protein containing a free thiol (cysteine) group (1-10 mg/mL in a degassed buffer, pH 7.0-7.5, e.g., PBS)[9]
-
Maleimide-activated label
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
(Optional) To increase the number of available thiols, the protein can be pre-treated with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[4][9]
-
Prepare a 10 mM stock solution of the maleimide-activated label in anhydrous DMSO or DMF.[9]
-
Add the maleimide solution to the protein solution at a molar excess of 10-20 fold.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purify the conjugate using a suitable chromatography method to remove the unreacted maleimide.[4]
Protocol 5: Sortase A-Mediated Ligation
Materials:
-
Protein of interest with a C-terminal LPXTG recognition motif
-
Peptide or protein with an N-terminal oligo-glycine (G)n motif
-
Sortase A enzyme
-
Sortase A reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[5]
-
Purification column (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
In a microcentrifuge tube, combine the LPXTG-tagged protein and the (G)n-tagged molecule in the reaction buffer. A 4-fold molar excess of the (G)n-tagged molecule is often used.[5]
-
Add Sortase A to a final concentration of 1-10 µM.
-
Incubate the reaction for 30 minutes at 37°C or for 3 hours at room temperature.[5]
-
The progress of the reaction can be monitored by SDS-PAGE.
-
Purify the final conjugate. If the starting materials have different affinity tags (e.g., one has a His-tag), purification can be straightforward.
Conclusion
The field of bioconjugation has evolved significantly, offering a diverse toolkit for researchers. Click chemistry, with its high efficiency, specificity, and the bioorthogonality of SPAAC, presents a powerful alternative to traditional methods, especially for applications in complex biological environments.[2] However, classical techniques like NHS ester and thiol-maleimide coupling remain valuable for their simplicity and the accessibility of reagents.[3][4] Enzymatic methods, while requiring more initial setup in terms of protein engineering, provide unparalleled site-specificity.[5] The optimal choice of bioconjugation technique is ultimately dictated by the specific requirements of the application, including the nature of the biomolecules, the desired level of control over the conjugation site, and the biological context in which the conjugate will be used. By understanding the quantitative differences in their performance and having access to reliable experimental protocols, researchers can confidently select and implement the most appropriate strategy to advance their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. static.igem.org [static.igem.org]
- 6. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Validating the Activity of Conjugated Proteins: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the validation of a conjugated protein's biological activity is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of key functional assays used to validate the activity of conjugated proteins, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, supporting data, and clear visual diagrams are presented to aid in the selection and implementation of these vital assays.
The therapeutic efficacy of conjugated proteins, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload. Therefore, a comprehensive evaluation of a conjugated protein's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of several essential functional assays: Cytotoxicity Assays, Antibody Internalization Assays, Bystander Killing Assays, Ligand-Binding Assays, Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays, and Complement-Dependent Cytotoxicity (CDC) Assays.
Cytotoxicity Assays: Quantifying the Killing Potency
Cytotoxicity assays are fundamental for assessing the cell-killing potential of conjugated proteins, particularly ADCs. These assays measure cell viability after treatment with the conjugate, and the data is often used to determine the half-maximal inhibitory concentration (IC50), a key indicator of potency.
Comparative Performance of Select ADCs in Cytotoxicity Assays
| ADC (Antibody-Payload) | Target Antigen | Cell Line | HER2 Expression | IC50 (µg/mL) | Reference |
| Trastuzumab Emtansine (T-DM1) | HER2 | SK-BR-3 | High | 0.007 - 0.018 | [1] |
| Trastuzumab Emtansine (T-DM1) | HER2 | BT-474 | High | 0.085 - 0.148 | [1] |
| Trastuzumab Emtansine (T-DM1) | HER2 | KPL-4 | High | 0.0043 | [2] |
| Trastuzumab Emtansine (T-DM1) | HER2 | BT-474M1 | High | 0.056 | [2] |
| Trastuzumab Emtansine (T-DM1) | HER2 | MCF-7 | Low | >10 | [1] |
| Trastuzumab Emtansine (T-DM1) | HER2 | MDA-MB-468 | Negative | 3 - 5 | [1] |
| Trastuzumab Deruxtecan (Enhertu) | HER2 | KMCH-1 | High | 0.031 | [3] |
| Trastuzumab Deruxtecan (Enhertu) | HER2 | Mz-ChA-1 | High | 1.3 | [3] |
| Trastuzumab Deruxtecan (Enhertu) | HER2 | KKU-100 | Low | 4.3 | [3] |
| Sacituzumab Govitecan | Trop-2 | CVX8 (Cervical Cancer) | Positive | Varies | [4] |
| Sacituzumab Govitecan | Trop-2 | ADX3 (Cervical Cancer) | Positive | Varies | [4] |
| Sacituzumab Govitecan | Trop-2 | ADX2 (Cervical Cancer) | Negative | No significant cytotoxicity | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cells
-
Complete culture medium
-
Conjugated protein and controls (e.g., unconjugated antibody, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the conjugated protein and controls. Remove the culture medium from the wells and add the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using a solubilizing agent, remove the medium and add 100-150 µL of the solubilization solution to each well. Mix on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of the conjugated protein to determine the IC50 value.
Workflow of the MTT cytotoxicity assay.
Antibody Internalization Assays: Tracking Cellular Uptake
The internalization of a conjugated protein is a prerequisite for the intracellular delivery of its payload. Assays that quantify the rate and extent of internalization are crucial for selecting candidates with optimal therapeutic potential.
Comparative Internalization of Trastuzumab
| Cell Line | HER2 Expression | Internalization (Time) | % Internalized | Reference |
| SK-BR-3 | High | 24 hours | ~30% | [5] |
| PC-3 | Moderate | 15 min | >50% | [6] |
| PC-3 | Moderate | 180 min | >95% | [6] |
| HER2-low CSCs | Low | Not specified | >50% | [7] |
| Non-CSCs | High | Not specified | <2% | [7] |
Experimental Protocol: Flow Cytometry-Based Internalization Assay
Flow cytometry is a powerful technique to quantify the amount of internalized antibody over time.
Materials:
-
Target cells
-
Fluorescently labeled conjugated protein
-
FACS buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in cold FACS buffer.
-
Antibody Binding: Incubate cells with the fluorescently labeled conjugated protein on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induction of Internalization: Wash the cells to remove unbound antibody and resuspend in pre-warmed complete medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control sample is kept on ice (time 0).
-
Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing with cold FACS buffer.
-
Staining and Analysis: Stain the cells with a viability dye like PI. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the labeled antibody.
-
Data Analysis: The percentage of internalization is calculated by comparing the mean fluorescence intensity (MFI) of the samples incubated at 37°C to the MFI of the 0-hour time point.
Workflow of a flow cytometry-based internalization assay.
Bystander Killing Assays: Assessing Collateral Damage to Target's Neighbors
The "bystander effect" refers to the ability of the payload released from a target cell to kill neighboring, antigen-negative cells.[8] This is a crucial property for ADCs, especially in the context of heterogeneous tumors where not all cells express the target antigen.
Comparative Bystander Effect of Different ADC Payloads
| ADC Payload | Linker Type | Bystander Effect | Mechanism | Reference |
| MMAE (Monomethyl auristatin E) | Cleavable (e.g., vc) | Potent | High membrane permeability of the payload allows it to diffuse out of the target cell and kill neighboring cells. | [9][10] |
| MMAF (Monomethyl auristatin F) | Cleavable (e.g., mc) | Minimal | The payload is less membrane-permeable and is largely retained within the target cell. | [10] |
| Deruxtecan (DXd) | Cleavable | Potent | The payload is highly membrane-permeable, leading to a strong bystander effect. | [9][] |
Experimental Protocol: In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) cells (often engineered to express a fluorescent protein like GFP for easy identification)
-
Complete culture medium
-
Conjugated protein and controls
-
Multi-well plates
-
Imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.
-
Treatment: Treat the co-cultures and monocultures with the conjugated protein at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (typically 72-144 hours).
-
Data Acquisition: Quantify the viability of the Ag- (GFP-positive) cells using an imaging system or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture to determine the extent of bystander killing.
Mechanism of the bystander effect.
Ligand-Binding Assays (LBAs): Characterizing Binding Affinity
Ligand-binding assays are essential for confirming that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[12] These assays are used to determine the binding affinity (KD) of the conjugated protein.
Common LBA Formats for Conjugated Proteins
| Assay Format | Principle | Key Advantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An antigen-coated plate is used to capture the conjugated protein, which is then detected by an enzyme-linked secondary antibody. | High throughput, relatively low cost, and well-established protocols.[13][14] |
| SPR (Surface Plasmon Resonance) | Measures the change in refractive index at the surface of a sensor chip as the conjugated protein binds to an immobilized antigen. | Real-time, label-free analysis of binding kinetics (on- and off-rates).[15] |
| Flow Cytometry | Measures the binding of a fluorescently labeled conjugated protein to cells expressing the target antigen. | Provides information on binding to cells in a more physiological context. |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
High-binding 96-well plates
-
Recombinant target antigen
-
Conjugated protein and unconjugated antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant target antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Binding: Add serial dilutions of the conjugated protein and unconjugated antibody to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance values against the protein concentration and fit the data to a binding curve to determine the EC50, which is related to the binding affinity.
Workflow of a typical ELISA for binding analysis.
Effector Function Assays: ADCC and CDC
For some conjugated antibodies, particularly those with an IgG1 isotype, effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) can contribute to their overall therapeutic effect.
Experimental Protocol: ADCC Reporter Gene Assay
This assay uses an engineered effector cell line that expresses a reporter gene (e.g., luciferase) under the control of a response element that is activated upon Fc receptor engagement.
Materials:
-
Target cells
-
ADCC reporter effector cells (e.g., Jurkat cells expressing FcγRIIIa and an NFAT-luciferase reporter)
-
Conjugated antibody and controls
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of the conjugated antibody to the target cells and incubate briefly.
-
Effector Cell Addition: Add the ADCC reporter effector cells to the wells.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-24 hours) to allow for ADCC induction and reporter gene expression.
-
Lysis and Luminescence Reading: Add the luciferase substrate, which lyses the effector cells and initiates the luminescent reaction. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the antibody concentration to determine the EC50 for ADCC activity.
Experimental Protocol: Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to lyse target cells in the presence of complement.
Materials:
-
Target cells
-
Conjugated antibody and controls
-
Source of complement (e.g., normal human serum)
-
Assay medium
-
Cell viability reagent (e.g., CellTiter-Glo® or a fluorescent live/dead stain)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of the conjugated antibody to the cells.
-
Complement Addition: Add the complement source to the wells. Include controls with heat-inactivated complement.
-
Incubation: Incubate the plate for a few hours at 37°C to allow for complement-mediated lysis.
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell lysis and plot it against the antibody concentration to determine the EC50 for CDC activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 15. Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
Navigating the Bioconjugation Landscape: A Guide to Alternatives for Azido-PEG10-CH2CO2-NHS
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is paramount. Azido-PEG10-CH2CO2-NHS is a widely utilized bifunctional linker, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and an azide (B81097) group for "click" chemistry. However, the expanding toolbox of bioconjugation chemistries offers a range of alternatives, each with distinct advantages in terms of reaction kinetics, stability, and experimental workflow. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your specific application.
This guide will explore two main categories of alternatives:
-
Alternatives to the NHS Ester for Amine Ligation: Focusing on other chemical groups that react with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins.
-
Alternatives to the Azide Moiety for Bioorthogonal Ligation: Delving into different "click chemistry" and other bioorthogonal reaction pairs that offer faster kinetics or different reactivity profiles.
Quantitative Comparison of Bioconjugation Chemistries
The choice of bioconjugation chemistry significantly impacts the efficiency, speed, and stability of the resulting linkage. The following table summarizes key quantitative parameters for common amine-reactive and bioorthogonal ligation methods.
| Bioconjugation Chemistry | Reactive Groups | Typical Reaction pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Resulting Linkage | Linkage Stability |
| NHS Ester Aminolysis | NHS Ester + Primary Amine | 7.2 - 8.5[1] | ~10¹ - 10² | Amide | Very High[2][3] |
| Isothiocyanate Aminolysis | Isothiocyanate + Primary Amine | 9.0 - 9.5[4] | Slower than NHS Ester | Thiourea | Lower than amide[4] |
| Reductive Amination | Aldehyde + Primary Amine | 6.5 - 7.5[5] | Slow, requires reducing agent | Secondary Amine | High |
| CuAAC | Alkyne + Azide (Cu(I) catalyst) | 4.0 - 12.0[1] | 10⁴ - 10⁵ | 1,2,3-Triazole | Very High[6][7] |
| SPAAC (DBCO) | DBCO + Azide | 4.0 - 9.0 | ~1[8] | 1,2,3-Triazole | Very High[6][7] |
| SPAAC (BCN) | BCN + Azide | 4.0 - 9.0 | ~0.1 - 1 | 1,2,3-Triazole | Very High[6][7] |
| TCO-Tetrazine Ligation | TCO + Tetrazine | 6.0 - 9.0[9] | up to 30,000[10] | Dihydropyridazine | High |
Experimental Workflows and Decision Making
Selecting the appropriate bioconjugation strategy depends on several factors, including the nature of the biomolecule, the desired site of conjugation, and the experimental conditions. The following diagrams illustrate a general experimental workflow and a decision-making flowchart to guide your choice.
Detailed Experimental Protocols
Here we provide detailed protocols for key alternative bioconjugation methods.
Protocol 1: Amine Conjugation using Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of a protein with FITC, an alternative to NHS esters for targeting primary amines.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer, pH 7.5-8.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2 mg/mL.[11] If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[12]
-
Conjugation Reaction: Add the FITC solution to the protein solution at a molar ratio of 10-20 moles of FITC per mole of protein.[13] Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted FITC. Incubate for 30 minutes at room temperature.
-
Purification: Purify the FITC-conjugated protein from unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 494 nm (for FITC).
Protocol 2: Bioorthogonal Ligation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized protein to an azide-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-PEG-NHS ester
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
DBCO-labeling of Protein:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.[14]
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Purify the DBCO-labeled protein using a desalting column to remove excess reagent.[14]
-
-
SPAAC Reaction:
-
Mix the purified DBCO-labeled protein with the azide-functionalized biomolecule in PBS, pH 7.4. A slight molar excess (1.1-1.5 equivalents) of the azide-containing molecule is often used.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[15]
-
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove any unreacted components.
-
Characterization: Analyze the conjugate by SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated protein. Mass spectrometry can be used to confirm the mass of the conjugate.
Protocol 3: Bioorthogonal Ligation via TCO-Tetrazine Inverse Electron Demand Diels-Alder Cycloaddition
This protocol details the conjugation of a TCO-functionalized protein to a tetrazine-labeled molecule, a reaction known for its exceptionally fast kinetics.
Materials:
-
Tetrazine-functionalized molecule
-
TCO-PEG-NHS ester
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
TCO-labeling of Protein:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.[16]
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.[10]
-
Purify the TCO-labeled protein using a desalting column.[10]
-
-
TCO-Tetrazine Ligation:
-
Purification: Purify the final conjugate using size-exclusion chromatography.
-
Characterization: The reaction can be monitored by the disappearance of the characteristic color of the tetrazine. The final product can be analyzed by SDS-PAGE and mass spectrometry.
Conclusion
While this compound remains a valuable tool for bioconjugation, a comprehensive understanding of the available alternatives is crucial for optimizing experimental outcomes. For amine-reactive conjugations, NHS esters provide a balance of reactivity and stability, while alternatives like isothiocyanates and reductive amination offer different reaction kinetics and pH optima. In the realm of bioorthogonal chemistry, the choice between copper-catalyzed click chemistry (CuAAC), strain-promoted click chemistry (SPAAC), and TCO-tetrazine ligation will depend on the need for biocompatibility and the desired reaction speed, with TCO-tetrazine offering the fastest kinetics for applications where speed is critical. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions to select the most suitable bioconjugation strategy for their specific research goals.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation
In the landscape of bioconjugation, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers researchers a powerful tool for covalently linking molecules with high efficiency and specificity.[1] This reaction primarily manifests in two forms: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The choice between these methodologies is critical and depends heavily on the experimental context, balancing the need for rapid reaction kinetics against the imperative of biocompatibility, particularly in live-cell and in vivo applications.
The fundamental distinction lies in their catalytic requirements. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide (B81097), leading to the exclusive formation of a 1,4-disubstituted triazole.[2] In contrast, SPAAC reactions are driven by the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide without the need for a metal catalyst.[3] This catalyst-free nature is the hallmark of SPAAC's biocompatibility.[3]
Quantitative Performance Metrics
The selection of a click chemistry strategy is often guided by quantitative parameters such as reaction speed, efficiency, and the potential for cytotoxicity. The following tables provide a summary of key performance indicators for CuAAC and SPAAC to facilitate an objective comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, often requiring ligands to mitigate toxicity.[4][5] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[1][5] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[5] | Slower than CuAAC, with rates highly dependent on the cyclooctyne used. Second-order rate constants can vary widely.[5][6] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole.[7] | Can form a mixture of regioisomers.[7] |
| Reagents | Terminal alkynes are generally stable and less expensive.[7] | Strained cyclooctynes can be more complex to synthesize and more expensive.[7] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which can damage biomolecules.[7] | Some strained alkynes may have side reactions with thiols.[8] |
| Reaction Condition | CuAAC | SPAAC |
| Typical Reaction Time | Minutes to a few hours.[7] | Can be slower than CuAAC, ranging from minutes to hours depending on the cyclooctyne.[7] |
| Typical Reactant Concentration | Micromolar concentrations are often sufficient. | May require higher concentrations to achieve reasonable reaction rates. |
| Yields | Generally high to quantitative under optimized conditions. | Can achieve high to quantitative yields, but may be lower than CuAAC in some cases. |
A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC had higher labeling efficiency and specificity, identifying 229 putative O-GlcNAc modified proteins compared to 188 proteins with the SPAAC method.[1][8] This suggests that for in vitro applications where biocompatibility is not the primary concern, CuAAC may offer superior performance in terms of labeling throughput.[1]
Visualizing the Reaction Pathways
To better understand the fundamental differences between these two powerful chemistries, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Protein Labeling with NHS Esters
An Objective Comparison of Methodologies for Determining the Degree of Labeling
N-Hydroxysuccinimide (NHS) esters are among the most common reagents used for labeling proteins, primarily by forming stable amide bonds with primary amino groups like the side chain of lysine.[1][2] Accurately determining the Degree of Labeling (DOL)—the average number of label molecules conjugated to a single protein molecule—is a critical quality control step.[3][4] An optimal DOL is essential for experimental success, as under-labeling can lead to weak signals, while over-labeling may cause protein aggregation, loss of biological activity, or fluorescence quenching.[4][5]
This guide provides a comparative overview of the primary methods for evaluating the DOL of proteins labeled with NHS esters, offering detailed protocols and data to help researchers select the most appropriate technique for their needs.
Methods for Determining Degree of Labeling
The most common methods for quantifying the DOL are UV-Vis Spectrophotometry and Mass Spectrometry. For specific labels like biotin (B1667282), colorimetric assays are also widely used.
UV-Vis Spectrophotometry
This is the most accessible method for determining the DOL for proteins labeled with chromophores (e.g., fluorescent dyes).[3] The technique relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the conjugated label by measuring absorbance at two different wavelengths.[6][7]
Key Principles:
-
Protein Quantification: The protein concentration is determined by measuring the absorbance at 280 nm (A280), characteristic of tryptophan and tyrosine residues.[7]
-
Label Quantification: The label's concentration is measured at its maximum absorbance wavelength (λmax).[6]
-
Correction Factor (CF): Since many labels also absorb light at 280 nm, a correction factor is required to subtract the label's contribution to the A280 reading, ensuring an accurate protein concentration measurement.[6][8]
Comparison of Spectrophotometry-Based Methods
| Feature | Standard UV-Vis | Denaturing UV-Vis |
| Principle | Measures absorbance in native buffer conditions. | Measures absorbance after denaturing the protein (e.g., with 6 M guanidine (B92328) HCl).[9] |
| Accuracy | Can be affected by changes in the label's microenvironment upon conjugation, which may alter its extinction coefficient.[9] | High; denaturation minimizes microenvironment effects, leading to more consistent extinction coefficients.[9] |
| Sample State | Protein remains in its native conformation. | Protein is denatured and non-functional post-measurement. |
| Best For | Routine, quick estimations where the highest accuracy is not critical. | Highly accurate DOL determination, especially for labels sensitive to their environment like TRITC.[9] |
| Equipment | Standard UV-Vis Spectrophotometer. | Standard UV-Vis Spectrophotometer. |
Mass Spectrometry (MS)
Mass spectrometry offers a highly accurate and direct measurement of the DOL by analyzing the mass difference between the unlabeled protein and the labeled conjugate.[10] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for analyzing large biomolecules like proteins and their conjugates.[11][12]
Key Principles:
-
The mass of the unlabeled protein is measured first.
-
The mass of the purified protein conjugate is then measured.
-
The mass shift is divided by the mass of a single label to determine the average number of attached labels.[12]
HABA/Avidin (B1170675) Assay for Biotinylation
For proteins labeled with biotin, a common method for determining the DOL is the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay.[13] This colorimetric method is based on the displacement of the HABA dye from the HABA-avidin complex by biotin.[13][14]
Key Principles:
-
The HABA-avidin complex has a distinct absorbance at 500 nm.[13]
-
Biotin has a much higher affinity for avidin and will displace the HABA dye.[13]
-
This displacement causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[15]
Comparison of DOL Determination Methods
| Method | Principle | Sensitivity | Accuracy | Throughput | Cost & Equipment | Key Limitation |
| UV-Vis Spectrophotometry | Absorbance measurement based on Beer-Lambert law.[6] | Moderate | Good to Very Good | High | Low; requires standard spectrophotometer. | Requires accurate extinction coefficients for both protein and label; can be affected by label's microenvironment.[9][16] |
| Mass Spectrometry (MALDI-TOF) | Measures mass shift between unlabeled and labeled protein.[12] | High | Excellent | Moderate | High; requires access to a mass spectrometer.[12] | Can be less effective for heterogeneous mixtures; requires specialized equipment and expertise. |
| HABA Assay (for Biotin) | Colorimetric displacement assay.[13] | Moderate | Good | High | Low; requires a plate reader or spectrophotometer. | Can have insufficient sensitivity and reproducibility for rigorous QC; steric hindrance can lead to underestimation.[15][17] |
Experimental Protocols
Protocol 1: DOL Determination by UV-Vis Spectrophotometry
This protocol describes the standard method for calculating the DOL for a fluorescently labeled antibody (e.g., IgG).
1. Preparation:
-
Completely remove all non-conjugated labels from the protein conjugate. This is critical for accuracy and is typically achieved by size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.[4][8]
2. Absorbance Measurement:
-
Using a UV-transparent cuvette with a 1 cm pathlength, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the label's maximum absorbance wavelength (Aₘₐₓ).[18]
-
If any absorbance reading is above 2.0, dilute the sample with a known dilution factor and re-measure.[8]
3. Calculation:
-
Step A: Calculate Protein Concentration (M):
-
Step B: Calculate Label Concentration (M):
-
Label Conc. (M) = Aₘₐₓ / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its λmax.
-
-
Step C: Calculate Degree of Labeling (DOL):
-
DOL = Label Conc. (M) / Protein Conc. (M)[3]
-
Protocol 2: DOL Determination by MALDI-TOF Mass Spectrometry
1. Sample Preparation:
-
Prepare two samples: one of the unlabeled protein and one of the purified labeled conjugate. A concentration of ~10 pmol/µL is typical.[19]
-
Mix 1 µL of the protein sample with 1 µL of a suitable matrix solution (e.g., sinapinic acid for large proteins) directly on the MALDI target plate.[20]
-
Allow the mixture to air dry completely to form co-crystals.[20]
2. Data Acquisition:
-
Analyze both the unlabeled and labeled samples using a MALDI-TOF mass spectrometer in linear mode for proteins >5 kDa.[20]
-
Acquire the mass spectra to determine the average molecular weight for both samples.
3. Calculation:
-
DOL = (Mass_labeled - Mass_unlabeled) / Mass_label
-
Where:
-
Mass_labeled is the average mass of the protein conjugate.
-
Mass_unlabeled is the average mass of the unlabeled protein.
-
Mass_label is the molecular weight of the label molecule that has been conjugated.
-
Visual Guides
Caption: General workflow for protein labeling and subsequent DOL determination via UV-Vis or Mass Spectrometry.
Caption: Decision tree for selecting an appropriate DOL determination method based on available resources and experimental needs.
Alternative Labeling Chemistries
While NHS esters are versatile for targeting primary amines, other chemistries exist for labeling different functional groups, which may be advantageous if lysines are located in a protein's active site or if more site-specific labeling is desired.
| Chemistry | Target Residue | Advantages | DOL Determination Methods |
| NHS Ester | Primary Amines (Lysine, N-terminus)[1] | Simple, common, robust chemistry.[1] | UV-Vis, Mass Spec. |
| Maleimide | Thiols (Cysteine)[21] | Highly specific for cysteines, allowing for site-directed labeling. | UV-Vis, Mass Spec. |
| EDC/Sulfo-NHS | Carboxylic Acids (Aspartate, Glutamate) | Useful for labeling proteins that have few accessible lysines. | UV-Vis, Mass Spec. |
| Click Chemistry | Bioorthogonal handles (e.g., Azide, Alkyne) | Extremely high specificity and efficiency; requires initial protein modification.[22] | UV-Vis, Mass Spec. |
The methods for determining the DOL for these alternatives are largely the same (UV-Vis and Mass Spectrometry), as the principle of detection is dependent on the properties of the label, not the conjugation chemistry itself.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. mesoscale.com [mesoscale.com]
- 18. biotium.com [biotium.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 22. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Azido-PEG10-CH2CO2-NHS: A Comprehensive Guide
For researchers and professionals in the fast-paced fields of drug development and chemical synthesis, the proper handling and disposal of specialized reagents like Azido-PEG10-CH2CO2-NHS is paramount. This PEG-based PROTAC linker, integral to the advancement of targeted protein degradation, demands a meticulous approach to its disposal to ensure laboratory safety and environmental compliance.[1][2][] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, addressing its unique chemical properties.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both its solid and solution forms, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
The primary hazard associated with this compound is the azide (B81097) functional group. Azides can form highly explosive metal azides when in contact with certain metals, particularly lead and copper, which are often found in plumbing systems.[4][5] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[6][7]
Waste Categorization and Collection
Proper segregation of waste streams is the first critical step in the disposal process.
-
Solid Waste: This category includes any unused or expired this compound powder, as well as contaminated consumables such as weighing boats, pipette tips, and gloves.
-
Liquid Waste: This encompasses all solutions containing this compound, including residual amounts in reaction vessels and solvents used for rinsing glassware.
-
Contaminated Sharps: Any needles or other sharp implements that have come into contact with the compound should be disposed of in a designated sharps container.
All waste must be collected in clearly labeled, non-metallic, and chemically resistant containers to prevent the formation of explosive metal azides.[4] The label should clearly state "Azide Contaminated Waste" and list the chemical name.[8]
Step-by-Step Disposal Protocol
-
Containment:
-
Solid Waste: Carefully collect all solid waste in a designated, sealed plastic bag or container labeled "Azide Contaminated Waste".[8] Avoid generating dust.[6]
-
Liquid Waste: Transfer all liquid waste into a designated, non-metallic, and sealable container.[4] This container should also be clearly labeled as "Azide Contaminated Waste".
-
-
Glassware and Surface Decontamination:
-
Rinse all contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound. This rinse solvent must be collected as hazardous liquid waste.[9]
-
Following the solvent rinse, wash glassware with a high pH buffer solution (pH > 9) to hydrolyze any remaining reactive species.[8] This washing should also be collected as hazardous waste.
-
Finally, wash with soap and water.
-
Decontaminate work surfaces by wiping them down with a 70% ethanol solution.[8] Dispose of the cleaning materials as solid chemical waste.[9]
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
-
While polyethylene (B3416737) glycol (PEG) itself is considered biodegradable, the presence of the azide and NHS ester functional groups necessitates that the entire compound be treated as hazardous waste.[9][11]
Quantitative Data for Disposal
For clarity and adherence to safety protocols, the following table summarizes key parameters for the handling and disposal of this compound.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | To prevent skin and eye contact with the chemical.[10] |
| Handling Area | Well-ventilated chemical fume hood | To minimize inhalation of any dust or aerosols.[9] |
| Waste Container Material | Non-metallic (e.g., plastic) | To prevent the formation of explosive heavy metal azides.[4][5] |
| Waste Labeling | "Azide Contaminated Waste" + Chemical Name | For clear identification and to prevent accidental mixing with incompatible chemicals.[8] |
| Aqueous Waste pH | Should be collected as hazardous waste. If neutralization is part of a specific lab protocol, maintain neutrality (pH 6-8) before collection. | To minimize reactivity. |
| Drain Disposal | Strictly Prohibited | To prevent the formation of explosive azides in plumbing.[6][7] |
Disposal Workflow
The logical flow of the disposal process can be visualized as follows:
By adhering to these detailed procedures, researchers can ensure a safe laboratory environment and the responsible management of this specialized chemical reagent. Always consult your institution's specific safety protocols and Environmental Health and Safety office for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. ph.health.mil [ph.health.mil]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. uvic.ca [uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Personal protective equipment for handling Azido-PEG10-CH2CO2-NHS
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, operational, and disposal information for handling Azido-PEG10-CH2CO2-NHS. Given that this molecule contains an azide (B81097) group, a PEG linker, and an NHS ester, it is imperative to handle it with caution, combining the safety measures for these individual components. A thorough risk assessment should be conducted before commencing any work.
I. Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the presence of the azide group, which can be energetic and toxic, and the reactivity of the NHS ester. Organic azides can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[1] They should also be treated as potentially toxic if inhaled, ingested, or absorbed through the skin.[1] The NHS ester is moisture-sensitive and will hydrolyze.[2][3]
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4]
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double gloving offers protection if the outer glove is breached.[4][5] For handling azides of high toxicity, Silver shield gloves under nitrile gloves are recommended.[6] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential aerosols that can cause serious eye damage.[1][4][7] |
| Body Protection | Flame-resistant lab coat. | Prevents contamination of personal clothing and skin.[5] For procedures with a higher risk of splashing, a chemical-resistant apron should be used.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood is essential to avoid the inhalation of any potential dust or vapors.[5][7] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[4] |
| Foot Protection | Fully enclosed, chemical-resistant shoes. | Prevents contamination of footwear and protects from spills.[5] |
II. Operational Plan: Step-by-Step Handling
All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood.[1]
Preparation:
-
Designated Area: Conduct all work in a certified chemical fume hood.[1] Place a blast shield between the user and the apparatus.[1]
-
Material Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[2]
-
Solvent and Buffer Preparation: Ensure that buffers used for reactions do not contain primary amines (e.g., Tris or glycine), as these will compete with the intended reaction.[2] Amine-free buffers such as phosphate-buffered saline (PBS) are suitable.[2] Avoid using halogenated solvents.[5]
Handling and Experimental Use:
-
Weighing and Transfer: Use non-metallic (e.g., plastic or ceramic) spatulas for transferring the solid.[5]
-
Dissolving: Dissolve the required amount of the compound immediately before use.[2] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2] Discard any unused reconstituted reagent.[2]
-
Reaction Conditions: Perform reactions with primary amines at a pH between 7 and 8.[8] Keep containers tightly sealed when not in use.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste and segregated from other waste streams.[5]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[9]
-
Liquid Waste:
-
Quenching: Before disposal, any unreacted NHS ester should be quenched. This can be achieved by allowing the solution to stand at room temperature for several hours to ensure complete hydrolysis.[9] The addition of an excess of an amine-containing buffer (like Tris or glycine) can also be used to quench the reaction.
-
Azide Deactivation (for large quantities or concentrated waste): Dilute solutions (5% or less) can be deactivated by reaction with nitrous acid in a chemical fume hood.[6] However, for typical research lab quantities, it is often safer to dispose of the waste through your institution's Environmental Health and Safety (EHS) department without attempting deactivation.
-
Containerization: Collect all liquid waste in a dedicated, clearly labeled hazardous waste container.[1] The label must indicate "Azide Waste" and list the chemical contents.[1]
-
Crucial Disposal "Don'ts":
-
NEVER pour azide solutions down the drain. Azides can react with lead or copper pipes (B44673) to form highly explosive metal azides.[6]
-
NEVER mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
NEVER dispose of solid this compound in the regular trash.[9]
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like acids and metals.[1]
-
Arrange for pickup and disposal through your institution's EHS department.[1]
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. utoledo.edu [utoledo.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
